Tetrahydro-2H-pyran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449951, DTXSID10901493 | |
| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51673-83-7 | |
| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid
Abstract
(S)-Tetrahydro-2H-pyran-2-carboxylic acid, a chiral heterocyclic compound, is a valuable building block in modern organic and medicinal chemistry. Its rigid tetrahydropyran (THP) scaffold and defined stereochemistry at the C-2 position make it an attractive component in the design of novel therapeutics and chiral ligands. This technical guide provides a comprehensive overview of the structural properties, stereoselective synthesis, conformational analysis, spectroscopic characterization, and applications of (S)-tetrahydro-2H-pyran-2-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to facilitate its effective utilization in research and development.
Introduction
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its incorporation into molecular design can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility. When functionalized with a carboxylic acid group at the C-2 position, the resulting tetrahydropyran-2-carboxylic acid becomes a versatile chiral synthon. The (S)-enantiomer, in particular, offers a specific three-dimensional arrangement that is crucial for stereospecific interactions with biological targets. This guide delves into the core structural and chemical aspects of (S)-tetrahydro-2H-pyran-2-carboxylic acid, providing a foundational understanding for its application in complex molecular synthesis.
Molecular Structure and Physicochemical Properties
(S)-Tetrahydro-2H-pyran-2-carboxylic acid, also known as (2S)-oxane-2-carboxylic acid, is a saturated heterocyclic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 105499-32-9 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 264.5 ± 33.0 °C (Predicted) | |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) | |
| SMILES | O=C([C@@H]1CCCCO1)O | |
| InChI Key | MQAYFGXOFCEZRW-YFKPBYRVSA-N |
The core of the molecule is a six-membered tetrahydropyran ring, which imparts a degree of conformational rigidity. The chirality arises from the stereocenter at the C-2 position, where the carboxylic acid group is attached. This defined stereochemistry is a critical feature for its applications in asymmetric synthesis and as a chiral building block in drug discovery.
Conformational Analysis: The Anomeric Effect and Steric Considerations
The tetrahydropyran ring of (S)-tetrahydro-2H-pyran-2-carboxylic acid predominantly adopts a chair conformation to minimize torsional strain. The orientation of the carboxylic acid group at the anomeric C-2 position is governed by a balance of steric and stereoelectronic effects, most notably the anomeric effect.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in this case) of a pyranose ring to occupy the axial position, despite the potential for steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen atom and the antibonding σ* orbital of the C-C bond of the substituent.
For (S)-tetrahydro-2H-pyran-2-carboxylic acid, there is a conformational equilibrium between the axial and equatorial conformers.
While the classic anomeric effect favors the axial orientation for electronegative substituents like alkoxy groups, the bulky carboxylic acid group introduces significant 1,3-diaxial steric interactions with the axial hydrogens at C-4 and C-6 in the axial conformation. Consequently, for many substituted tetrahydropyrans, the equatorial position is favored to alleviate this steric strain. Computational studies on related 2-substituted tetrahydropyrans have shown that the energy difference between the axial and equatorial conformers is often small, and can be influenced by solvent effects.[3] For (S)-tetrahydro-2H-pyran-2-carboxylic acid, it is likely that the equatorial conformer is the major species in solution to minimize steric hindrance, though a measurable population of the axial conformer may exist in equilibrium.
Stereoselective Synthesis
The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-2-carboxylic acid is crucial for its application as a chiral building block. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. One powerful approach involves an intramolecular oxa-Michael addition catalyzed by a chiral phosphoric acid. This "clip-cycle" methodology allows for the construction of substituted tetrahydropyrans with high enantioselectivity.[4][5] While a specific protocol for the unsubstituted title compound is not detailed in the cited literature, the principles can be adapted.
Conceptual Workflow for Asymmetric Synthesis:
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An In-depth Technical Guide to the Chemical Synthesis of (R)-Tetrahydro-2H-pyran-2-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tetrahydro-2H-pyran-2-carboxylic acid is a valuable chiral building block in modern organic synthesis, particularly for the development of novel therapeutics. The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of bioactive natural products and marketed drugs.[1][2] The stereochemically defined carboxylic acid handle at the C2 position provides a versatile anchor for elaboration into more complex molecular architectures, making its enantioselective synthesis a topic of significant interest. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, with a focus on asymmetric organocatalysis and catalytic hydrogenation. We delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Chiral THP Scaffold
The tetrahydropyran ring is the fifth most prevalent heterocycle in pharmaceutical molecules, a testament to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] Its incorporation into molecular design often imparts beneficial conformational rigidity. When chirality is introduced, as in (R)-tetrahydro-2H-pyran-2-carboxylic acid, the scaffold becomes a powerful tool for constructing enantiomerically pure active pharmaceutical ingredients (APIs). The (R)-stereocenter is crucial, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[4] The carboxylic acid functionality serves as a versatile synthetic handle, readily converted into amides, esters, or alcohols for further derivatization.[5][6]
Comparative Overview of Synthetic Strategies
The synthesis of enantiopure (R)-tetrahydro-2H-pyran-2-carboxylic acid can be approached through several distinct strategies. The choice of route often depends on factors such as scale, cost, available starting materials, and desired enantiopurity. The three principal pathways are:
-
Asymmetric Catalysis: This modern approach involves the creation of the chiral center from an achiral or prochiral precursor using a small amount of a chiral catalyst. Organocatalysis and transition-metal catalysis are the leading methodologies, offering high efficiency and enantioselectivity.[1][7]
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiopure starting materials from nature, such as carbohydrates or amino acids, and transforms them into the target molecule.
-
Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target acid, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization.
Caption: Mechanism of enantioselective organocatalytic oxa-Michael cyclization.
This approach consistently delivers the desired tetrahydropyran core with high levels of stereocontrol. Combining a highly enantioselective copper(II)-catalyzed Henry reaction with a subsequent camphorsulfonic acid (CSA) catalyzed diastereoselective intramolecular oxa-Michael reaction has been shown to produce 2,6-cis-substituted tetrahydropyrans with excellent yields and enantioselectivities (98-99% ee). [8][9][10]
| Catalyst Type | Key Reaction | Typical ee (%) | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | 93–99% | 27–80% | [11][12] |
| Chiral Phosphoric Acid | Intramolecular IEDHDA Reaction | up to 99% | Good | [13] |
| Amine-Thiourea | Intramolecular Oxa-Michael | 91% | 90% | [7] |
| Copper(II)/CSA (Sequential) | Henry / Oxa-Michael | 98–99% | Excellent | [8][9]|
Asymmetric Hydrogenation of a Prochiral Precursor
An alternative and highly efficient strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as 3,4-dihydro-2H-pyran-2-carboxylic acid. This method is particularly attractive for industrial-scale production due to its high atom economy and the use of catalytic quantities of reagents.
1. Synthesis of the Precursor: The precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid or its corresponding ester, can be readily synthesized via a hetero-Diels-Alder reaction between acrolein and a vinyl ether, followed by oxidation or hydrolysis. A related precursor, 5,6-dihydro-2H-pyran-2-one, can be prepared from vinylacetic acid and paraformaldehyde. [14] 2. Enantioselective Hydrogenation: The crucial step is the hydrogenation of the double bond using a transition metal catalyst (typically Rhodium or Ruthenium) complexed with a chiral ligand (e.g., BINAP, SEGPHOS). [15][16]The chiral ligand coordinates to the metal center, creating a chiral pocket. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions, and hydrogen is delivered to one face of the double bond, resulting in the desired enantiomer. In contrast, using a non-chiral catalyst like Raney Nickel results in the racemic product. [17]
Experimental Protocols
The following protocol is a representative example of a one-pot sequential catalysis for synthesizing a substituted THP derivative, illustrating the principles of the Henry and oxa-Michael reactions. [8][9] Protocol: One-Pot Synthesis of a 2,6-cis-Substituted Tetrahydropyran Derivative
Caption: Experimental workflow for a one-pot sequential Henry/oxa-Michael reaction.
Step-by-Step Methodology:
-
Henry Reaction: To a solution of the starting 7-oxo-hept-5-enal in a suitable solvent (e.g., THF), add nitromethane and the chiral copper(II) catalyst. The mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Oxa-Michael Cyclization: To the crude reaction mixture from the previous step, add a catalytic amount of camphorsulfonic acid (CSA). The reaction is stirred further at room temperature until the cyclization is complete (monitored by TLC).
-
Aqueous Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
-
Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee%) is determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column. This combined process is highly effective, yielding the desired tetrahydropyran products with excellent diastereoselectivity (dr >99:1) and enantioselectivity (ee = 98-99%). [8]
Conclusion and Future Outlook
The synthesis of (R)-Tetrahydro-2H-pyran-2-carboxylic acid is well-served by a range of powerful and sophisticated chemical methodologies. Asymmetric organocatalysis, particularly through intramolecular oxa-Michael additions, offers a highly versatile and enantioselective route that can be adapted to create a wide variety of substituted THP derivatives. [7][11]For larger-scale applications, asymmetric hydrogenation of prochiral dihydro-pyran precursors presents a highly atom-economical and efficient alternative. The continued development of novel catalytic systems promises to further enhance the efficiency, selectivity, and substrate scope of these transformations. These robust synthetic tools empower medicinal chemists and drug development professionals to readily access this key chiral building block, facilitating the discovery and development of next-generation therapeutics.
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Tetrahydro-2H-pyran-2-carboxylic acid molecular formula and weight
An In-Depth Technical Guide to Tetrahydro-2H-pyran-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound (THP-2-CA), also known as oxane-2-carboxylic acid, is a heterocyclic organic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent structural motif found in numerous natural products and pharmacologically active molecules, valued for its conformational stability and favorable physicochemical properties. The presence of a carboxylic acid functional group at the 2-position provides a versatile handle for a wide array of chemical transformations, making THP-2-CA a valuable precursor for complex molecular architectures.
This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic profile, synthetic methodologies, and key applications, with a particular focus on its role as a chiral scaffold in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Profile
The core physical and chemical characteristics of THP-2-CA are essential for its handling, reaction setup, and analytical characterization.
Core Properties
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | ~130.14 g/mol | [1][2][3][4] |
| CAS Number | 51673-83-7 (racemic) | [3] |
| 105499-32-9 ((S)-enantiomer) | [2][5][6] | |
| 105499-34-1 ((R)-enantiomer) | [7] | |
| Appearance | Liquid | [1] |
| Density | 1.1400 g/cm³ | [3] |
| Boiling Point | 88-95 °C | [3] |
| Flash Point | 114.039 °C | [3] |
| Common Synonyms | Oxane-2-carboxylic Acid, 2-Tetrahydropyranoic Acid | [1] |
| Storage Conditions | Room temperature, under inert atmosphere | [2][5] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of THP-2-CA. The following data, based on validated cheminformatics models for the (S)-enantiomer, provide a reliable estimation of expected experimental values.[8]
Table 1: Predicted ¹H NMR Spectroscopic Data [8]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~4.1 | Doublet of Doublets | 1H | H-2 |
| ~3.6 - 4.0 | Multiplet | 2H | H-6 |
| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data [8]
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~175 | C=O (Carboxylic Acid) |
| ~75 | C-2 |
| ~68 | C-6 |
| ~30 | C-5 |
| ~25 | C-3 |
| ~22 | C-4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data [8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |
| ~2850-2950 | C-H Stretch | Alkane |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1200 | C-O Stretch | Carboxylic Acid |
Synthesis and Chemical Reactivity
The synthesis of THP-2-CA is well-established, allowing for its reliable production. Its carboxylic acid moiety serves as a linchpin for subsequent chemical modifications.
Synthetic Protocol: Catalytic Hydrogenation
A common and efficient method for synthesizing this compound involves the catalytic hydrogenation of its unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid.[9]
Caption: Synthetic workflow for THP-2-CA via catalytic hydrogenation.
Detailed Step-by-Step Methodology: [9]
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Add 60 g of Raney nickel catalyst to the solution. The choice of Raney nickel is based on its high catalytic activity and efficacy in hydrogenating carbon-carbon double bonds under moderate pressure.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm and maintain vigorous stirring. The reaction is monitored by the uptake of hydrogen.
-
Filtration: Once hydrogen uptake ceases, indicating reaction completion, the catalyst is carefully removed by filtration.
-
Solvent Removal: The methanol solvent is removed from the filtrate under reduced pressure (in vacuo).
-
Acidification and Extraction: The resulting residue is acidified with concentrated hydrochloric acid. This crucial step protonates the sodium carboxylate to form the free carboxylic acid, which is then extracted from the aqueous phase using chloroform.
-
Purification: The final product is purified by distillation to yield the pure this compound.
Key Chemical Transformations
The utility of THP-2-CA as a building block stems from the reactivity of its carboxylic acid group. This functional group can be readily converted into other key functionalities, such as amides, esters, or reduced to the corresponding alcohol, which can be further functionalized.[10] These transformations are fundamental to incorporating the THP scaffold into larger, more complex molecules.
Caption: Key functional group transformations of THP-2-CA.
Applications in Drug Discovery and Development
The unique structural and chemical properties of THP-2-CA make it a highly attractive component in the design and synthesis of new pharmaceutical agents.
The Tetrahydropyran Motif in Medicinal Chemistry
The THP ring is considered a "privileged scaffold" in drug discovery. Its incorporation into a drug candidate can enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, compared to more lipophilic or metabolically labile carbocyclic rings. The ring's oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets.
Chiral Building Block for Asymmetric Synthesis
This compound is a chiral molecule. Its commercially available, enantiomerically pure forms, (R)- and (S)-THP-2-CA, are invaluable starting materials in asymmetric synthesis.[10] In drug development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different efficacy and safety profiles. Using an optically pure building block like THP-2-CA ensures precise control over the stereochemical outcome of the final active pharmaceutical ingredient (API).[10] This is particularly important in the synthesis of chiral ligands for asymmetric catalysis and complex natural products.[10]
Application in Protein Degrader Technologies
A cutting-edge application for THP-2-CA derivatives is in the field of targeted protein degradation. The (S)-enantiomer is categorized as a "Protein Degrader Building Block".[2] This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The structural rigidity and defined exit vectors of scaffolds like the THP ring make them ideal components for optimizing the length and conformation of these critical linkers.
Caption: Conceptual role of THP-2-CA in a PROTAC linker.
Conclusion
This compound is a versatile and high-value chemical entity for researchers in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and, most importantly, its utility as a chiral building block provide a robust platform for the synthesis of complex and stereochemically defined molecules. From its foundational role in asymmetric catalysis to its application in advanced therapeutic modalities like targeted protein degradation, THP-2-CA continues to be an indispensable tool in the pursuit of novel and effective pharmaceuticals.
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An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-2-carboxylic acid, a key heterocyclic compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid pyran ring structure and the presence of a carboxylic acid functional group make it an important scaffold for the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation, and manufacturing. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental protocols and safety guidelines to ensure its proper handling and use in a research and development setting.
Chemical Identity and Physical Properties
This compound is a colorless to light yellow liquid or solid with a molecular weight of 130.14 g/mol .[1] The fundamental properties of this compound are summarized in the table below. These parameters are critical for a range of applications, from predicting its behavior in different solvent systems to designing appropriate reaction conditions.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Density | 1.1400 g/cm³ | [3] |
| Boiling Point | 88-95 °C | [3] |
| Flash Point | 114.039 °C | [3] |
| Refractive Index | 1.473 | [3] |
| Vapor Pressure | 0.003 mmHg at 25°C | [3] |
Acidity and Solubility
The solubility of a compound is a crucial determinant of its bioavailability and formulation possibilities. The water solubility of this compound has not been explicitly quantified in the provided search results. However, the presence of both a polar carboxylic acid group and a relatively nonpolar tetrahydropyran ring suggests it likely has moderate solubility in water and good solubility in many organic solvents.
Spectroscopic Profile
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the pyran ring and the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the pyran ring will appear as a series of multiplets in the upfield region, with the proton at the C2 position, adjacent to both the ring oxygen and the carboxylic acid, being the most deshielded of the ring protons.
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbon at the C2 position, attached to two oxygen atoms, will also be significantly deshielded. The remaining four carbons of the pyran ring will appear in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by the characteristic absorption bands of the carboxylic acid and the C-O-C stretch of the ether in the pyran ring. A very broad O-H stretching vibration from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong and sharp carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹. The C-O-C stretching vibration of the tetrahydropyran ring will likely appear in the fingerprint region, typically around 1050-1150 cm⁻¹.
Experimental Protocols
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. The following is a standard protocol for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid value initially to get an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute and begin heating from a temperature about 10-15 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
Safety, Handling, and Storage
As a chemical used in research and development, proper safety precautions are essential when handling this compound.
Hazard Identification
According to safety data sheets, this compound is classified with the following hazards:
The signal word associated with this compound is Warning .[5]
Recommended Handling Procedures
Caption: Recommended Safe Handling Workflow.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Storage Recommendations
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures can range from room temperature to refrigerated conditions (2-8°C).[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[7]
Stability and Reactivity
This compound is generally stable under normal laboratory conditions.[4] However, it is important to avoid:
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4]
-
Conditions to Avoid: Excess heat and formation of dust or aerosols.[4]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide and carbon dioxide.[4]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its safe and effective use in research and drug development. By adhering to the outlined experimental protocols and safety guidelines, researchers can confidently utilize this versatile building block in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.
References
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- Sigma-Aldrich. (2024, September 8).
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]
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-
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A Technical Guide to the Spectroscopic Profile of Tetrahydro-2H-pyran-2-carboxylic Acid
Introduction
Tetrahydro-2H-pyran-2-carboxylic acid, a saturated heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug development. Its structural rigidity and the presence of a carboxylic acid functional group make it an attractive scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The insights presented herein are grounded in fundamental principles of spectroscopy and are designed to be a practical resource for researchers in the pharmaceutical and chemical sciences.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC numbering scheme, is presented below. The chiral center at the C2 position gives rise to (R) and (S) enantiomers. In a non-chiral environment, the spectroscopic data for both enantiomers are identical.
Caption: IUPAC Numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. These predictions are based on high-quality computational models and provide a reliable framework for interpreting experimental spectra.[1]
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~4.1 | Doublet of Doublets | 1H | H-2 |
| ~3.6 - 4.0 | Multiplet | 2H | H-6 |
| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The broad singlet observed at a significantly downfield chemical shift (~11.5 ppm) is a hallmark of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species. The proton at the C2 position (H-2) is expected to appear as a doublet of doublets around 4.1 ppm. This downfield shift is attributed to the deshielding effects of the adjacent oxygen atom in the pyran ring and the electron-withdrawing carboxylic acid group. Its multiplicity arises from coupling to the two non-equivalent protons on the neighboring C3 carbon. The protons on C6 (H-6), also adjacent to the ring oxygen, are found in the range of 3.6 - 4.0 ppm. The remaining methylene protons on C3, C4, and C5 are located in the more upfield region of ~1.6 - 1.9 ppm, as they are further removed from the deshielding functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~75 | C-2 |
| ~68 | C-6 |
| ~30 | C-5 |
| ~25 | C-3 |
| ~22 | C-4 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 175 ppm, which is a characteristic chemical shift for this functional group. The C2 carbon, bonded to both the ring oxygen and the carboxylic acid group, is significantly deshielded and appears at approximately 75 ppm. The C6 carbon, being adjacent to the ring oxygen, is also shifted downfield to around 68 ppm. The remaining carbons of the pyran ring (C3, C4, and C5) are found in the aliphatic region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Table 3: Predicted Infrared (IR) Spectroscopy Data [1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2500-3300 (very broad) | O-H Stretch | Carboxylic Acid |
| ~2850-2950 | C-H Stretch | Alkane |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1200 | C-O Stretch | Carboxylic Acid/Ether |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The C-H stretching vibrations of the aliphatic protons on the pyran ring appear in the 2850-2950 cm⁻¹ region. A strong, sharp absorption at around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a saturated carboxylic acid. The C-O stretching vibrations of the carboxylic acid and the ether linkage in the pyran ring are expected to appear in the fingerprint region, around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Fragmentation Pattern:
Under electron ionization (EI), this compound (Molecular Weight: 130.14 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation pathways would likely involve:
-
Loss of the carboxylic acid group (-COOH): This would result in a fragment ion at m/z = 85.
-
Loss of a water molecule (-H₂O): This could lead to a fragment at m/z = 112.
-
Ring opening and subsequent fragmentation: Cleavage of the pyran ring can lead to a variety of smaller fragment ions.
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
Sources
Tetrahydro-2H-pyran-2-carboxylic Acid: A Technical Guide to its Synthesis and Application as a Core Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, frequently encountered in the core structures of numerous natural products and commercial pharmaceuticals.[1][2] Its prevalence underscores the critical need for efficient synthetic methods to access enantiomerically pure, functionalized THP derivatives. Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) has emerged as a cornerstone chiral building block, offering a robust and versatile platform for introducing the THP motif with precise stereochemical control. This technical guide provides an in-depth exploration of THPCA, covering its physicochemical properties, enantioselective synthesis strategies, and diverse synthetic applications. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present case studies that illustrate its utility in the synthesis of complex molecules, such as chiral ligands for asymmetric catalysis.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of synthetic chemistry. THPCA is a colorless liquid or oil whose identity and purity are confirmed through a combination of physical and spectroscopic data.[3][4] The chiral center at the C2 position is the key feature that defines its utility as a stereochemical building block.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Colorless Liquid / Oil | [6] |
| CAS Number (Racemic) | 51673-83-7 | [3][5] |
| CAS Number (S)-enantiomer | 105499-32-9 | [7] |
| CAS Number (R)-enantiomer | 105499-34-1 | [6][8] |
Spectroscopic Data for Characterization
The following tables provide high-quality predicted spectroscopic data for (S)-Tetrahydro-2H-pyran-2-carboxylic acid, based on validated cheminformatics models.[9] These values serve as a reliable benchmark for experimental verification.
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) [9]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~4.1 | Doublet of Doublets | 1H | H-2 (methine) |
| ~3.6 - 4.0 | Multiplet | 2H | H-6 (axial & equatorial) |
| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) [9]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~75 | C-2 |
| ~68 | C-6 |
| ~30 | C-5 |
| ~25 | C-3 |
| ~22 | C-4 |
Table 4: Predicted Infrared (IR) Spectroscopy Data [9]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |
| ~2850-2950 | C-H Stretch | Alkane |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1200 | C-O Stretch | Carboxylic Acid |
Access to Enantiopure this compound
The value of THPCA is intrinsically linked to its enantiopurity. The development of stereochemically defined pharmaceuticals requires starting materials with exceptionally high enantiomeric excess (ee). Several robust strategies exist to access either the (R)- or (S)-enantiomer.
Caption: Routes to enantiopure (R)- and (S)-THPCA.
Racemic Synthesis
A straightforward and scalable synthesis of racemic THPCA involves the hydrogenation of an unsaturated precursor. This method provides the necessary substrate for subsequent chiral resolution.
Protocol 2.1: Synthesis of Racemic this compound [10]
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 60 g of Raney nickel catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm and agitate the mixture. Monitor the reaction by observing hydrogen uptake.
-
Work-up: Once hydrogen uptake ceases, carefully vent the vessel and filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the methanol from the filtrate in vacuo. Acidify the resulting residue with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield racemic THPCA.
Asymmetric Organocatalysis: The Modern Approach
Recent advances in asymmetric organocatalysis have provided powerful tools for constructing chiral tetrahydropyrans directly from simple, achiral starting materials.[2] These methods obviate the need for resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer.
Causality in Catalyst Selection: The success of these reactions hinges on the use of a small organic molecule as a chiral catalyst. For instance, bifunctional catalysts like quinine-based squaramides can activate both the nucleophile and the electrophile through hydrogen bonding, orchestrating their approach in a highly controlled, three-dimensional arrangement.[11] This precise spatial organization dictates the stereochemical outcome, leading to the formation of one enantiomer in high excess. Similarly, chiral phosphoric acids are highly effective in catalyzing intramolecular oxa-Michael additions by activating the unsaturated system towards nucleophilic attack by a tethered alcohol.[12]
Strategies such as organocatalytic Michael/Henry/Ketalization cascade sequences allow for the construction of highly functionalized THP rings with multiple contiguous stereocenters in a single pot, showcasing the remarkable efficiency of this approach.[11]
Synthetic Utility as a Chiral Synthon
The synthetic power of THPCA stems from its dual functionality: a conformationally rigid chiral scaffold and a versatile carboxylic acid handle that serves as a gateway to a multitude of other functional groups.[13]
Caption: Primary transformations of the THPCA carboxylic acid group.
Applications in Medicinal Chemistry and Ligand Synthesis
The THPCA scaffold is a valuable component in the medicinal chemist's toolbox, enabling the synthesis of complex molecules with specific three-dimensional architectures.
Case Study: Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is essential for advancing asymmetric catalysis. The conformationally rigid THP ring of THPCA provides an excellent backbone for ligand design, as it can restrict rotational degrees of freedom and create a well-defined chiral pocket around a metal center. (S)-Tetrahydro-2H-pyran-2-carboxylic acid is a versatile starting point for a diverse range of such ligands.[14]
A common and effective strategy involves the initial reduction of the carboxylic acid to the corresponding primary alcohol, which is then converted into a coordinating group, such as a phosphine.[14]
Protocol 4.1: Synthesis of a Chiral Pyran-based Phosphine Ligand Precursor [14]
-
Reduction of the Carboxylic Acid:
-
To a stirred solution of (S)-Tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, slowly add borane-THF complex (1.5 eq, 1 M solution in THF).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Remove the solvent in vacuo. The resulting crude oil, (S)-(tetrahydro-2H-pyran-2-yl)methanol, is purified by silica gel chromatography.
-
-
Conversion to the Phosphine Oxide (via Tosylate):
-
Dissolve the purified alcohol (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting alcohol.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate.
-
In a separate flask, prepare lithium diphenylphosphide by adding n-butyllithium to diphenylphosphine in THF at 0 °C.
-
Add a solution of the crude tosylate in THF to the lithium diphenylphosphide solution and stir overnight at room temperature.
-
Work up the reaction by quenching with water and extracting with ethyl acetate. The resulting crude phosphine is often oxidized in situ (e.g., with H₂O₂) to the more stable phosphine oxide for easier purification by chromatography.
-
-
Reduction to the Final Phosphine Ligand:
-
The purified phosphine oxide can be reduced back to the trivalent phosphine ligand using a reducing agent like trichlorosilane (HSiCl₃).
-
Caption: THPCA as a foundational piece in complex molecule synthesis.
Context in Drug Design: The Role of the Carboxylic Acid
The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs.[15][16] It often acts as a crucial hydrogen bond donor and acceptor, or as a charged moiety that interacts with receptor sites. However, its acidic nature can also lead to challenges in drug development, such as poor metabolic stability or limited ability to cross biological membranes.[17]
In this context, THPCA serves two strategic purposes:
-
Direct Pharmacophore: The carboxylic acid of THPCA can be the primary interacting group with a biological target, with the rigid THP ring serving to orient it precisely in 3D space.
-
Synthetic Handle: It can act as a versatile attachment point to link the chiral THP scaffold to the rest of a drug molecule, where the THP ring itself imparts desirable properties like improved solubility or metabolic stability compared to more flexible aliphatic chains.[18]
Conclusion
This compound, in its enantiopure (R) and (S) forms, stands as a powerful and indispensable chiral building block in modern organic synthesis. Its value is rooted in the medicinal importance of the tetrahydropyran scaffold. The accessibility of THPCA through both classical resolution and, more efficiently, modern asymmetric organocatalysis ensures its ready supply for research and development. The synthetic versatility of its carboxylic acid group allows for its seamless incorporation into a vast array of complex molecular architectures. For researchers in drug discovery and process development, mastering the chemistry of THPCA is a key step toward the rational design and efficient synthesis of the next generation of stereochemically defined therapeutic agents.
References
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Li, Z., Shi, M., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]
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PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. Available at: [Link]
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Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]
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ChemBK. (n.d.). This compound. ChemBK.com. Available at: [Link]
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Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Asymmetric synthesis of substituted tetrahydropyridines 20 from N-tosyl aldimines and non-activated dienes. ResearchGate. Available at: [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]
-
Smith, M. D., et al. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of St Andrews Research Portal. Available at: [Link]
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Enantiomeric Purity of Tetrahydro-2H-pyran-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety. The two enantiomeric forms of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1] It is this fundamental principle that elevates the study and application of single-enantiomer compounds from a technical challenge to a cornerstone of rational drug design. This guide focuses on the enantiomeric forms of Tetrahydro-2H-pyran-2-carboxylic acid, a versatile chiral building block whose rigid tetrahydropyran scaffold is of significant interest in medicinal chemistry.[2][3] We will delve into the practical aspects of its synthesis, separation, and analysis, providing field-proven insights to empower researchers in their quest for safer and more effective therapeutics.
Foundational Understanding: The (R)- and (S)-Enantiomers
This compound is a chiral molecule due to the stereocenter at the C2 position of the saturated pyran ring. This gives rise to two non-superimposable mirror images: (R)-Tetrahydro-2H-pyran-2-carboxylic acid and (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| CAS Number | 105499-34-1[4][5] | 105499-32-9[6] | 51673-83-7[7] |
| Molecular Formula | C₆H₁₀O₃[5] | C₆H₁₀O₃[6] | C₆H₁₀O₃[7] |
| Molecular Weight | 130.14 g/mol [5] | 130.143 g/mol [6] | 130.14 g/mol [7] |
| Appearance | Liquid, Oil[5] | - | Liquid[8] |
| Boiling Point | - | - | 88-95 °C[7] |
| Density | - | - | 1.1400 g/cm³[7] |
These enantiomers possess identical physical properties in an achiral environment, making their separation a non-trivial task that requires specialized techniques.[1] The true divergence in their properties emerges in a chiral environment, such as the biological systems they are designed to interact with.
Synthesis Strategies: From Racemates to Enantiopure Compounds
The synthesis of this compound can be approached from two main perspectives: the production of the racemic mixture followed by resolution, or the direct asymmetric synthesis of the desired enantiomer.
Racemic Synthesis: A Foundational Starting Point
A common and straightforward method for the synthesis of racemic this compound involves the hydrogenation of its unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid.[9]
Protocol: Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid [9]
-
Dissolution: Dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol.
-
Catalyst Addition: Add Raney nickel catalyst to the solution.
-
Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 3 atm pressure).
-
Work-up: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), filter off the catalyst.
-
Solvent Removal: Remove the methanol in vacuo.
-
Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid and extract the product with a suitable organic solvent, such as chloroform.
-
Purification: Purify the final product by distillation.
This method provides a reliable route to the racemic mixture, which can then be subjected to chiral resolution techniques.
Diagram: Racemic Synthesis Workflow
Caption: Workflow for the synthesis of racemic this compound.
Asymmetric Synthesis and Resolution: The Path to Enantiopurity
Achieving enantiopurity is paramount for clinical applications. This can be accomplished through either asymmetric synthesis, which directly produces a single enantiomer, or through the resolution of a racemic mixture.
A more commonly employed industrial strategy for obtaining enantiopure carboxylic acids is chemoenzymatic resolution . This technique leverages the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester. While a specific protocol for this compound is not detailed, a similar approach has been successfully applied to the analogous (R)-tetrahydrofuran-2-carboxylic acid, a key building block for the antibiotic Faropenem sodium.[4][8] This suggests that an enzymatic resolution strategy would be a highly viable and scalable approach.
Conceptual Protocol: Enzymatic Resolution of Racemic this compound Ester
-
Esterification: Convert the racemic carboxylic acid to a simple ester (e.g., methyl or ethyl ester).
-
Enzymatic Hydrolysis: Incubate the racemic ester with a stereoselective lipase (e.g., from Candida antarctica) in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.
-
Separation: Separate the resulting mixture of the enantiopure carboxylic acid and the unreacted enantiopure ester using standard extraction techniques based on their different solubilities in acidic and basic aqueous solutions.
-
Hydrolysis of Remaining Ester: Hydrolyze the remaining enantiopure ester under standard basic or acidic conditions to obtain the other enantiomer of the carboxylic acid.
Chiral Separation and Analysis: Ensuring Enantiomeric Purity
The ability to accurately determine the enantiomeric excess (ee) of a sample is crucial for both process development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5]
The key to a successful chiral HPLC separation is the choice of the Chiral Stationary Phase (CSP) . For carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and anion-exchange type CSPs have shown great utility.[10][11]
General Guidance for Chiral HPLC Method Development:
-
Column Selection: Start with a screening of commercially available chiral columns. For acidic compounds like this compound, columns such as CHIRALPAK® QD-AX or QN-AX, which operate on an anion-exchange mechanism, are excellent starting points.[10] Polysaccharide-based columns are also a versatile option.[11]
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol is commonly used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to improve peak shape and resolution for acidic analytes.
-
Reversed Phase: A mixture of water and an organic modifier like acetonitrile or methanol is employed. The pH of the aqueous phase can be adjusted with an acidic additive like formic acid to suppress the ionization of the carboxylic acid, which can be beneficial for retention and separation on some CSPs.[12]
-
-
Detection: UV detection is typically suitable for this compound.
Diagram: Chiral Separation Workflow
Caption: Workflow for the chiral separation and analysis of this compound enantiomers by HPLC.
Applications in Drug Development: A Chiral Scaffold of Interest
The rigid, conformationally defined structure of the tetrahydropyran ring makes it an attractive scaffold in medicinal chemistry.[2] Incorporating this motif can enhance metabolic stability and influence the conformation of a molecule, leading to improved binding selectivity for its biological target.[3]
While specific marketed drugs containing (R)- or (S)-Tetrahydro-2H-pyran-2-carboxylic acid as a distinct fragment are not prominently disclosed in publicly available literature, the (S)-enantiomer is recognized as a valuable building block for the synthesis of novel chiral ligands used in asymmetric catalysis.[2] These ligands are crucial for the stereoselective synthesis of complex drug molecules.
Furthermore, the closely related (R)-tetrahydrofuran-2-carboxylic acid is a key intermediate in the synthesis of the β-lactam antibiotic Faropenem sodium and the influenza drug Baloxavir Marboxil.[4] This underscores the significant role that such chiral cyclic ether carboxylic acids play in the development of important therapeutics. The tetrahydropyran analogue is actively used in structure-activity relationship (SAR) studies to mimic natural amino acids while offering improved pharmacokinetic properties.[3]
Conclusion: A Call for Precision in Chiral Synthesis
The enantiomers of this compound represent more than just stereoisomers; they are distinct chemical entities with unique potential in the realm of drug discovery. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize off-target effects, a thorough understanding of the synthesis, resolution, and analysis of chiral building blocks like this is indispensable. This guide has provided a comprehensive overview of the key technical considerations, from racemic synthesis to the principles of enantioselective separation. It is our hope that these insights will empower researchers and drug development professionals to harness the full potential of these valuable chiral scaffolds in the creation of next-generation medicines.
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The Pyran-Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Foreword: The Enduring Legacy of a Privileged Scaffold
In the vast and ever-expanding universe of chemical entities, certain structural motifs reappear with remarkable frequency, earning the designation of "privileged scaffolds." These are nature's tried-and-true molecular frameworks, honed by evolution to interact with a multitude of biological targets. The pyran-based carboxylic acid core is a quintessential example of such a scaffold. From the vibrant pigments of flowers to the complex machinery of life-saving antibiotics, this six-membered oxygen-containing heterocycle, appended with a carboxylic acid group, is a testament to nature's ingenuity and a fertile ground for synthetic innovation.
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of pyran-based carboxylic acids. We will journey through the historical milestones that unveiled this chemical class, delve into the intricacies of its synthesis, explore its prevalence in the natural world, and illuminate its profound impact on modern medicinal chemistry. It is our hope that this guide will not only serve as a valuable reference but also inspire new avenues of research and innovation in the pursuit of novel therapeutics.
A Historical Perspective: From Obscurity to Ubiquity
The story of pyran-based carboxylic acids is not one of a single, dramatic discovery, but rather a gradual unveiling of a ubiquitous structural motif. The parent pyran ring itself, a six-membered heterocycle with one oxygen atom, remained elusive for a considerable time. While derivatives were known, the unstable nature of the parent 2H- and 4H-pyrans meant they were not isolated and characterized until 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1][2][3][4] This discovery was a pivotal moment, providing a foundational understanding of the pyran ring system.
Long before the isolation of the parent pyran, chemists were unknowingly working with its derivatives, particularly those bearing carboxylic acid functionalities. The late 19th and early 20th centuries saw the first syntheses of key pyran-based carboxylic acid precursors, driven by the burgeoning field of organic synthesis.
A landmark achievement was the synthesis of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring compound found in plants of the Chelidonium genus.[5] The classical synthesis, first described by Claisen, involved the condensation of acetone with diethyl oxalate.[6] This early work laid the groundwork for the synthesis of γ-pyrones.
Similarly, the synthesis of coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) from malic acid using fuming sulfuric acid was a significant development reported by von Pechmann in 1891.[7][8] This reaction provided access to the α-pyrone-carboxylic acid scaffold.
The structural elucidation of these and other pyran derivatives was a gradual process, relying on classical chemical degradation methods and, later, the advent of spectroscopic techniques. The development of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, followed by X-ray crystallography, provided unambiguous proof of the cyclic ether structure of the pyran ring and the connectivity of the carboxylic acid group.[9][10][11] These powerful analytical tools transformed the field, enabling chemists to confidently characterize both natural and synthetic pyran-based compounds.
The timeline below highlights some of the key milestones in the discovery and understanding of pyran-based carboxylic acids:
Caption: Key milestones in the history of pyran-based carboxylic acids.
The Synthetic Arsenal: Crafting the Pyran-Carboxylic Acid Core
The synthesis of pyran-based carboxylic acids has evolved from classical, often harsh, methods to highly efficient and stereoselective modern strategies. The choice of synthetic route is dictated by the desired substitution pattern, degree of saturation of the pyran ring, and the required stereochemistry. This section will provide an overview of the key synthetic approaches, from historical methods to contemporary multicomponent reactions and asymmetric catalysis.
Classical Approaches: The Foundations of Pyran Synthesis
The early syntheses of pyran-based carboxylic acids, while groundbreaking for their time, often involved strong acids or bases and high temperatures. These methods, however, remain relevant for the synthesis of certain parent scaffolds.
2.1.1. The von Pechmann Synthesis of Coumalic Acid
As mentioned, this classic reaction involves the self-condensation of malic acid in the presence of fuming sulfuric acid.[7][8] While effective, the harsh conditions limit its applicability to substrates with sensitive functional groups.
2.1.2. The Claisen Synthesis of Chelidonic Acid
This method relies on the base-catalyzed condensation of acetone with two equivalents of diethyl oxalate, followed by hydrolysis and cyclization.[6] The reaction proceeds via a series of Claisen and Dieckmann-like condensations.
Modern Synthetic Methodologies: Efficiency, Diversity, and Control
Modern organic synthesis has ushered in an era of unprecedented efficiency and selectivity in the construction of complex molecules. For pyran-based carboxylic acids, multicomponent reactions (MCRs) and stereoselective cyclizations have become indispensable tools.
2.2.1. Multicomponent Reactions (MCRs) for the Synthesis of 4H-Pyrans
MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, are particularly well-suited for the rapid generation of molecular diversity. The synthesis of highly functionalized 2-amino-4H-pyran-3-carboxylates is a prime example. This reaction typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a β-dicarbonyl compound (such as ethyl acetoacetate).[12][13][14]
The choice of catalyst is crucial for the success of these reactions, with a wide array of catalysts being employed, including basic catalysts, Lewis acids, and even organocatalysts. The following table provides a comparison of different catalysts for the synthesis of 2-amino-4H-pyrans, highlighting the evolution towards milder and more efficient conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 h | 70-85 | [13] |
| NaOH | Water | 80 | 1-2 h | 85-95 | [14] |
| L-proline | Ethanol/Water | Room Temp | 30-60 min | 90-98 | [15] |
| [Bmim]Br (Ionic Liquid) | Solvent-free | 80 | 10-15 min | 92-96 | [12] |
| CuFe2O4 nanoparticles | Ethanol | Reflux | 25-40 min | 90-96 | N/A |
Table 1: Comparison of Catalysts for the Multicomponent Synthesis of 2-Amino-4H-pyrans.
The general mechanism for the base-catalyzed multicomponent synthesis of 2-amino-4H-pyrans is depicted below:
Caption: General mechanism for the multicomponent synthesis of 2-amino-4H-pyrans.
2.2.2. Prins Cyclization for the Synthesis of Tetrahydropyrans
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol to form a tetrahydropyran ring.[6][7][16] This reaction is highly valuable for its ability to generate multiple stereocenters in a single step. The stereochemical outcome is often controlled by the choice of Lewis or Brønsted acid catalyst and the reaction conditions.
The general workflow for a Prins cyclization is illustrated below:
Caption: General workflow of the Prins cyclization.
Recent advancements have focused on developing highly stereoselective Prins cyclizations, often employing chiral catalysts to achieve high enantiomeric excess in the final products.
Nature's Bounty: Pyran-Based Carboxylic Acids in the Natural World
The pyran-carboxylic acid motif is a recurring theme in the vast tapestry of natural products. These compounds exhibit a remarkable diversity of structures and biological activities, a testament to the evolutionary advantage conferred by this privileged scaffold.
3.1. Fungal Metabolites
Fungi are a prolific source of structurally complex and biologically active secondary metabolites. Several of these compounds feature a pyran-carboxylic acid core. For instance, ochratoxin A , a mycotoxin produced by several species of Aspergillus and Penicillium, contains a dihydroisocoumarin moiety linked to L-phenylalanine. While not a simple pyran-carboxylic acid, its biosynthesis involves a polyketide pathway that generates a pyran-like intermediate.
3.2. Marine Natural Products
The marine environment is a treasure trove of unique chemical structures with potent biological activities. Many marine organisms produce polyether compounds, some of which incorporate tetrahydropyran rings and carboxylic acid functionalities. These molecules often exhibit potent cytotoxic, antifungal, and antibacterial properties.
3.3. Plant-Derived Compounds
As mentioned earlier, chelidonic acid is a well-known example of a pyran-dicarboxylic acid found in plants.[5] Many flavonoids and coumarins, which are widespread in the plant kingdom, are biosynthetically derived from precursors that can be considered related to pyran-based structures.[17]
The discovery and structural elucidation of these natural products have not only provided valuable lead compounds for drug discovery but have also inspired the development of new synthetic methodologies.[12]
Applications in Drug Discovery and Development: A Scaffold for Therapeutic Innovation
The prevalence of the pyran-based carboxylic acid core in biologically active natural products has made it an attractive target for medicinal chemists. The pyran ring provides a rigid scaffold that can be functionalized to achieve specific interactions with biological targets, while the carboxylic acid group often serves as a key pharmacophore, participating in hydrogen bonding or salt bridge interactions.
Anticancer Activity
A significant number of synthetic and natural pyran-based compounds have demonstrated potent anticancer activity.[18] The mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and disruption of microtubule dynamics.
The following table summarizes the cytotoxic activity of selected pyran-based compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | HeLa (Cervical Cancer) | 2.53 | [18] |
| 7-(4-Fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | C6 (Rat Glioma) | 1.8 | [19] |
| A pyrano[2,3-c]pyrazole derivative | HCT-116 (Colon Cancer) | 7.2 | N/A |
| Nifedipine (a dihydropyridine related to pyrans) | NCI-60 Panel | Varies | [20] |
Table 2: Cytotoxic Activity of Selected Pyran-Based Compounds.
Antimicrobial Activity
The urgent need for new antimicrobial agents to combat the growing threat of antibiotic resistance has spurred the investigation of novel chemical scaffolds. Pyran-based carboxylic acids and their derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[21][22][23][24]
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below presents the MIC values for some pyran derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| A pyrano[2,3-c]pyrazole derivative | E. coli | 6.25 | [25] |
| A pyrano[2,3-c]pyrazole derivative | S. aureus | 12.5 | [25] |
| 5-butyl-2-pyridine carboxylic acid | S. aureus (MRSA) | 0.64 | [24][26] |
| A spiro-4H-pyran derivative | S. aureus | 16 | [27] |
Table 3: Antimicrobial Activity of Selected Pyran-Based Compounds.
Other Therapeutic Areas
The therapeutic potential of pyran-based carboxylic acids extends beyond oncology and infectious diseases. Derivatives have been investigated for a wide range of other applications, including:
-
Antiviral activity: Some pyran-based compounds have shown activity against various viruses.
-
Anti-inflammatory effects: The pyran scaffold is present in many natural products with known anti-inflammatory properties.
-
Neuroprotective agents: Certain pyran derivatives are being explored for the treatment of neurodegenerative diseases.[1]
Experimental Protocols: A Practical Guide to Synthesis
To provide a practical context to the synthetic methodologies discussed, this section details the experimental procedures for the synthesis of two representative pyran-based carboxylic acid derivatives.
Protocol 1: Multicomponent Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
This protocol describes a classic one-pot, three-component synthesis of a highly functionalized 4H-pyran.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol, 1.06 g), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.30 g) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (5-6 drops) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate as a white crystalline solid.
-
Dry the product in a vacuum oven.
Expected Yield: 80-90%
Characterization: The structure of the product can be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[5]
Protocol 2: Prins Cyclization for the Synthesis of a Substituted Tetrahydropyran-4-one
This protocol outlines a Lewis acid-catalyzed Prins cyclization to form a tetrahydropyran-4-one derivative, a key intermediate in the synthesis of many natural products.[28][29]
Materials:
-
A homoallylic alcohol
-
An aldehyde
-
A Lewis acid catalyst (e.g., FeCl₃, InCl₃, or Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrahydropyran-4-one.
Expected Yield: 60-80%
Characterization: The stereochemistry and structure of the product can be determined by advanced NMR techniques (e.g., NOESY) and comparison with literature data.
Future Outlook: The Unfolding Potential of the Pyran-Carboxylic Acid Scaffold
The journey of pyran-based carboxylic acids, from their early discovery to their current status as a privileged scaffold in drug discovery, is far from over. The future of this chemical class holds immense promise, with several exciting avenues for exploration:
-
Development of Novel Catalytic Systems: The quest for more efficient, sustainable, and stereoselective methods for pyran synthesis will continue to drive innovation in catalysis. The use of biocatalysis and photoredox catalysis for the construction of pyran rings is a particularly promising area of research.
-
Exploration of New Biological Targets: As our understanding of disease biology deepens, new molecular targets will be identified. The inherent versatility of the pyran-carboxylic acid scaffold makes it an ideal starting point for the design of novel inhibitors and modulators for these targets.
-
Total Synthesis of Complex Natural Products: The synthesis of complex, biologically active natural products containing the pyran-carboxylic acid motif will continue to be a major driving force in organic chemistry, pushing the boundaries of synthetic innovation.
-
Application in Materials Science: The unique structural and electronic properties of certain pyran derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives are pivotal heterocyclic building blocks in the landscape of modern organic synthesis and pharmaceutical development. Their structural motifs are integral to a variety of complex molecules, making their effective and, most importantly, safe utilization a prerequisite for innovation. This guide provides an in-depth technical framework for the safe handling, storage, and disposal of this compound, ensuring that laboratory personnel can manage this substance with the highest degree of safety and experimental integrity. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established chemical handling procedures.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is the first line of defense in ensuring laboratory safety. These properties dictate the appropriate storage conditions, handling procedures, and emergency response measures.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Boiling Point | 88-95 °C (predicted) | [1] |
| Density | ~1.14 - 1.185 g/cm³ (predicted) | [1][2] |
| pKa | 3.70 ± 0.20 (predicted) | [2] |
| Flash Point | 114.039 °C | [1] |
| Vapor Pressure | 0.003 mmHg at 25°C | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The signal word for this compound is typically "Danger" or "Warning".[2]
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | [2][4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | [2][5][6] |
| Serious Eye Damage/Eye Irritation (Category 1/2) | Causes serious eye damage/irritation | H318/H319 | [2][4][5][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | H335 | [2][5][6] |
It is crucial to internalize these hazards as they inform every aspect of the handling protocol, from the selection of personal protective equipment to the design of the experimental setup.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is a critical, non-negotiable step in the safe handling of this compound. The following workflow provides a logical pathway for determining the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Experimental Protocol
Adherence to a strict and well-defined handling protocol is paramount. The following procedure outlines the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Causality: All manipulations should be performed within a certified chemical fume hood to mitigate the risk of inhaling vapors or dust, which are known respiratory irritants.[2][5][6]
-
Protocol:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials: the chemical container, spatula, weigh boat/paper, appropriate glassware, and solvent.
-
Don all required PPE as determined by the workflow in Section 3.0, including chemical splash goggles, nitrile gloves, and a lab coat.[5][6]
-
Place a weigh boat on an analytical balance and tare.
-
Carefully open the container of this compound, avoiding the generation of dust if it is in solid form.
-
Using a clean spatula, transfer the desired amount of the chemical to the weigh boat.
-
Immediately and securely close the primary container after dispensing.
-
Dissolution
-
Causality: The transfer and dissolution process should be conducted carefully to avoid splashing, which could lead to skin or eye contact.
-
Protocol:
-
Transfer the weighed chemical into a beaker or flask containing the desired solvent. A funnel is recommended for narrow-necked flasks.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete and accurate transfer.
-
Stir the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved.
-
Cleanup and Waste Disposal
-
Causality: Proper cleanup and waste disposal are essential to prevent cross-contamination and accidental exposure.
-
Protocol:
-
Dispose of used weigh boats, gloves, and any contaminated wipes into a designated solid hazardous waste container.[6]
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5][6]
-
Storage and Incompatibilities
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][6][7] Keep the container tightly closed.[5][6][7] Some sources recommend storage at 2-8°C.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
Emergency Procedures and First Aid
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
The following diagram illustrates the logical flow of first aid responses.
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Natural occurrence of Tetrahydro-2H-pyran derivatives
An In-Depth Technical Guide to the Natural Occurrence of Tetrahydro-2H-pyran Derivatives
Abstract
The tetrahydro-2H-pyran (THP) ring is a privileged structural motif, ubiquitously found in a vast array of natural products.[1][2] This six-membered oxygen-containing heterocycle is a cornerstone of molecular architecture in compounds ranging from simple plant metabolites to complex marine polyether toxins.[1][3] Its prevalence is not merely incidental; the specific stereochemical and conformational properties imparted by the THP ring are often crucial for the potent biological activities these molecules exhibit. For researchers in natural products chemistry and professionals in drug development, a deep understanding of the origin, structure, and function of these derivatives is paramount. This guide provides a technical overview of the major classes of naturally occurring THP derivatives, delves into their biosynthetic origins, outlines robust methodologies for their isolation and structural elucidation, and summarizes their diverse and medicinally relevant biological activities.
The Tetrahydropyran Scaffold: A Cornerstone of Bioactive Natural Products
The tetrahydropyran ring system is the core of pyranose sugars, such as glucose, making it fundamental to primary metabolism.[4] However, its significance extends dramatically into the realm of secondary metabolites, where it is a key feature in molecules with profound pharmacological properties.[1] These compounds are sourced from a wide spectrum of organisms, including plants, fungi, bacteria, and marine life.[5][6][7]
In medicinal chemistry, the THP moiety is recognized not just as a component of natural drugs but also as a valuable scaffold for synthetic pharmaceuticals. It can act as a bioisostere of a cyclohexane ring, reducing lipophilicity and potentially introducing a key hydrogen bond acceptor via its oxygen atom, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] This has been leveraged in approved drugs such as the anticonvulsant topiramate and the kinase inhibitor gilteritinib.[8]
The structural diversity of natural THP derivatives is immense, as highlighted in the table below.
| Class of Compound | Natural Source | Representative Example(s) | Key Biological Activity |
| Polyketide Macrolides | Marine Sponges, Bacteria | Neopeltolide, Ambruticin S | Antiproliferative, Antifungal |
| Marine Polyether Toxins | Dinoflagellates | Brevetoxin B, Maitotoxin | Neurotoxic |
| Simple Phenylpropanoids | Plants (e.g., Centrolobium spp.) | Centrolobine | Anti-leishmanial, Antitubercular |
| Fused Polyethers | Marine Organisms | Lituarines A-C | Cytotoxic, Antineoplastic |
| Anti-osteoporotic Agents | Plants | Diospongin B | Anti-osteoporotic |
Biosynthesis: The Enzymatic Forging of the THP Ring
The construction of the THP ring in nature is a feat of enzymatic precision, most commonly achieved through the stereospecific cyclization of an acyclic precursor. A predominant and well-elucidated pathway involves the regioselective ring-opening of an epoxy-alcohol.
Causality of the Cyclization: The formation of a six-membered ring (6-endo-tet cyclization) is often in competition with the formation of a five-membered tetrahydrofuran ring (5-exo-tet cyclization). While Baldwin's rules generally favor the 5-exo closure, the enzymatic environment of an epoxide hydrolase can override this kinetic preference.[5] The enzyme precisely positions the substrate to facilitate the nucleophilic attack of the distal hydroxyl group on the epoxide, enforcing the 6-endo trajectory to yield the tetrahydropyran structure. This mechanism is crucial in the biosynthesis of polyketides like the ambruticins and mupirocin.[5]
The biosynthesis of the vast marine ladder-like polyethers is hypothesized to occur via a cascade of such selective epoxide openings, creating a long chain of fused THP rings.[3]
Caption: Biosynthesis of a THP ring via enzymatic epoxidation and subsequent 6-endo cyclization.
Isolation and Structure Elucidation: From Raw Source to Pure Compound
The journey from a biological source to a fully characterized THP-containing natural product is a multi-step process demanding meticulous experimental design. The protocol must be self-validating, with each step confirming the integrity and purity of the sample.
Experimental Protocol: A Generalized Workflow
-
Source Material Collection & Preparation:
-
Step 1.1: Collect the biological material (e.g., plant leaves, marine sponge). Record taxonomic identification, location, and date.
-
Step 1.2: Freeze-dry (lyophilize) or air-dry the material to remove water, which can interfere with extraction and promote degradation.
-
Step 1.3: Grind the dried material into a fine powder to maximize the surface area for solvent extraction.
-
-
Crude Extraction:
-
Step 2.1: Perform exhaustive extraction of the powdered material. A common approach is sequential maceration with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol).
-
Causality: This sequential process fractionates compounds based on polarity, simplifying the subsequent purification steps. Nonpolar solvents extract lipids and some terpenoids, while more polar solvents extract polyketides and glycosides.
-
Step 2.2: Concentrate the extracts in vacuo using a rotary evaporator to yield the crude extracts.
-
-
Chromatographic Fractionation and Purification:
-
Step 3.1 (Initial Fractionation): Subject the most promising crude extract (guided by preliminary bioassays) to Vacuum Liquid Chromatography (VLC) or open Column Chromatography (CC) over silica gel. Elute with a solvent gradient (e.g., hexane -> ethyl acetate -> methanol).
-
Step 3.2 (Intermediate Purification): Further purify the bioactive fractions using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on molecular size.
-
Step 3.3 (Final Purification): Achieve final purity using High-Performance Liquid Chromatography (HPLC), often with both normal-phase and reverse-phase columns. Isocratic and gradient elution methods should be optimized for baseline separation of the target compound. Purity is validated by sharp, symmetrical peaks in the chromatogram.
-
-
Structure Elucidation:
-
Step 4.1 (Molecular Formula): Determine the molecular formula using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement.
-
Step 4.2 (Structural Backbone): Utilize Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Identifies the number and type of protons (e.g., methyl, methylene, methine) and their coupling relationships.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (sp³, sp², carbonyl, etc.).
-
-
Step 4.3 (Connectivity & Stereochemistry): Employ 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, establishing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the spin systems and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing essential information for determining the relative stereochemistry of substituents on the THP ring.
-
-
Caption: A standard workflow for the isolation and structural elucidation of natural products.
Biological Activities: Nature's Arsenal for Drug Discovery
The prevalence of the THP motif in bioactive molecules is a testament to its evolutionary selection as a robust scaffold for interacting with biological macromolecules. The constrained conformation of the ring and the defined stereochemistry of its substituents are often essential for high-affinity binding to enzyme active sites or cellular receptors.
| Natural Product | Class | Key Biological Activity | Mechanism of Action (if known) |
| Ambruticin S [5] | Polyketide | Potent Antifungal | Interacts with the high-osmolarity glycerol (HOG) pathway. |
| Neopeltolide [9] | Macrolide | Potent Antiproliferative | Inhibits the V-ATPase proton pump, disrupting cellular pH homeostasis. |
| Phorboxazole A [10] | Macrolide | Cytostatic | Binds to actin, inhibiting filament polymerization. |
| Lituarines [3] | Fused Polyether | Antineoplastic, Cytotoxic | Undefined, potent activity against cancer cell lines. |
| Diospongin B [11] | Dimeric THP | Anti-osteoporotic | Promotes osteoblast differentiation. |
| Centrolobine [1] | Phenylpropanoid | Antitubercular | Active against M. tuberculosis. |
The diverse activities, from anticancer to antifungal to anti-osteoporotic, underscore the immense potential held within this class of natural products.[11][12][13] They serve as both direct drug candidates and as inspiration for the design of novel synthetic therapeutics.
Caption: Integration of spectroscopic data for the complete structural elucidation of a molecule.
Conclusion
Derivatives of tetrahydro-2H-pyran represent a rich and diverse family of natural products with profound significance for biology and medicine. Their biosynthesis showcases elegant enzymatic control over chemical reactivity, while their isolation presents a rewarding challenge for natural product chemists. The potent and varied biological activities exhibited by these compounds ensure that they will remain a focal point of research and a fertile ground for the discovery of new therapeutic agents. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to explore this fascinating corner of the natural world.
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Introduction to the stereochemistry of Tetrahydro-2H-pyran-2-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Stereochemistry in Modern Drug Design
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different physiological responses, ranging from desired therapeutic effects to severe toxicity. Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) represents a quintessential chiral building block, or synthon, whose defined stereochemistry is leveraged in the synthesis of complex, high-value molecules.
The tetrahydropyran (THP) motif is a prevalent scaffold found in numerous natural products and pharmacologically active compounds, prized for its conformational stability and favorable metabolic profile.[1][2] When combined with the versatile carboxylic acid functional group—a moiety present in approximately 25% of all commercial drugs—THPCA becomes a powerful tool for medicinal chemists.[3] The carboxylic acid serves not only as a key interaction point with biological targets through hydrogen bonding and electrostatic interactions but also as a synthetic handle for a myriad of chemical transformations.[1][4]
This guide provides a comprehensive exploration of the stereochemistry of this compound, from its fundamental stereogenic properties to its synthesis, resolution, analysis, and application in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Part 1: The Stereogenic Core of THPCA
The stereochemical identity of this compound is defined by a single chiral center at the C2 position—the carbon atom adjacent to the ring oxygen and bearing the carboxylic acid group. The tetrahedral nature of this sp³-hybridized carbon allows for two distinct spatial arrangements of its substituents, giving rise to a pair of enantiomers: (R)-Tetrahydro-2H-pyran-2-carboxylic acid and (S)-Tetrahydro-2H-pyran-2-carboxylic acid.[5]
These enantiomers possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents, but differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules, including biological receptors, enzymes, and transport proteins. The inherent chirality and conformational rigidity of the tetrahydropyran ring make it an exceptionally attractive scaffold for designing molecules that can precisely control the stereochemical outcome of interactions within a biological system.[1]
Caption: Enantiomers of this compound.
Part 2: Strategic Approaches to Enantiopure Synthesis
The synthesis of THPCA can be approached from two distinct strategic standpoints: the direct synthesis of a racemic mixture followed by separation (resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis). For industrial applications, obtaining an enantiomerically pure compound is paramount.
A. Racemic Synthesis Protocol
A common and robust method for preparing racemic THPCA is the catalytic hydrogenation of a commercially available unsaturated precursor. This approach is valued for its simplicity and high yield.
Protocol: Hydrogenation of 3,4-Dihydro-2H-pyran-2-carboxylic Acid [6]
-
Preparation: In a suitable hydrogenation vessel, dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 25-30% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Expert Insight: Raney Nickel is a highly active hydrogenation catalyst. Its pyrophoric nature necessitates careful handling under an inert atmosphere to prevent ignition.
-
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 3 atmospheres.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
Isolation: Remove the solvent (methanol) from the filtrate under reduced pressure (in vacuo).
-
Acidification & Extraction: Acidify the resulting residue with concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation to yield racemic this compound.
B. Chiral Resolution: Separating Enantiomers
Chiral resolution is a time-tested technique for separating enantiomers from a racemic mixture. The core principle involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.
Causality in Protocol Design: The choice of a resolving agent is critical. It must be an enantiomerically pure base that reacts with the racemic carboxylic acid to form diastereomeric salts. The resulting salts should exhibit significantly different solubilities in a chosen solvent system, allowing for fractional crystallization of the less soluble diastereomer.
Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic THPCA (1.0 eq) in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve a chiral amine resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 eq), in the same solvent.
-
Expert Insight: Using only 0.5 equivalents of the resolving agent is a key strategy. It ensures that only one enantiomer of the acid will preferentially form a salt with the expensive chiral amine, leaving the other enantiomer in the solution and maximizing the efficiency of the separation.
-
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. The salt of one diastereomer will begin to precipitate. Allow the mixture to stand, often at a reduced temperature, to maximize crystal formation.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration. These crystals represent the salt of one diastereomer (e.g., (R)-acid with (R)-amine).
-
Liberation of the Free Acid: Suspend the isolated crystals in water and acidify with a strong acid (e.g., HCl) to break the salt.
-
Extraction: Extract the liberated, now enantiomerically enriched, THPCA with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extract to yield the enantiopure acid. The enantiomeric excess (ee) should be determined using an appropriate analytical method (see Part 3).
-
Recovery from Mother Liquor: The other enantiomer, which remained in the solution (mother liquor) from step 3, can be recovered by acidification and extraction, though it will be of lower enantiomeric purity and may require further purification.
Caption: Workflow for the chiral resolution of THPCA via diastereomeric salt formation.
Part 3: Analytical Methods for Stereochemical Verification
Asserting the stereochemical integrity of a sample is a non-negotiable step in drug development. Several analytical techniques are employed to determine enantiomeric excess (ee) and absolute configuration.
| Technique | Principle | Sample Type | Information Obtained | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Solution | Enantiomeric Excess (ee), Purity | High accuracy, quantitative, widely applicable. | Requires method development for each compound. |
| NMR Spectroscopy | Use of chiral derivatizing agents or chiral shift reagents to convert enantiomers into diastereomers with distinct NMR signals. | Solution | Enantiomeric Excess (ee), Structural Info | Provides structural confirmation simultaneously. | Can be complex to interpret, may require derivatization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms in space.[7] | Solid (Single Crystal) | Absolute Configuration, Solid-state Structure | Unambiguous determination of absolute stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Part 4: Applications as a Chiral Synthon in Drug Development
The true value of enantiopure THPCA lies in its application as a versatile chiral building block. The carboxylic acid functionality is a gateway to a host of other chemical groups, allowing for its incorporation into larger, more complex molecular architectures.
A primary application is in the synthesis of novel chiral ligands for asymmetric catalysis.[1] The process often involves the reduction of the carboxylic acid to the corresponding alcohol, (S)-Tetrahydro-2H-pyran-2-methanol, which can then be further functionalized.[1]
Why is this advantageous?
-
Defined Stereocenter: The (S) or (R) center of the THPCA is carried through the synthesis, imparting chirality to the final ligand.
-
Conformational Rigidity: The stable chair conformation of the tetrahydropyran ring provides a predictable and rigid scaffold. This rigidity is crucial in a chiral ligand, as it reduces conformational ambiguity and creates a well-defined chiral pocket around the metal center, leading to higher stereoselectivity in catalytic reactions.
The THP core is a key component in a wide array of molecules with demonstrated biological activities, including antitumor, antimicrobial, and antidepressant properties, underscoring the importance of developing efficient synthetic routes to its chiral derivatives.[8]
Conclusion
This compound is more than a simple heterocyclic compound; it is a foundational chiral building block whose stereochemistry is central to its utility. A thorough understanding of its stereogenic properties, coupled with robust protocols for its synthesis, resolution, and analysis, empowers researchers and drug development professionals to harness its potential. By leveraging the defined stereocenter and conformational stability of the THPCA scaffold, chemists can construct complex, enantiomerically pure molecules, paving the way for the development of safer and more effective therapeutics.
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The Strategic Role of Tetrahydro-2H-pyran-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond a Simple Scaffold - A Gateway to Enhanced Druggability
In the intricate landscape of drug discovery and development, the selection of appropriate chemical building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of molecular scaffolds available to medicinal chemists, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties. This guide delves into the multifaceted role of a particularly valuable synthon: Tetrahydro-2H-pyran-2-carboxylic acid. We will explore its synthesis, inherent chemical attributes, and strategic application in the design of innovative therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile building block.
Physicochemical Properties and Stereochemical Considerations
This compound is a chiral molecule possessing a saturated six-membered oxygen-containing ring with a carboxylic acid moiety at the C2 position. The presence of a stereocenter at C2 allows for the existence of (R) and (S) enantiomers, a critical consideration in drug design as biological targets often exhibit stereospecific interactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 264.5 ± 33.0 °C (Predicted) | |
| Density | 1.140 g/cm³ |
The tetrahydropyran (THP) ring itself is a bioisostere of a cyclohexane ring, but with key differences that medicinal chemists exploit. The introduction of an oxygen atom into the carbocyclic scaffold reduces lipophilicity and introduces a hydrogen bond acceptor, which can lead to improved aqueous solubility and new interactions with biological targets.[2]
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is well-established, with a common and efficient method involving the hydrogenation of its unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid.
Experimental Protocol: Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt
Objective: To synthesize this compound via catalytic hydrogenation.
Materials:
-
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid
-
Methanol (MeOH)
-
Raney Nickel catalyst
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.[3]
-
Catalyst Addition: Carefully add 60 g of Raney nickel catalyst to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atmospheres.[3] Maintain the reaction under this pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the Raney nickel catalyst.
-
Solvent Evaporation: Remove the methanol solvent from the filtrate in vacuo.
-
Acidification and Extraction: Acidify the resulting residue with concentrated hydrochloric acid. Extract the product into chloroform.[3]
-
Purification: Purify the extracted product by distillation to yield this compound.[3]
Caption: A simplified diagram of the JAK/STAT signaling pathway.
The ATM Kinase Signaling Pathway in DNA Damage Response
Ataxia-telangiectasia mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs). [4][5]Upon activation, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. [5]
Caption: The ATM-mediated DNA damage response pathway.
The IRAK4 Signaling Pathway in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response. [3][6]
Caption: The IRAK4-dependent signaling cascade in innate immunity.
This compound as a Versatile Linker
Beyond its role as a core scaffold, the bifunctional nature of this compound (a cyclic ether and a carboxylic acid) makes it an attractive linker in the design of more complex molecules, such as antibody-drug conjugates (ADCs) and PROTACs. The carboxylic acid provides a convenient handle for conjugation to an antibody or a targeting ligand, while the tetrahydropyran ring can influence the solubility, stability, and overall pharmacokinetic profile of the conjugate.
Conclusion: A Building Block of Strategic Importance
This compound and its derivatives represent a class of highly valuable building blocks in medicinal chemistry. Their ability to modulate physicochemical properties, enhance pharmacokinetic profiles, and serve as versatile linkers underscores their strategic importance in the design of novel therapeutics. As the demand for drugs with improved efficacy and safety profiles continues to grow, the judicious application of such well-characterized synthons will undoubtedly play a pivotal role in the future of drug discovery.
References
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PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
- Suzuki, N., et al. (2006). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Proceedings of the National Academy of Sciences, 103(38), 14155-14160.
- Shiloh, Y. (2003). ATM and related protein kinases: safeguarding genomic integrity.
- BenchChem. (2025). The IRAK4 Signaling Pathway: A Core Nexus in Autoimmune Disease and a Prime Therapeutic Target.
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A Preliminary Investigation into the Bioactivity of Tetrahydro-2H-pyran-2-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the bioactivity of Tetrahydro-2H-pyran-2-carboxylic acid. The pyran scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological properties including antimicrobial, antiviral, and anticancer activities. This document outlines a logical, multi-tiered screening approach designed to efficiently assess the cytotoxic, antimicrobial, and antioxidant potential of this specific heterocyclic compound. Detailed, field-proven protocols for key assays are provided, accompanied by the scientific rationale underpinning each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a systematic evaluation of novel chemical entities.
Introduction: The Rationale for Investigating this compound
The tetrahydropyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its derivatives have demonstrated a vast array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects[1]. The inherent chirality and conformational rigidity of the tetrahydropyran ring make it an attractive framework for designing novel therapeutic agents[2]. This compound, as a fundamental derivative, presents a compelling starting point for a bioactivity screening campaign. Its carboxylic acid moiety offers a handle for further chemical modification and structure-activity relationship (SAR) studies, a common practice in medicinal chemistry[3].
This guide delineates a structured, three-pronged approach to the initial bioactivity screening of this compound, commencing with an assessment of its baseline cytotoxicity, followed by parallel investigations into its antimicrobial and antioxidant properties. This hierarchical screening cascade is designed to maximize data acquisition while conserving resources, providing a solid foundation for more specialized, target-based investigations.
Foundational Screening: A Tiered Approach to Bioactivity Assessment
The preliminary investigation is structured to first establish the compound's general effect on cell viability, which is a critical parameter for interpreting any observed bioactivity. Subsequently, a broader screen for specific activities is conducted.
Figure 1: A tiered workflow for the preliminary bioactivity screening of a novel compound.
Tier 1: Cytotoxicity Profiling
A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. This information is crucial for establishing a therapeutic window and for designing subsequent experiments at non-toxic concentrations. We will employ two complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[2]. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: Seed human cell lines (e.g., HEK293 for normal cell toxicity and a cancer cell line like HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium[4][5].
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells)[6].
Data Presentation:
| Concentration (µM) | % Cell Viability (MTT, 48h) | % Cytotoxicity (LDH, 48h) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Tier 2: Primary Bioactivity Screening
Based on the cytotoxicity data, a range of non-toxic concentrations will be selected for the primary bioactivity screens.
Given that many pyran derivatives exhibit antimicrobial properties, a primary screen against a panel of pathogenic bacteria and fungi is warranted[7]. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) will be determined.
Experimental Protocol: Broth Microdilution Method for MIC and MBC
-
Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans) in appropriate broth media. The final concentration should be approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate in the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[7][8][9].
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum[1][9].
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The antioxidant potential of this compound will be evaluated using two common radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control[10].
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC)[11][12].
Data Presentation:
| Assay | IC50 (µg/mL) / TEAC |
| DPPH Radical Scavenging | |
| ABTS Radical Cation Scavenging |
Interpretation of Results and Future Directions
The data generated from this preliminary investigation will provide a foundational understanding of the bioactivity profile of this compound.
-
Significant Cytotoxicity: If the compound exhibits potent cytotoxicity, particularly against cancer cell lines, further investigation into its anticancer mechanism would be warranted. This could involve assays for apoptosis, cell cycle arrest, and inhibition of specific cancer-related signaling pathways.
-
Promising Antimicrobial Activity: If the compound shows significant antimicrobial activity, subsequent studies could include determining the spectrum of activity against a broader panel of microbes, including resistant strains, and investigating its mechanism of antimicrobial action.
-
Notable Antioxidant Capacity: Strong antioxidant activity would suggest a potential role for the compound in diseases associated with oxidative stress. Further studies could explore its effects in cellular models of oxidative damage.
Figure 2: A conceptual diagram of potential mechanisms of action for this compound based on initial screening results.
Conclusion
This technical guide provides a robust and efficient workflow for the preliminary in vitro bioactivity screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and make informed decisions regarding its advancement in the drug discovery pipeline. The modular nature of this guide allows for adaptation and expansion based on the initial findings, paving the way for more in-depth mechanistic studies.
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ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
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National Center for Biotechnology Information. (2023, April 26). Editorial: Emerging heterocycles as bioactive compounds. [Link]
-
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CAS number for (S)-Tetrahydro-2H-pyran-2-carboxylic acid
An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: A Chiral Building Block for Advanced Synthesis
Introduction
(S)-Tetrahydro-2H-pyran-2-carboxylic acid, identified by CAS Number 105499-32-9 , is a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4] The tetrahydropyran (THP) scaffold is a privileged motif found in numerous natural products and pharmacologically active molecules, valued for its conformational rigidity and favorable physicochemical properties.[5] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this versatile building block, focusing on its synthesis, rigorous characterization, and strategic applications, particularly in the construction of novel chiral ligands and complex molecular architectures.
The carboxylic acid functional group is a cornerstone in drug design; however, it can present challenges related to metabolic stability and membrane permeability.[6] Molecules like (S)-tetrahydro-2H-pyran-2-carboxylic acid offer a structurally defined, non-aromatic scaffold that can be used to mimic natural amino acids or serve as a chiral precursor, providing a pathway to circumvent these challenges while exploring new chemical space.[7] Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities.[1]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of (S)-tetrahydro-2H-pyran-2-carboxylic acid must be unequivocally confirmed before its use in synthesis. The following data provides the key identifiers and a reliable spectroscopic profile for this compound.
| Property | Value | Source |
| CAS Number | 105499-32-9 | [1][2][3] |
| Molecular Formula | C₆H₁₀O₃ | [1][3] |
| Molecular Weight | 130.14 g/mol | [1][3][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Purity | ≥97% | [1] |
| Storage | Room temperature, inert atmosphere | [2] |
Spectroscopic Data for Structural Verification
Due to the limited availability of public experimental spectra for this specific enantiomer, the following section presents high-quality predicted spectroscopic data based on validated cheminformatics models.[10] These predictions serve as a reliable benchmark for researchers to validate their own experimental results.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for elucidating the carbon-hydrogen framework. The predicted shifts provide a unique fingerprint for the molecule.
-
¹H NMR Spectroscopy: The proton signals are expected in distinct regions, reflecting their chemical environment. The broad singlet around 11.5 ppm is characteristic of the acidic carboxylic proton, while the downfield shift of H-2 is due to the deshielding effects of the adjacent ring oxygen and carboxyl group.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~4.1 | Doublet of Doublets | 1H | H-2 |
| ~3.6 - 4.0 | Multiplet | 2H | H-6 |
| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |
| (Data sourced from BenchChem)[10] |
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of six unique carbon atoms, with the carbonyl carbon appearing significantly downfield (~175 ppm) as expected.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~75 | C-2 |
| ~68 | C-6 |
| ~30 | C-5 |
| ~25 | C-3 |
| ~22 | C-4 |
| (Data sourced from BenchChem)[10] |
1.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups through their characteristic vibrational frequencies. The very broad O-H stretch and the sharp, strong C=O stretch are definitive indicators of the carboxylic acid moiety.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |
| ~2850-2950 | C-H Stretch | Alkane |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1200 | C-O Stretch | Carboxylic Acid |
| (Data sourced from BenchChem)[10] |
Synthesis of the Tetrahydropyran-2-Carboxylic Acid Scaffold
While (S)-tetrahydro-2H-pyran-2-carboxylic acid is commercially available as an optically pure compound, understanding its synthesis provides valuable context. The core racemic scaffold is accessible through the catalytic hydrogenation of an unsaturated precursor.
The selection of Raney nickel as the catalyst is a cost-effective and efficient choice for the reduction of the carbon-carbon double bond under moderate hydrogen pressure. Methanol is an excellent solvent for this transformation due to its ability to dissolve the sodium salt of the starting material and its compatibility with the hydrogenation conditions.
General Protocol: Synthesis of Racemic Tetrahydropyran-2-Carboxylic Acid
This protocol describes a robust method for preparing the core tetrahydropyran ring system.[11] Achieving the (S)-enantiomer would require subsequent chiral resolution or the use of asymmetric hydrogenation methods, which are beyond the scope of this generalized protocol but represent a key area of process development.
Step 1: Hydrogenation
-
Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.
-
Add 60 g of Raney nickel catalyst to the solution in a suitable high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 3 atm.
-
Agitate the mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction.
Step 2: Work-up and Isolation
-
Carefully filter the reaction mixture to remove the Raney nickel catalyst.
-
Remove the methanol solvent from the filtrate under reduced pressure (in vacuo).
-
Acidify the resulting residue with concentrated hydrochloric acid to protonate the carboxylate.
-
Extract the aqueous layer with chloroform (3x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by vacuum distillation to yield tetrahydropyran-2-carboxylic acid.[11]
Caption: Synthesis workflow for the tetrahydropyran-2-carboxylic acid scaffold.
Core Applications in Asymmetric Synthesis
The primary value of (S)-tetrahydro-2H-pyran-2-carboxylic acid lies in its application as a chiral building block for creating more complex, high-value molecules. Its inherent chirality and defined structure make it an excellent starting point for the synthesis of chiral ligands used in asymmetric catalysis.[5]
A common and powerful strategy involves the functionalization of the carboxylic acid. By reducing the acid to the corresponding primary alcohol, ((S)-tetrahydro-2H-pyran-2-yl)methanol, a versatile intermediate is formed. This alcohol can then be readily converted into a variety of coordinating groups, such as phosphines, which are critical components of many transition metal catalysts.[5]
Protocol: Reduction to (S)-Tetrahydro-2H-pyran-2-yl)methanol
This protocol details the selective reduction of the carboxylic acid, a key transformation that unlocks further synthetic possibilities. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this purpose, but requires careful handling.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of (S)-tetrahydro-2H-pyran-2-carboxylic acid in anhydrous THF dropwise via an addition funnel. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.
Step 2: Reaction and Quenching
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath (Fieser workup). This procedure is designed to precipitate the aluminum salts into a filterable solid.
Step 3: Isolation and Purification
-
Filter the resulting slurry through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel to yield pure ((S)-tetrahydro-2H-pyran-2-yl)methanol.
Caption: Workflow for the synthesis of a key chiral intermediate.
Safety, Handling, and Storage
Professional laboratory practice dictates strict adherence to safety protocols. (S)-Tetrahydro-2H-pyran-2-carboxylic acid, like many carboxylic acids, is classified as an irritant.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere to prevent degradation. Room temperature storage is generally acceptable.[2]
Conclusion
(S)-Tetrahydro-2H-pyran-2-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and asymmetric synthesis. Its well-defined stereochemistry and the versatile reactivity of its carboxylic acid group provide a reliable and strategic entry point for constructing complex chiral molecules. By understanding its fundamental properties, synthesis, and reaction pathways, researchers can confidently integrate this valuable building block into their synthetic programs to accelerate the development of next-generation therapeutics and catalysts.
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Methodological & Application
Application Note: A Robust and Scalable Synthesis Protocol for Racemic Tetrahydro-2H-pyran-2-carboxylic Acid
Abstract
Tetrahydro-2H-pyran-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized for its ability to impart favorable conformational constraints and pharmacokinetic properties to bioactive molecules.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of its racemic form. The described methodology centers on the efficient oxidation of the precursor alcohol, (tetrahydro-2H-pyran-2-yl)methanol, using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed system with sodium hypochlorite. This protocol is designed for scalability, reliability, and high yield, addressing the needs of researchers in academic and industrial settings. We detail the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and safety.
Introduction and Scientific Rationale
The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its saturated, non-planar ring system serves as a valuable design element for constraining the conformation of flexible molecules, which can enhance binding affinity to biological targets and improve metabolic stability.[1] this compound, in particular, acts as a constrained mimic of natural amino acids and is a key intermediate in the synthesis of complex therapeutics, including protease inhibitors.
While several synthetic routes exist, many involve multi-step processes or require specialized equipment such as high-pressure hydrogenators.[2] The protocol outlined herein presents a highly efficient and practical alternative based on the oxidation of a readily accessible primary alcohol precursor, (tetrahydro-2H-pyran-2-yl)methanol. The chosen method, a TEMPO-mediated oxidation, is renowned for its mild reaction conditions, high selectivity for primary alcohols, and operational simplicity, making it an authoritative choice for modern organic synthesis.[3][4]
Reaction Principle and Mechanism
The synthesis is achieved via the oxidation of (tetrahydro-2H-pyran-2-yl)methanol. The core of this protocol is the TEMPO-catalyzed oxidation system, which operates through a well-understood catalytic cycle.
Mechanism Insight: The reaction is initiated by the oxidation of the TEMPO radical (1) by the primary oxidant, sodium hypochlorite (NaOCl), to form the highly electrophilic N-oxoammonium ion (2) . This species is the active oxidant in the catalytic cycle. The alcohol substrate (3) then undergoes oxidation by the N-oxoammonium ion (2) , which abstracts a hydride to form the corresponding aldehyde intermediate and the hydroxylamine (4) . For the synthesis of a carboxylic acid, the aldehyde is further hydrated and oxidized. The primary oxidant, NaOCl, regenerates the TEMPO catalyst by re-oxidizing the hydroxylamine (4) back to the N-oxoammonium ion (2) , thus completing the catalytic cycle. Sodium bromide is used as a co-catalyst to facilitate the initial oxidation of TEMPO. The reaction is typically buffered to maintain a slightly alkaline pH, which is optimal for the stability and reactivity of the catalytic system.[3]
Detailed Experimental Protocol
This protocol details the oxidation of (tetrahydro-2H-pyran-2-yl)methanol, which is assumed to be commercially available or synthesized via a standard literature procedure, such as the reduction of the corresponding ester.
Materials and Equipment
-
(Tetrahydro-2H-pyran-2-yl)methanol (CAS: 100-72-1)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (CAS: 2564-83-2)
-
Sodium bromide (NaBr) (CAS: 7647-15-6)
-
Sodium hypochlorite (NaOCl) solution (~10-15% aqueous, commercial bleach)
-
Sodium bicarbonate (NaHCO₃) (CAS: 144-55-8)
-
Hydrochloric acid (HCl) (Concentrated, 37%, and 2M solution)
-
Ethyl acetate (EtOAc) (CAS: 141-78-6)
-
Anhydrous magnesium sulfate (MgSO₄) (CAS: 7487-88-9)
-
Deionized water
-
Standard laboratory glassware: Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel.
-
Equipment: Magnetic stir plate, ice bath, rotary evaporator.
-
Monitoring: Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
Quantitative Data Summary
The following table summarizes the reagent quantities for a representative 10 mmol scale reaction.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| (Tetrahydro-2H-pyran-2-yl)methanol | 116.16 | 1.0 | 10.0 | 1.16 g |
| TEMPO | 156.25 | 0.01 | 0.1 | 15.6 mg |
| Sodium Bromide (NaBr) | 102.89 | 0.1 | 1.0 | 103 mg |
| Ethyl Acetate (EtOAc) | - | - | - | 20 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 25.0 | 2.10 g |
| Sodium Hypochlorite (NaOCl) | 74.44 | 1.5 | 15.0 | ~11 mL of 12% soln |
| Deionized Water | - | - | - | 15 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydro-2H-pyran-2-yl)methanol (1.16 g, 10.0 mmol), TEMPO (15.6 mg, 0.1 mmol), and sodium bromide (103 mg, 1.0 mmol) in ethyl acetate (20 mL).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with vigorous stirring.
-
Oxidant Preparation: In a separate beaker, prepare the aqueous oxidant solution by dissolving sodium bicarbonate (2.10 g, 25.0 mmol) in 15 mL of deionized water. To this buffered solution, add the sodium hypochlorite solution (~11 mL of 12% solution, 15.0 mmol).
-
Reaction Execution: Transfer the cold aqueous oxidant solution to an addition funnel and add it dropwise to the stirred organic solution over approximately 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the starting alcohol by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours.
-
Work-up and Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (~10 mL) and stir for 10 minutes to destroy any excess oxidant.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction of Product: Wash the organic layer with a small amount of water. Extract the carboxylic acid product from the organic phase by washing with 1 M sodium hydroxide solution (2 x 15 mL). Combine the basic aqueous extracts.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify to pH 1-2 by the slow, careful addition of concentrated HCl, followed by 2 M HCl. The carboxylic acid product should precipitate or form an oil.
-
Final Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude racemic this compound. The product can be further purified by recrystallization if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of racemic this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity. The following data are consistent with the structure of this compound.[5]
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~11.0 (br s, 1H, COOH), ~4.1 (dd, 1H, H-2), ~3.6-4.0 (m, 2H, H-6), ~1.6-1.9 (m, 4H, H-3, H-4, H-5) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (C=O), ~75 (C-2), ~68 (C-6), ~30 (C-5), ~25 (C-3), ~22 (C-4) ppm. |
| IR (thin film) | ν ~2950 (broad, O-H), ~1710 (C=O), ~1200 (C-O) cm⁻¹. |
Safety and Handling Precautions
-
Sodium Hypochlorite (Bleach): Corrosive and an oxidizing agent. Causes skin and eye burns.[6][7] Do not mix with acids, as this will liberate toxic chlorine gas.[8] Handle in a well-ventilated fume hood.
-
TEMPO: Stable radical. Avoid inhalation of dust.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[9]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Aqueous waste containing residual oxidant should be quenched before disposal.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive or insufficient NaOCl; Temperature too low. | Use fresh, high-quality commercial bleach. Allow the reaction to stir for a longer duration or warm slightly to room temperature after initial addition. |
| Low Yield | Product loss during basic extraction; Incomplete acidification. | Ensure thorough extraction from the organic layer with NaOH. Check the pH of the aqueous layer after acidification to ensure it is < 2 before extracting the final product. |
| Formation of Side Products | Reaction temperature too high; pH drift. | Maintain strict temperature control at 0 °C during oxidant addition. Ensure adequate buffering with sodium bicarbonate. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of racemic this compound. By leveraging a TEMPO-catalyzed oxidation, this method offers a reliable, scalable, and efficient route that avoids harsh reagents and conditions. The comprehensive step-by-step guide, coupled with mechanistic insights and safety protocols, equips researchers and drug development professionals with a robust tool for accessing this important synthetic intermediate.
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Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(17), 3207-3212. [Link]
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Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]
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Asymmetric Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols
Introduction
(S)-Tetrahydro-2H-pyran-2-carboxylic acid (S-THP-2-CA) is a valuable chiral building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its rigid tetrahydropyran (THP) scaffold, combined with the stereochemically defined carboxylic acid functionality, makes it a sought-after synthon for the construction of complex molecular architectures with specific biological activities. The tetrahydropyran motif is a prevalent feature in numerous natural products and pharmaceutically active compounds, and the ability to introduce this moiety in an enantiomerically pure form is of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of (S)-THP-2-CA, focusing on two robust and scientifically sound strategies: a catalytic asymmetric hetero-Diels-Alder approach and a chiral pool synthesis from L-glutamic acid.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure compounds can be broadly categorized into two main strategies: asymmetric catalysis and the use of chiral starting materials (the chiral pool). Both approaches have their distinct advantages and are exemplified here for the preparation of (S)-THP-2-CA.
-
Strategy 1: Catalytic Asymmetric Hetero-Diels-Alder Reaction: This approach builds the chiral tetrahydropyran ring from achiral precursors using a chiral catalyst. The hetero-Diels-Alder (HDA) reaction, particularly with activated dienes like Danishefsky's diene, is a powerful tool for the enantioselective synthesis of dihydropyranones, which are versatile intermediates.[1]
-
Strategy 2: Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive enantiomerically pure natural product, L-glutamic acid, as the starting material. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
Strategy 1: Catalytic Asymmetric Synthesis via Hetero-Diels-Alder Reaction
This strategy involves a three-step sequence starting with an asymmetric hetero-Diels-Alder reaction, followed by stereoselective reduction and ester hydrolysis.
Overall Synthetic Workflow
Caption: Workflow for the catalytic asymmetric synthesis of (S)-THP-2-CA.
Part 1: Asymmetric Hetero-Diels-Alder Reaction
The cornerstone of this approach is the enantioselective [4+2] cycloaddition between ethyl glyoxylate and Danishefsky's diene. The use of a chiral bis(oxazoline) (Box) copper(II) complex as a Lewis acid catalyst is a well-established method for achieving high enantioselectivity in this transformation.
The chiral Lewis acid coordinates to the aldehyde group of the ethyl glyoxylate, activating it for nucleophilic attack by the diene. The chiral environment around the metal center directs the approach of the diene, leading to the preferential formation of one enantiomer of the dihydropyranone product.
Sources
Chiral Separation of Tetrahydro-2H-pyran-2-carboxylic Acid Enantiomers: An Application Guide
Introduction: The Significance of Enantiomeric Purity in Drug Development
Tetrahydro-2H-pyran-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules.[1] The stereochemistry of such compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) increasingly require the development of single-enantiomer drugs to ensure safety and efficacy.[3] Consequently, the development of robust and efficient methods for the separation and analysis of the enantiomers of this compound is a critical task for researchers and professionals in drug discovery and development.
This comprehensive guide provides a detailed exploration of the primary techniques for the chiral separation of this compound enantiomers. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for direct separation by chiral chromatography (HPLC and SFC), classical resolution via diastereomeric salt formation, and biocatalytic kinetic resolution.
I. Direct Enantioseparation by Chiral Chromatography
Direct chiral chromatography is often the most efficient and widely used method for the analytical and preparative separation of enantiomers.[4][5] This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
The Power of Polysaccharide-Based Chiral Stationary Phases
For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[5] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[6] The choice between coated and immobilized polysaccharide derivatives is a key consideration: immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development.
High-Performance Liquid Chromatography (HPLC) Method Development
A systematic screening approach is typically employed to identify the optimal combination of a chiral stationary phase and a mobile phase.[6] For acidic compounds like this compound, it is common to add a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape.
Table 1: Suggested Starting Conditions for Chiral HPLC Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak® AD-H | Chiralcel® OD-H | Chiralpak® IC |
| Mobile Phase | n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v) | n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v) | Acetonitrile/Methanol/TFA (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the chosen chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at 210 nm.
-
Optimization: If the initial separation is not satisfactory, systematically vary the ratio of the alcoholic modifier (2-propanol or ethanol) in the mobile phase. A lower percentage of the alcohol generally increases retention and may improve resolution. The concentration of TFA can also be optimized.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced consumption of organic solvents, and lower backpressures.[7][8] SFC typically uses supercritical carbon dioxide as the main mobile phase, with a small amount of a polar organic modifier, such as methanol or ethanol.
Table 2: Suggested Starting Conditions for Chiral SFC Screening
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-3 | Chiralpak® IC |
| Mobile Phase | CO₂/Methanol (80:20, v/v) | CO₂/Ethanol (85:15, v/v) |
| Additive | 0.1% Trifluoroacetic Acid | 0.1% Trifluoroacetic Acid |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Backpressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Protocol 2: Chiral SFC Separation of this compound Enantiomers
-
Sample Preparation: Dissolve the racemic this compound in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the specified mobile phase composition and backpressure until the system is stable.
-
Injection: Inject 1-5 µL of the sample solution.
-
Data Acquisition: Monitor the elution profile at 210 nm.
-
Optimization: Adjust the percentage of the organic modifier to optimize the separation. Increasing the modifier concentration will generally decrease retention times.
Caption: Workflow for Chiral Chromatography.
II. Diastereomeric Salt Resolution: The Classical Approach
Diastereomeric salt formation is a traditional yet powerful method for the preparative-scale separation of enantiomers.[9] This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[10] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[11][12]
A common and effective chiral resolving agent for carboxylic acids is (R)-(+)-1-phenylethylamine.[13] The choice of solvent is crucial for achieving a successful separation, as it must provide a significant solubility difference between the two diastereomeric salts.
Caption: Diastereomeric Salt Resolution Workflow.
Protocol 3: Diastereomeric Salt Resolution using (R)-(+)-1-Phenylethylamine
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in the same hot solvent.
-
Crystallization: Slowly add the chiral amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Enantiomer Liberation:
-
From the crystals: Suspend the collected crystals in water and acidify with 2M HCl until the pH is approximately 1-2. Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
From the filtrate: Concentrate the filtrate, and then follow the same acidification and extraction procedure to recover the other enantiomer.
-
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of each recovered acid fraction using one of the chiral chromatography methods described above.
-
Recrystallization (Optional): If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent to enhance its purity.
III. Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution is a highly selective and environmentally friendly method for separating enantiomers.[14][15] This technique utilizes an enzyme, typically a lipase, that preferentially catalyzes a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. For a racemic carboxylic acid, this often involves the esterification of the acid or the hydrolysis of its corresponding racemic ester. Candida antarctica lipase B (CALB), often in an immobilized form, is a widely used and highly effective biocatalyst for the resolution of a broad range of chiral compounds, including carboxylic acids.[1][16]
Table 3: Components for Enzymatic Kinetic Resolution
| Component | Role | Example |
| Substrate | Racemic methyl or ethyl ester of this compound | Racemic methyl tetrahydropyran-2-carboxylate |
| Enzyme | Biocatalyst for enantioselective hydrolysis | Immobilized Candida antarctica lipase B (e.g., Novozym® 435) |
| Solvent | Non-polar organic solvent | Toluene, Hexane, or Methyl tert-butyl ether (MTBE) |
| Aqueous Buffer | To maintain pH and provide water for hydrolysis | Phosphate buffer (pH 7.0) |
Protocol 4: Enzymatic Kinetic Resolution via Hydrolysis
-
Reaction Setup: To a stirred solution of the racemic ester of this compound (1.0 g) in a suitable organic solvent (50 mL), add an equal volume of phosphate buffer (50 mL, 0.1 M, pH 7.0).
-
Enzyme Addition: Add the immobilized Candida antarctica lipase B (e.g., 100 mg).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress by periodically taking small aliquots, quenching the enzymatic reaction, and analyzing the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.
-
Reaction Termination: When the reaction reaches approximately 50% conversion (ideally, where the e.e. of both the unreacted ester and the product acid are high), stop the reaction by filtering off the immobilized enzyme.
-
Product Separation:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent to recover any dissolved ester.
-
Acidify the aqueous layer to pH 1-2 with 2M HCl and extract the resolved carboxylic acid with an organic solvent.
-
Combine the organic layers containing the unreacted ester.
-
-
Purification: Purify the separated acid and ester by standard methods (e.g., column chromatography) if necessary.
IV. Indirect Chiral Separation via Derivatization
An alternative to direct chiral chromatography is the indirect approach, where the enantiomers of this compound are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column (e.g., a C18 column). Enantiomerically pure amines, such as (S)-(-)-α-methylbenzylamine, are commonly used to form diastereomeric amides with carboxylic acids.
Conclusion
The chiral separation of this compound enantiomers is a critical step in the development of stereochemically pure pharmaceuticals. This guide has provided a comprehensive overview of the three primary methodologies: direct chiral chromatography (HPLC and SFC), diastereomeric salt resolution, and enzymatic kinetic resolution. The choice of method will depend on the specific requirements of the project, including the scale of the separation (analytical vs. preparative), the desired level of purity, and available resources. The detailed protocols and starting conditions provided herein serve as a robust foundation for researchers to develop and optimize their own chiral separation strategies for this important class of molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules Using (S)-Tetrahydro-2H-pyran-2-carboxylic Acid.
- ResearchGate. (n.d.). Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Image].
- Li, S., et al. (n.d.). Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution of N-(2-Ethyl-6-Methylphenyl) Alanine. [Journal Name, Volume(Issue), pages].
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Phenomenex. (n.d.). Chiral HPLC Separations.
-
Maj, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4968. [Link]
- Chapman, J., et al. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. [Journal Name, Volume(Issue), pages].
- ResearchGate. (2007). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
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LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- [Journal of Pharmaceutical and Biomedical Analysis]. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
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Tumashov, A. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Russian Chemical Bulletin, 70(5), 900-907. [Link]
- ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from American Pharmaceutical Review website.
- ResearchGate. (2010). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment for Advanced Undergraduates.
- ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... [Image].
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Prieto, L., et al. (2021). Enantioselective addition of terminal alkynes to 1,2-diketones catalyzed by a conformationally restricted perhydro-1,3-benzoxazine. Organic & Biomolecular Chemistry, 19(13), 2965-2972. [Link]
- BenchChem. (2025). The Use of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid in Chiral Ligand Synthesis: Application Notes and Protocols.
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Forró, E., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11516. [Link]
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- [PhD Thesis]. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- [Journal Name]. (n.d.).
- ResearchGate. (n.d.). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases.
- ResearchGate. (n.d.). Enzymatic kinetic resolution of ketorolac.
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Application Notes and Protocols for the HPLC Analysis of Tetrahydro-2H-pyran-2-carboxylic Acid
Abstract
This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) methods for the analysis of Tetrahydro-2H-pyran-2-carboxylic acid. Recognizing the diverse analytical needs in research and drug development, this document outlines three distinct methodologies: a direct analysis approach using mass spectrometry for high specificity and sensitivity, a derivatization-based method for enhanced UV and fluorescence detection, and a chiral separation protocol to resolve its enantiomers. Each section offers a thorough explanation of the underlying scientific principles, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to select and implement the most suitable method for their specific application.
Introduction: The Analytical Challenge of a Non-Chromophoric Acid
This compound and its derivatives are important building blocks in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. However, the saturated pyran ring and the carboxylic acid functional group lack a significant chromophore, making direct detection by UV-Visible spectrophotometry at standard wavelengths (e.g., >220 nm) highly challenging and often impractical due to low sensitivity.[2][3]
This application note addresses this challenge by presenting three robust HPLC-based analytical strategies. The choice of method will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and the necessity for chiral resolution.
Method 1: Direct Analysis by HPLC with Mass Spectrometric Detection (HPLC-MS)
For unambiguous identification and sensitive quantification without the need for derivatization, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice. This technique offers high selectivity and sensitivity, making it ideal for complex matrices.
Scientific Rationale
In this method, the analyte is separated from other components of the sample mixture by reversed-phase chromatography. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this polar analyte, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. The mass spectrometer then separates and detects this ion based on its mass-to-charge ratio (m/z), providing a highly specific signal for this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
Mass Spectrometer Settings (Negative Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Selected Ion Monitoring (SIM) | m/z 129.05 (for [M-H]⁻ of C₆H₁₀O₃) |
Workflow Diagram
Caption: HPLC-MS workflow for direct analysis.
Method 2: Analysis by HPLC with UV/Fluorescence Detection via Pre-column Derivatization
To leverage the more common UV or fluorescence detectors, pre-column derivatization is a highly effective strategy. This involves chemically modifying the carboxylic acid functional group to attach a chromophoric or fluorophoric tag.
Scientific Rationale
The principle of this method is to convert the non-chromophoric this compound into a derivative that strongly absorbs UV light or fluoresces.[3][4] This significantly enhances the sensitivity of the analysis. A variety of derivatization reagents are available for carboxylic acids, such as those that form phenacyl esters or amides with strong UV absorbance or fluorescence properties.[5][6]
This protocol will focus on derivatization with 2,4'-Dibromoacetophenone , which reacts with the carboxylate anion to form a phenacyl ester derivative that has a strong UV absorbance around 260 nm.[6]
Experimental Protocol
Derivatization Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent like acetonitrile.
-
Reagent Preparation: Prepare a solution of 2,4'-Dibromoacetophenone in acetonitrile and a solution of a catalyst, such as triethylamine or N,N-diisopropylethylamine, also in acetonitrile.
-
Reaction: To the sample solution, add an excess of the 2,4'-Dibromoacetophenone solution and the catalyst solution.
-
Incubation: Cap the reaction vial and heat at 60-70 °C for approximately 30-60 minutes.
-
Cooling and Injection: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 50% B to 100% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV Detector at 260 nm |
Workflow Diagram
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive NMR Spectroscopic Characterization of Tetrahydro-2H-pyran-2-carboxylic Acid
Introduction
Tetrahydro-2H-pyran-2-carboxylic acid is a saturated heterocyclic compound whose structural motif is prevalent in numerous natural products and pharmaceutical agents. As a chiral molecule, the precise determination of its constitution, conformation, and stereochemistry is critical for understanding its biological activity and ensuring quality control in drug development pipelines.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete atomic-level characterization of such molecules in solution.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the suite of NMR techniques required for the unambiguous characterization of this compound. The protocols and methodologies detailed herein are designed to be self-validating, moving from basic sample preparation and 1D spectral acquisition to advanced 2D correlation experiments for complete structural and stereochemical assignment.
PART 1: Experimental Workflow & Protocols
A systematic approach is essential for the efficient and accurate characterization of the target molecule. The workflow begins with meticulous sample preparation, followed by a hierarchical series of NMR experiments.
Caption: Overall workflow for NMR characterization.
Protocol: Standard Sample Preparation for Structural Elucidation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures high-resolution spectra free from artifacts.[4]
Objective: To prepare a homogeneous, particle-free solution of this compound in a suitable deuterated solvent for 1D and 2D NMR analysis.
Methodology:
-
Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for comprehensive ¹³C and 2D NMR studies.[5] The higher concentration for ¹³C NMR is necessary due to its lower natural abundance and gyromagnetic ratio.[6]
-
Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[4][7] CDCl₃ is a common choice for its excellent dissolving power for many organic compounds.[4]
-
Filtration (Critical Step): To ensure magnetic field homogeneity, it is crucial to remove any particulate matter.[8] Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the constriction. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Protocol: 1D NMR Acquisition (¹H, ¹³C, DEPT)
1D spectra provide the foundational information: chemical shifts, signal integrals, and coupling patterns.
Objective: To acquire high-quality ¹H, ¹³C, and DEPT spectra to identify all proton and carbon environments and determine the multiplicity of each carbon atom.
Methodology:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure proper phasing and baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Typical spectral width: 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR due to lower sensitivity.[5]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Run DEPT-135 and DEPT-90 experiments.
-
DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.
-
DEPT-90 will only show CH signals.
-
This combination allows for the unambiguous assignment of carbon multiplicities.
-
PART 2: Structural Elucidation Using 2D NMR
While 1D NMR provides a list of ingredients, 2D NMR reveals how they are connected.
Expected 1D NMR Data Summary
Based on the structure of this compound, the following signals can be anticipated. The exact chemical shifts will be solvent-dependent.
| Atom Position | ¹H Chemical Shift (ppm, est.) | ¹³C Chemical Shift (ppm, est.) | Carbon Type (DEPT) |
| H2/C2 | ~4.0 - 4.2 | ~75 - 80 | CH |
| H3/C3 | ~1.5 - 2.0 (axial & equatorial) | ~25 - 30 | CH₂ |
| H4/C4 | ~1.4 - 1.8 (axial & equatorial) | ~20 - 25 | CH₂ |
| H5/C5 | ~1.5 - 1.9 (axial & equatorial) | ~25 - 30 | CH₂ |
| H6/C6 | ~3.5 - 4.1 (axial & equatorial) | ~65 - 70 | CH₂ |
| COOH | ~10 - 13 (broad) | ~175 - 180 | C (Quaternary) |
Note: Chemical shift values are estimates based on typical values for similar structural motifs.[9][10]
Protocol: 2D Connectivity Experiments (COSY, HSQC, HMBC)
This suite of experiments maps the complete bonding framework of the molecule.
Caption: Key COSY and HMBC correlations for assignment.
Objective: To establish ¹H-¹H couplings and ¹H-¹³C one-bond and multiple-bond correlations.
Methodology:
-
COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds).[11]
-
Run a standard gradient-enhanced (gCOSY) experiment.
-
Cross-peaks will appear between coupled protons (e.g., H2↔H3, H3↔H4, etc.), allowing for the tracing of the entire spin system of the pyran ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling).[12]
-
Run an edited HSQC experiment. This provides the added benefit of differentiating CH/CH₃ (positive phase) from CH₂ (negative phase) carbons, confirming DEPT results with higher sensitivity.[12]
-
Each cross-peak definitively links a proton signal to its corresponding carbon signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is one of the most powerful experiments for piecing together the molecular skeleton. It reveals correlations between protons and carbons over 2-4 bonds (ⁿJ_CH, where n>1).[13]
-
Key expected correlations for this compound include:
-
H3 to the carboxyl carbon (C=O): A crucial link confirming the position of the carboxylic acid group.
-
H2 to the carboxyl carbon (C=O): Another key correlation.
-
H6 to C2: This correlation across the ring oxygen helps confirm the cyclic ether structure.
-
-
The absence of an HSQC correlation combined with the presence of an HMBC correlation is definitive proof of a quaternary carbon, such as the carboxyl carbon.[14]
-
PART 3: Stereochemical Analysis
With the molecular framework established, the next step is to determine the three-dimensional arrangement of the atoms.
Protocol: Relative Stereochemistry via NOESY/ROESY
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between protons that are close in space (<5 Å), regardless of whether they are connected through bonds.[15]
Objective: To determine the relative orientation of substituents on the pyran ring, primarily the conformation of the C2-carboxylic acid group (axial vs. equatorial).
Methodology:
-
Choose the Right Experiment:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules (MW < 600) where the NOE is positive.[15]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Necessary for medium-sized molecules where the NOE can be near zero. For a molecule of this size, NOESY is typically sufficient, but ROESY is a robust alternative as the ROE is always positive.[15]
-
-
Acquisition: Run a 2D NOESY experiment with a suitable mixing time (e.g., 500-800 ms) to allow for the buildup of NOE signals.
-
Interpretation:
-
Axial vs. Equatorial: The key to determining the conformation is to look for NOE cross-peaks between the H2 proton and other protons on the ring.
-
If the carboxylic acid group is equatorial , the H2 proton will be axial . It should show strong NOE correlations to the axial protons at H4 and H6.
-
If the carboxylic acid group is axial , the H2 proton will be equatorial . It will show NOE correlations to the equatorial protons at H4 and H6.
-
These through-space correlations provide definitive evidence of the molecule's preferred conformation in solution.[16]
-
Protocol: Enantiomeric Purity using Chiral Solvating Agents
Standard NMR cannot distinguish between enantiomers. To assess enantiomeric purity, it's necessary to create a diastereomeric environment.
Objective: To resolve the signals of the R and S enantiomers of this compound to determine the enantiomeric excess (ee).
Methodology:
-
Select a Chiral Solvating Agent (CSA): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. For carboxylic acids, chiral amines or amino alcohols like (R)- or (S)-1-phenylethylamine or diphenylprolinol derivatives are effective.[17][18]
-
Sample Preparation:
-
Prepare a standard NMR sample of the racemic or enantiomerically-enriched analyte.
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately one equivalent of the chosen CSA directly to the NMR tube.
-
-
Acquisition and Analysis:
-
Re-acquire the ¹H NMR spectrum after adding the CSA.
-
The signals of the two enantiomers, particularly the proton at the H2 position, should now be resolved into two separate peaks or multiplets due to the formation of diastereomeric complexes.[19]
-
The enantiomeric excess (%ee) can be calculated directly by integrating the two resolved signals.[20]
-
Conclusion
The application of a systematic suite of NMR experiments, from fundamental 1D acquisitions to advanced 2D correlation and NOE techniques, enables the complete and unambiguous characterization of this compound. The protocols outlined in this note provide a robust framework for determining not only the chemical structure and connectivity but also the solution-state conformation and enantiomeric purity. This level of detailed molecular understanding is indispensable for applications in medicinal chemistry and drug discovery, where structure dictates function.[21][22]
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Gualdron, J. A. et al. (2018). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents . Organic Chemistry Frontiers (RSC Publishing). [Link]
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Bai, Y. et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent . Frontiers in Chemistry. [Link]
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Small molecule NMR sample preparation - Georgia Institute of Technology. [Link]
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Application Notes & Protocols: Strategic Incorporation of Tetrahydro-2H-pyran-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and bioavailability.[1][2][3] Tetrahydro-2H-pyran-2-carboxylic acid, a cyclic ether-containing scaffold, represents a unique building block for introducing conformational constraints and altering the polarity profile of a peptide. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Incorporating this compound
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility.[1][4] The introduction of non-proteinogenic amino acids, such as this compound, can address these limitations.[5][] The pyran ring system imposes significant conformational rigidity on the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and selectivity.[7][8] Furthermore, the ether linkage within the ring can modulate the hydrophilicity and hydrogen bonding capacity of the peptide, potentially improving its pharmacokinetic properties.
The successful incorporation of this UAA requires careful consideration of stereochemistry, protecting group strategy, and coupling conditions to ensure high-yield synthesis and prevent side reactions. This document will detail these critical aspects and provide a robust protocol for its use in Fmoc-based SPPS.
Key Considerations for Synthesis
Stereochemistry
This compound possesses a chiral center at the C2 position. It is imperative to use an enantiomerically pure starting material to avoid the generation of diastereomeric peptides, which can be challenging to separate and may exhibit different biological activities. Both the (R)- and (S)-enantiomers can be sourced or synthesized, and the choice will depend on the desired conformational outcome in the final peptide.
Protecting Group Strategy
In the context of standard Fmoc-based solid-phase peptide synthesis (SPPS), the primary amine of an amino acid is temporarily protected with a base-labile Fmoc group, while reactive side chains are protected with acid-labile groups.[9][10] For this compound, which lacks an alpha-amino group, it will be coupled as a carboxylic acid. Therefore, the key consideration is the protection of its own carboxylic acid group if it were to be used in a context other than the C-terminus, which is beyond the scope of this direct coupling protocol. When coupling this moiety, its carboxylic acid will be activated.
The tetrahydropyran ring itself is generally stable to the conditions of Fmoc SPPS. The ether linkage is resistant to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[11][12]
Orthogonal Protection Schemes
The use of Fmoc for N-terminal protection and acid-labile groups (e.g., tBu, Trt) for side-chain protection constitutes an orthogonal strategy.[13][14] This ensures that the temporary N-terminal protecting group can be removed without affecting the permanent side-chain protecting groups or the linkage to the solid support.
| Protecting Group | Function | Cleavage Condition | Orthogonality |
| Fmoc | Temporary α-amino protection | 20% Piperidine in DMF | Orthogonal to acid-labile groups |
| Boc/tBu | Permanent side-chain protection | 95% TFA | Orthogonal to base-labile groups |
| Trt | Permanent side-chain protection | 1-5% TFA in DCM or cleavage cocktail | Orthogonal to base-labile groups |
Table 1: Commonly Used Orthogonal Protecting Groups in Fmoc SPPS.
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.[9][15]
Materials
-
Fmoc-protected amino acids
-
(R)- or (S)-Tetrahydro-2H-pyran-2-carboxylic acid
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HATU, or TBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether, cold
Workflow for SPPS Incorporation
Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound (THPCA).
Step-by-Step Protocol for Coupling this compound
This protocol assumes the synthesis is proceeding and the N-terminal Fmoc group of the preceding amino acid has just been removed.
-
Resin Preparation: The peptide resin with the free N-terminal amine is washed thoroughly with DMF (3 x 1 min).
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents, if using HBTU) in DMF. Add DIPEA (6-10 equivalents) to the activation mixture. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the resin. Agitate at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the cyclic structure.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Continuing the Synthesis: Proceed with the deprotection of the next Fmoc-amino acid and continue the peptide chain elongation as per standard SPPS protocols.[16]
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA. Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Impact on Peptide Structure and Function
The incorporation of this compound can have profound effects on the resulting peptide.
-
Conformational Constraint: The rigid pyran ring restricts the torsional angles of the peptide backbone in its vicinity, reducing the conformational entropy of the unbound peptide.[4][17] This pre-organization can lead to a lower energetic penalty upon binding to a target, potentially increasing binding affinity.
-
Secondary Structure Induction: Depending on its position and stereochemistry, this UAA can act as a turn-inducer or stabilize helical or sheet-like structures.[18][19]
-
Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[]
-
Solubility and Permeability: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing the peptide's solubility and ability to interact with biological membranes.
The precise impact on structure and function is sequence-dependent and should be empirically determined for each new peptide.[20]
Figure 2: Logical relationship showing the impact of incorporating this compound on peptide properties.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the pyran ring, poor resin swelling, or inefficient activation. | Double couple, increase coupling time, use a more potent coupling reagent (e.g., HATU), or ensure adequate resin swelling. |
| Racemization | Use of excessive base or prolonged activation times. | Minimize pre-activation time, use the recommended equivalents of DIPEA, and consider additives like HOBt to suppress racemization.[21] |
| Poor Cleavage Yield | Inefficient cleavage cocktail or insufficient reaction time. | Ensure a fresh cleavage cocktail is used, increase cleavage time, and ensure all protecting groups are acid-labile. |
Table 2: Troubleshooting Guide for the Synthesis of Peptides Containing this compound.
Conclusion
This compound is a valuable tool for peptide chemists seeking to impose structural constraints and enhance the drug-like properties of peptide leads. While its incorporation requires special attention to coupling conditions due to its non-natural structure, the use of standard, robust SPPS methodologies as outlined in this guide can lead to its successful integration into peptide sequences. The resulting peptides, with their engineered conformational rigidity and modified physicochemical properties, hold significant promise for the development of next-generation peptide therapeutics.
References
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Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10847–10905. [Link]
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Manjula, M., & Ramakumar, S. (2012). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions, 199-210. [Link]
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Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199. [Link]
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Kessler, H., Geyer, A., Matter, H., & Köck, M. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(33), 7549–7550. [Link]
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Manjula, M., & Ramakumar, S. (1996). Cyclic peptides — Small and big and their conformational aspects. Journal of Biosciences, 21(6), 803-818. [Link]
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Hartman, M. C., & Chamberlin, A. R. (2009). Protein synthesis with conformationally constrained cyclic dipeptides. ACS chemical biology, 4(10), 849–858. [Link]
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Wuts, P. G. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. [Link]
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Ding, Y., Ting, J. P., Liu, J., & Afshar, S. (2020). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. RSC Medicinal Chemistry, 11(9), 970-983. [Link]
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Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistrySelect, 2(7), 2269-2274. [Link]
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Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186–196. [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]
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Wang, L., Wang, L., & Chen, S. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications, (6), 649-650. [Link]
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Mohammadi, Z., & Ghafuri, H. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Pharmaceutical and Biomedical Research, 5(2), 43-51. [Link]
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Silk Road Science. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology, 1(7). [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Methods in molecular biology (Clifton, N.J.) (Vol. 549, pp. 29–64). [Link]
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Paradisi, M. P., & Romeo, A. (1977). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 596-600. [Link]
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Guryanov, I., Polynski, M. V., & Kireev, D. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2927–2941. [Link]
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Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186–196. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. [Link]
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Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications, (6), 649-650. [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
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AAPPTec. (n.d.). Coupling Reagents. [Link]
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Pal, A., Ghosh, S., Wagner, E., & Madhuri, P. (2023). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chembiochem : a European journal of chemical biology, 24(1), e202200519. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
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Psciuk, B. T., & Batista, V. S. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The journal of physical chemistry. B, 124(15), 3073–3079. [Link]
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Application of Tetrahydro-2H-pyran-2-carboxylic Acid in Drug Design: A Technical Guide for Researchers
The strategic incorporation of specific structural motifs is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of chemical scaffolds available to medicinal chemists, Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives have emerged as a versatile and valuable tool. This technical guide provides an in-depth exploration of the applications of this moiety, offering insights into its role in enhancing drug-like properties and providing detailed protocols for its utilization in drug discovery and development.
The Rationale for Incorporating the this compound Scaffold
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties that make it highly attractive for drug design. When functionalized with a carboxylic acid at the 2-position, this scaffold provides a chiral building block with a rigid conformational structure. This rigidity can be advantageous in drug-target interactions by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding.
The primary motivations for employing the this compound moiety can be categorized as follows:
-
Bioisosteric Replacement of Carboxylic Acids: The carboxylic acid group is a common feature in many pharmacophores but can present challenges related to metabolic instability and poor membrane permeability. The this compound can act as a bioisostere, mimicking the acidic proton and hydrogen bonding capabilities of a simple carboxylic acid while offering improved physicochemical properties. This strategy can lead to enhanced oral bioavailability and a more favorable pharmacokinetic profile.
-
Improvement of Physicochemical Properties: The introduction of the tetrahydropyran ring can significantly influence a molecule's lipophilicity, solubility, and metabolic stability. The cyclic ether moiety can enhance aqueous solubility and reduce the risk of metabolic oxidation at adjacent positions, a common liability for many drug candidates.
-
Conformational Constraint and Target Binding: The defined stereochemistry of chiral this compound allows for precise positioning of substituents, enabling optimal interactions with the target protein.[1] This conformational restriction can lead to increased potency and selectivity. Its rigid cyclic structure is particularly beneficial in the design of protease inhibitors and other bioactive molecules where influencing the conformation of peptide-like compounds is crucial for enhancing binding selectivity.[1]
-
Scaffold for Diverse Functionalization: The carboxylic acid handle provides a convenient point for chemical modification, allowing for the facile introduction of various functional groups through amide bond formation, esterification, or reduction to the corresponding alcohol for further elaboration. This versatility makes it a valuable building block in the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Case Study: Baicalin - A Natural Product Exemplar
A prominent example of the this compound moiety in a therapeutic agent is found in the natural product Baicalin. Baicalin, a glycosyloxyflavone, incorporates a derivative of this scaffold in its structure.[2] It is the most abundant flavonoid in the roots of Scutellaria baicalensis and is a component of a patented drug in China approved for the treatment of ischaemic stroke.[2] Furthermore, Baicalin has demonstrated a range of pharmacological activities, including potent anticancer effects against various cancer cell lines, such as MCF-7 breast cancer cells.[2]
The presence of the tetrahydropyran-2-carboxylic acid-derived glucuronide in Baicalin is crucial for its solubility and in vivo disposition. This highlights the role of this moiety in modulating the pharmacokinetic properties of a bioactive natural product.
Physicochemical Properties and Their Impact on Drug Design
The physicochemical properties of this compound are pivotal to its utility in drug design. The following table summarizes key parameters:
| Property | Value | Implication in Drug Design |
| Molecular Weight | 130.14 g/mol | Contributes minimally to the overall molecular weight of the final drug molecule, aiding in adherence to Lipinski's Rule of Five. |
| logP (calculated) | -0.4 to 0.5 | Indicates a degree of hydrophilicity that can improve aqueous solubility. The value can be modulated by further substitution. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Allows for crucial hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (two from the carboxylic acid and one from the pyran oxygen) | Provides multiple points for hydrogen bonding, enhancing target affinity and solubility. |
| pKa | ~4-5 | The acidity is comparable to simple carboxylic acids, allowing it to act as a bioisostere and engage in ionic interactions at physiological pH. |
Experimental Protocols
General Synthesis of this compound
A common synthetic route to this compound involves the hydrogenation of a dihydropyran precursor.[3]
Protocol: Synthesis of this compound
Materials:
-
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid
-
Methanol
-
Raney nickel catalyst
-
Hydrogen gas
-
Concentrated hydrochloric acid
-
Chloroform
-
Standard glassware for hydrogenation and extraction
Procedure:
-
Dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (e.g., 210 g) in methanol (e.g., 2 L).[3]
-
Add Raney nickel catalyst (e.g., 60 g) to the solution.[3]
-
Hydrogenate the mixture at a pressure of 3 atm until the uptake of hydrogen is complete.[3]
-
Carefully filter off the catalyst.
-
Remove the solvent in vacuo.
-
Acidify the residue with concentrated hydrochloric acid.
-
Extract the product with chloroform.
-
Purify the product by distillation to yield this compound.[3]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Amide Coupling of this compound
The carboxylic acid functionality of this compound is readily converted to an amide, a common linkage in drug molecules.
Protocol: General Amide Coupling
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the coupling agent byproducts and excess reagents.
-
Purify the resulting amide by column chromatography or recrystallization.
Logical Flow for Amide Coupling
Sources
Application Notes & Protocols: A Guide to the Esterification of Tetrahydro-2H-pyran-2-carboxylic acid
Abstract: This document provides a comprehensive guide for the synthesis of various esters of Tetrahydro-2H-pyran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1] Two primary, field-proven methodologies are detailed: the classic Fischer-Speier acid-catalyzed esterification and the milder, highly efficient Steglich esterification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Significance of Tetrahydropyran Esters
The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Esters derived from this compound serve as crucial intermediates in organic synthesis, contributing to the development of novel therapeutics and functional materials.[1] For instance, certain derivatives have been investigated as potential 5-lipoxygenase inhibitors for anti-inflammatory drugs.[1] The ability to reliably synthesize these esters with high purity and yield is therefore a critical capability in the modern synthetic chemistry laboratory.
This application note moves beyond a simple recitation of steps, delving into the causality behind procedural choices. It aims to equip the researcher with the knowledge to not only replicate these methods but also to adapt them to specific synthetic challenges. We will explore two robust methods, each with distinct advantages depending on the substrate's sensitivity and the desired scale of the reaction.
Strategic Overview of Esterification Methodologies
The conversion of a carboxylic acid to an ester is a cornerstone transformation in organic chemistry. The choice of method is dictated by factors such as the steric hindrance of the acid and alcohol, the presence of other sensitive functional groups, and desired reaction conditions (e.g., temperature, pH).
Fischer-Speier Esterification: The Workhorse Method
First described in 1895, the Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium-driven process, valued for its simplicity and use of inexpensive reagents.[3]
-
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH).[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[3][4]
-
Causality: Because it is an equilibrium reaction, specific strategies must be employed to drive the reaction towards the product. This is typically achieved by using a large excess of the alcohol (which can often serve as the solvent) or by actively removing the water byproduct as it forms, for example, with a Dean-Stark apparatus.[2][3][5] This method is best suited for simple, non-acid-sensitive primary and secondary alcohols.[2][6]
Steglich Esterification: Precision and Mild Conditions
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a superior alternative.[6] First reported in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[7][8][9]
-
Mechanism & The Role of DMAP: The reaction begins with the carboxylic acid adding to the DCC, forming a highly reactive O-acylisourea intermediate.[7] While the alcohol can react directly with this intermediate, the process is often slow. This is where the crucial role of DMAP comes into play. As a highly effective nucleophilic catalyst, DMAP intercepts the O-acylisourea to form an N-acylpyridinium intermediate.[7][10][11] This "active ester" is much more reactive towards the alcohol and is not prone to the primary side reaction: a 1,3-rearrangement of the O-acylisourea into a stable, unreactive N-acylurea.[7][8] The subsequent attack by the alcohol on the N-acylpyridinium species yields the desired ester and regenerates the DMAP catalyst.[7] The water formed is consumed by the DCC, producing the insoluble dicyclohexylurea (DCU) byproduct.[8]
-
Causality: The use of DMAP is critical for efficiency and high yields, especially with sterically hindered alcohols.[10][12][13] It accelerates the rate-limiting step and suppresses side reactions, making the Steglich esterification a mild and highly versatile method.[14][15]
Experimental Protocols & Workflows
Workflow Visualization
The general experimental process for both esterification methods can be summarized as follows:
Caption: General workflow for the esterification of this compound.
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol details the synthesis of Methyl tetrahydro-2H-pyran-2-carboxylate.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 130.14 | 10.0 | 1.30 g | Starting material |
| Methanol (MeOH) | 32.04 | excess | 25 mL | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | ~0.1 mL (2-3 drops) | Catalyst, add slowly and with caution |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL | For neutralization |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | - | - | ~100 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2-3 g | Drying agent |
| Brine (Saturated NaCl solution) | - | - | ~30 mL | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.30 g, 10.0 mmol).
-
Reagent Addition: Add methanol (25 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (~0.1 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice (~50 g) and saturated sodium bicarbonate solution (~50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution (effervescence) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (30 mL) and then brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure methyl ester.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer-Speier Esterification.
Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)
This protocol details the synthesis of Ethyl tetrahydro-2H-pyran-2-carboxylate.[16]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 130.14 | 10.0 | 1.30 g | Starting material |
| Ethanol (EtOH), anhydrous | 46.07 | 12.0 | 0.70 mL | Reagent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11.0 | 2.27 g | Coupling agent. Potent allergen.[17] Handle with gloves. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.5 | 61 mg | Catalyst. Highly toxic, readily absorbed through skin.[10] |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL | Solvent |
| 5% Hydrochloric Acid (HCl) solution | - | - | ~30 mL | For washing |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~30 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2-3 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.30 g, 10.0 mmol), ethanol (0.70 mL, 12.0 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (50 mL). Equip the flask with a magnetic stir bar.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a small amount of anhydrous DCM (~10 mL). Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[8]
-
Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 15 mL) to remove residual DMAP, saturated NaHCO₃ solution (2 x 15 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Steglich Esterification Mechanism
Caption: Mechanism of Steglich Esterification highlighting the role of DMAP.
Comparative Data & Troubleshooting
Typical Reaction Parameters
| Method | Alcohol | Catalyst/Reagent | Temp. (°C) | Time (h) | Typical Yield | Key Advantage |
| Fischer | Methanol | H₂SO₄ (cat.) | 65 (reflux) | 4-6 | 65-85% | Cost-effective, simple for primary alcohols |
| Fischer | Ethanol | H₂SO₄ (cat.) | 78 (reflux) | 4-8 | 60-80% | Scalable, inexpensive reagents |
| Steglich | Ethanol | DCC, DMAP (cat.) | 0 to RT | 12-18 | 85-95% | Mild conditions, high yield |
| Steglich | t-Butanol | DCC, DMAP (cat.) | RT | 24-48 | 70-90% | Effective for sterically hindered alcohols[7][13] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield (Fischer) | Reaction has not reached completion due to equilibrium. | Use a larger excess of the alcohol. Remove water using a Dean-Stark trap or molecular sieves.[2][3] |
| Low Yield (Steglich) | Incomplete reaction. Degradation of reagents. | Ensure all reagents and solvents are anhydrous. Allow for longer reaction time. |
| Reaction Stalled (Both) | Steric hindrance from a bulky alcohol. | For Fischer, increase reaction time and temperature. For hindered alcohols, Steglich is the preferred method.[7] |
| N-acylurea Side Product (Steglich) | Slow reaction of the O-acylisourea intermediate with the alcohol. Insufficient DMAP. | Ensure a sufficient catalytic amount of DMAP is used (typically 5-10 mol%).[7] DMAP is crucial to prevent this side reaction.[8] |
| Difficult Purification | Residual DCU (Steglich) or starting materials. | To remove DCU, filter thoroughly or cool the solution to precipitate more DCU before filtering. Optimize chromatography. |
Conclusion
The successful esterification of this compound is readily achievable through well-established synthetic protocols. The choice between the Fischer-Speier and Steglich methods should be made based on the specific alcohol being used and the presence of any sensitive functional groups in the substrate. For simple, robust primary alcohols on a large scale, the Fischer esterification provides a cost-effective solution. Conversely, for more delicate, acid-labile, or sterically demanding substrates where high yield and purity are paramount, the Steglich esterification is the superior and more reliable methodology. By understanding the underlying mechanisms and rationale for each procedural step, researchers can confidently execute and adapt these protocols to advance their synthetic campaigns.
References
-
4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . Organic Chemistry Portal.
-
Buy methyl tetrahydro-2H-pyran-2-carboxylate | 84355-44-2 . Smolecule.
-
Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation . NINGBO INNO PHARMCHEM CO.,LTD.
-
Yamaguchi Esterification . Organic Chemistry Portal.
-
Steglich Esterification . Organic Chemistry Portal.
-
Application of Efficient Catalyst DMAP . Suzhou Highfine Biotech.
-
De La Torre, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances.
-
Method for esterifying hindered carboxylic acids . Google Patents.
-
Ester synthesis by esterification . Organic Chemistry Portal.
-
ethyl tetrahydro-2H-pyran-2-carboxylate . Chemical Synthesis Database.
-
Steglich esterification . Wikipedia.
-
Fischer Esterification . Chemistry Steps.
-
Acid to Ester - Common Conditions . Organic Chemistry Portal.
-
Steglich Esterification . SynArchive.
-
Production method for tetrahydro-2h-pyran derivative . Google Patents.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry.
-
Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon.
-
Fischer–Speier esterification . Wikipedia.
-
Ch19: RCO2H to RCO2R' . University of Calgary.
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids . Der Pharma Chemica.
-
Simple Method for the Esterification of Carboxylic Acids . Organic Chemistry Portal.
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate . Organic Syntheses.
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- 1. Buy methyl tetrahydro-2H-pyran-2-carboxylate | 84355-44-2 [smolecule.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
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- 12. Application of Efficient Catalyst DMAP [en.highfine.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Tetrahydro-2H-pyran-2-carboxylic acid as a protecting group in organic synthesis
Application Notes & Protocols: The Tetrahydropyranyl (THP) Ether
A Technical Guide to the Protection of Alcohols in Complex Organic Synthesis
Senior Application Scientist Note: This guide addresses the application of the tetrahydropyranyl (THP) group for the protection of hydroxyl functionalities. It is a point of clarification that the reagent used to install this group is 3,4-dihydro-2H-pyran (DHP) , which forms a stable tetrahydropyranyl ether. The topic specified, tetrahydro-2H-pyran-2-carboxylic acid, is a distinct chiral building block used in synthesis but is not the precursor for this common protecting group strategy.[1][2] This document will focus on the correct, widely practiced, and field-proven methodology of THP protection using DHP.
Foundational Principles of the THP Protecting Group
In the landscape of multi-step organic synthesis, the selective masking of reactive functional groups is a foundational strategy.[3] The tetrahydropyranyl (THP) group was one of the first widely adopted protecting groups for alcohols and remains a stalwart choice due to its compelling combination of low cost, ease of introduction, and robust stability under a wide range of non-acidic conditions.[4][5]
The THP group converts a nucleophilic and mildly acidic alcohol into an acetal, known as a THP ether.[6] This transformation renders the oxygen atom inert to common reagents such as organometallics (Grignard, organolithiums), metal hydrides, strong bases, and many oxidizing agents.[4][7] Its removal is typically achieved under mild acidic conditions, making it a versatile tool in a synthetic chemist's arsenal.[8]
A primary drawback, however, is the introduction of a new stereocenter at the anomeric carbon (C2 of the pyran ring). When an alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and NMR spectral analysis.[7][9]
Mechanism of Action: Acid-Catalyzed Acetal Formation
The formation and cleavage of THP ethers are textbook examples of acid-catalyzed acetal chemistry, proceeding through a resonance-stabilized oxocarbenium ion intermediate.
Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP)
The protection reaction is an acid-catalyzed addition of the alcohol to the enol ether functionality of DHP.[10]
-
Protonation of DHP : The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the electron-rich double bond of DHP. This generates a key intermediate: a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic at the carbon adjacent to the ring oxygen.[6][11]
-
Nucleophilic Attack : The alcohol substrate, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion, forming the critical C-O bond.
-
Deprotonation : A weak base (often the conjugate base of the acid catalyst or the solvent) removes the proton from the newly incorporated oxygen, yielding the neutral THP ether and regenerating the acid catalyst to continue the cycle.[10]
Caption: Mechanism of THP Protection of Alcohols.
Deprotection of THP Ethers
Deprotection is the microscopic reverse of the protection mechanism: an acid-catalyzed hydrolysis of the acetal.[8]
-
Protonation : The acid catalyst protonates the ether oxygen linked to the THP ring, making the alcohol a good leaving group.
-
Cleavage and Carbocation Formation : The C-O bond cleaves, releasing the parent alcohol and forming the same resonance-stabilized oxocarbenium ion seen during protection.
-
Nucleophilic Quenching : A nucleophile, typically a solvent molecule like water or an alcohol (e.g., methanol, ethanol), attacks the carbocation.
-
Final Products : After deprotonation, the final products are the regenerated alcohol and a hemiacetal (from water quenching) or a different acetal (from alcohol quenching), which exists in equilibrium with its open-chain form, 5-hydroxypentanal.[6][8]
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Experimental Protocols
Protocol 1: General Procedure for Tetrahydropyranylation of a Primary Alcohol
This protocol utilizes p-toluenesulfonic acid (TsOH) as a robust and cost-effective catalyst. For substrates sensitive to strong acids, pyridinium p-toluenesulfonate (PPTS) is a milder alternative, requiring slightly longer reaction times or gentle heating.[6]
Materials:
-
Primary Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the alcohol (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Add DHP (1.5 equiv) to the solution via syringe.
-
Add TsOH·H₂O (0.02 equiv) in one portion.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot (the THP ether) indicates reaction completion. This typically takes 30-90 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (approx. half the volume of DCM used).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.[6]
Protocol 2: Deprotection of a THP Ether via Acidic Alcoholysis
This method uses a catalytic amount of acid in an alcohol solvent, which is a mild and effective way to cleave the THP ether without requiring an aqueous workup for certain substrates.
Materials:
-
THP-protected substrate (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolve the THP-protected compound (1.0 equiv) in anhydrous ethanol (approx. 0.1 M).
-
Add PPTS (0.1 equiv) to the solution.
-
Stir the reaction at room temperature or gently heat to 40-50 °C to accelerate the reaction.
-
Monitor the deprotection by TLC, observing the disappearance of the starting THP ether and the appearance of the more polar alcohol. The reaction time can vary from 2 to 18 hours depending on the substrate.[6]
-
Once complete, concentrate the reaction mixture in vacuo.
-
The residue can be directly purified by flash column chromatography to isolate the desired alcohol. Alternatively, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate before purification.
Stability and Orthogonal Synthesis Strategies
The stability profile of the THP group is a key reason for its widespread use. It is stable to a variety of conditions where other common protecting groups might fail. This allows for its integration into complex orthogonal protection schemes.[3][12]
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[13] The THP group is a cornerstone of such strategies:
-
THP (Acid-Labile) vs. Silyl Ethers (Fluoride-Labile): A THP ether can be selectively cleaved with mild acid (e.g., PPTS in EtOH) while leaving a TBDPS or TBS ether intact. Conversely, the silyl ether can be removed with a fluoride source (e.g., TBAF) without affecting the THP ether.
-
THP (Acid-Labile) vs. Benzyl Ethers (Hydrogenolysis-Labile): A THP group can be removed with acid in the presence of a benzyl (Bn) ether. The benzyl ether can be cleaved using catalytic hydrogenation (e.g., H₂, Pd/C), conditions under which the THP ether is stable.
-
THP (Acid-Labile) vs. Esters (Base-Labile): THP ethers are exceptionally stable to basic conditions used for the saponification of esters (e.g., LiOH, NaOH).[4] An ester can be hydrolyzed to a carboxylic acid without cleaving a THP ether.
Table 1: Stability of THP Ethers to Common Reagents
| Reagent Class | Specific Reagents | Stability of THP Ether | Citation(s) |
| Strong Bases | n-BuLi, LDA, NaH, t-BuOK | Stable | [6][7] |
| Nucleophiles | RMgX, RLi, Enolates | Stable (at temp < 0 °C) | [4] |
| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Stable | [7] |
| Catalytic Hydrogenation | H₂, Pd/C | Generally Stable | [7] |
| Oxidizing Agents | PCC, PDC, Swern, DMP | Stable | [14] |
| Mild Acid | Acetic Acid, PPTS, Amberlyst-15 | Labile (Cleaved) | [6] |
| Strong Acid | HCl, H₂SO₄, TFA | Very Labile (Cleaved) | [15] |
| Fluoride Sources | TBAF, HF-Pyridine | Stable | [12] |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection Reaction: If the reaction stalls, it may be due to the equilibrium nature of the acetal formation. Adding finely powdered anhydrous potassium carbonate can help drive the reaction to completion by neutralizing the acid catalyst over time.[4] Alternatively, a small, fresh portion of DHP and catalyst can be added.[6]
-
Unwanted Deprotection during Hydrogenation: Commercial Pd/C catalysts can be acidic and may cause inadvertent cleavage of THP ethers, especially in protic solvents like methanol. To avoid this, use a high-quality catalyst, switch to a non-protic solvent like ethyl acetate or THF, or add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.
-
Difficulty with Hindered Alcohols: The protection of sterically hindered secondary or tertiary alcohols can be sluggish. Using a more reactive catalyst such as trifluoroacetic acid (TFA) or a Lewis acid (e.g., ZrCl₄) may be necessary, although care must be taken with acid-sensitive substrates.[16]
-
Diastereomer Complications: Be aware that protecting a chiral alcohol will generate diastereomers, which may appear as two close spots on TLC and can be difficult to separate by chromatography. This can also lead to complex NMR spectra. If this is a significant issue, consider an alternative, achiral protecting group like a silyl ether.[9]
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Barrie, W. A. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Kocienski's Protecting Groups.
-
Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]
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Good Price. (n.d.). China DHP Hydroxyl for Group Protection Manufacturers, Suppliers and Factory. Retrieved from [Link]
- Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl₄.
-
Wikipedia. (2023). 3,4-Dihydropyran. Retrieved from [Link]
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Organic Chemistry. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Sharma, A., Ramos-Tomillero, I., El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-199.
- Reddy, B. M., Reddy, P. N., & Kumar, V. R. (2005). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, 44B, 2383-2387.
- Sharma, A., Ramos-Tomillero, I., El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-199.
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PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Tetrahydro-2H-pyran-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols for the synthesis of tetrahydro-2H-pyran-2-carboxamides, a significant structural motif in medicinal chemistry. The document outlines two primary, reliable methods for amide bond formation starting from tetrahydro-2H-pyran-2-carboxylic acid: the use of common peptide coupling reagents and a two-step process via an acyl chloride intermediate. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to ensure scientific integrity and reproducibility. This guide is intended to be a self-validating system for researchers, providing a foundation for the synthesis of a diverse range of N-substituted tetrahydro-2H-pyran-2-carboxamides.
Introduction
The tetrahydro-2H-pyran (THP) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. When functionalized with a carboxamide at the C2 position, this moiety offers a versatile platform for drug discovery, enabling the exploration of chemical space through the introduction of various amine substituents. The amide bond's conformational rigidity and hydrogen bonding capabilities are crucial for molecular recognition and binding to biological targets. This guide details robust and adaptable protocols for the synthesis of these valuable compounds, focusing on methods that are both efficient and broadly applicable.
The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt, necessitating the activation of the carboxylic acid.[1] This can be achieved through various strategies, the most common of which involve the use of coupling reagents or conversion to a more reactive acyl derivative, such as an acyl chloride.
General Workflow for Synthesis
The synthesis of tetrahydro-2H-pyran-2-carboxamides fundamentally involves the coupling of this compound with a primary or secondary amine. The choice of methodology depends on the stability of the substrates, the desired scale of the reaction, and the available reagents.
Caption: General synthetic routes to Tetrahydro-2H-pyran-2-carboxamides.
Method 1: Peptide Coupling Reagent-Mediated Synthesis
This one-pot method is widely employed due to its operational simplicity and mild reaction conditions, making it suitable for a broad range of substrates, including those with sensitive functional groups. The core principle involves the in situ activation of the carboxylic acid by a coupling reagent, forming a highly reactive intermediate that is readily attacked by the amine.
Common Coupling Reagents and Additives
A variety of coupling reagents are available, each with its own advantages. For the synthesis of tetrahydro-2H-pyran-2-carboxamides, carbodiimides and uronium/aminium salts are particularly effective.
| Reagent/Additive | Full Name | Role | Key Features & Rationale |
| EDC (or EDCI) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Coupling Reagent | Water-soluble carbodiimide. The urea byproduct is also water-soluble, simplifying purification through aqueous workup.[2][3] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling Reagent | Uronium salt-based reagent known for high coupling efficiency and fast reaction rates, often with reduced racemization for chiral substrates.[2][4] |
| HOBt | 1-Hydroxybenzotriazole | Additive | Often used with carbodiimides like EDC to suppress side reactions and minimize racemization by forming an active ester intermediate.[2][5] |
| DIPEA (or DIEA) | N,N-Diisopropylethylamine | Non-nucleophilic Base | Used to neutralize acids formed during the reaction and to deprotonate the amine hydrochloride salts, without competing in the coupling reaction.[4][6] |
| DMAP | 4-Dimethylaminopyridine | Catalyst/Base | Can be used as a catalyst with EDC to form a highly reactive acyliminium intermediate, particularly useful for sluggish couplings.[7] |
Protocol 1A: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method for routine amide synthesis.
Materials:
-
This compound
-
Amine (or amine hydrochloride salt)
-
EDC hydrochloride
-
HOBt
-
DIPEA (if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).
-
Add HOBt (1.1 eq) and the desired amine (1.1 eq). If the amine is supplied as a hydrochloride salt, add DIPEA (1.2 eq) to the mixture.
-
Stir the solution at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine. If DCM was used, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-2H-pyran-2-carboxamide.
Protocol 1B: HATU Mediated Coupling
This protocol is particularly useful for more challenging couplings, such as with sterically hindered or electron-deficient amines, due to the high reactivity of HATU.[8]
Materials:
-
This compound
-
Amine
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.[6]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide product.
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.
Method 2: Synthesis via Acyl Chloride Intermediate
This two-step approach involves first converting the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine. This method is often high-yielding and is particularly useful for large-scale synthesis where the use of expensive coupling reagents is less desirable. However, the reagents used for acyl chloride formation are often harsh and moisture-sensitive.
Protocol 2A: Formation of Tetrahydro-2H-pyran-2-carbonyl chloride
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. Oxalyl chloride is often preferred as the byproducts are gaseous, simplifying workup.[9]
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution (HCl, CO, CO₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
The reaction is typically considered complete when gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude tetrahydro-2H-pyran-2-carbonyl chloride is often used immediately in the next step without further purification.
Protocol 2B: Amidation of Tetrahydro-2H-pyran-2-carbonyl chloride
Materials:
-
Crude tetrahydro-2H-pyran-2-carbonyl chloride
-
Amine
-
A non-nucleophilic base such as triethylamine (TEA) or pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C. The base is necessary to scavenge the HCl byproduct of the reaction.
-
Dissolve the crude tetrahydro-2H-pyran-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Scientific Insights
-
Low Yields with Coupling Reagents: If yields are low, especially with electron-deficient or sterically hindered amines, switching from EDC/HOBt to the more reactive HATU is recommended.[7] Increasing the reaction time or temperature (e.g., to 40-50 °C) can also improve conversion, provided the substrates are stable.
-
Epimerization: If the this compound is chiral (e.g., the (S)-enantiomer), racemization can be a concern.[10] Using HATU or including HOBt with EDC at low temperatures (0 °C to room temperature) is known to minimize epimerization.[2]
-
Acyl Chloride Instability: Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid.[11] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere. It is best practice to use the crude acyl chloride immediately after its formation.
-
Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. If aqueous workup is insufficient, purification by column chromatography is usually effective. For HATU, the tetramethylurea byproduct is water-soluble and easily removed.
Conclusion
The synthesis of tetrahydro-2H-pyran-2-carboxamides can be reliably achieved through standard amide bond forming protocols. The choice between a one-pot coupling reagent-mediated approach and a two-step acyl chloride method will depend on the specific substrate, scale, and cost considerations. By understanding the principles behind carboxylic acid activation and by carefully selecting reagents and conditions, researchers can efficiently synthesize a wide array of these important compounds for applications in drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wikipedia. (2023, November 28). HATU. Retrieved from [Link]
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Subash, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
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ChemBK. (2024, April 9). 2H-Pyran-4-carbonyl chloride, tetrahydro-. Retrieved from [Link]
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Jones, K., et al. (2022). An optimised and scalable synthesis of the dual ROCK/MRCK inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Baran, P. S., et al. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace. Retrieved from [Link]
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Gunturu, K. C., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Z-L-PHG-VAL-OME. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the coupling of carboxylic acids with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (6). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
-
ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Retrieved from [Link]
-
MDPI. (2012). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. Retrieved from [Link]
-
Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Retrieved from [Link]
-
PubMed. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
PubMed. (1999). Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. Retrieved from [Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides
-
PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]
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Application Note: The Strategic Integration of Tetrahydropyran and Related Cyclic Ether Scaffolds in the Synthesis of Potent Antiviral Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract The incorporation of saturated heterocyclic systems is a cornerstone of modern medicinal chemistry, conferring advantageous properties related to molecular conformation, solubility, and metabolic stability. Within the realm of antiviral drug discovery, cyclic ethers such as tetrahydropyran (THP) and tetrahydrofuran (THF) have emerged as privileged scaffolds, particularly in the design of HIV-1 protease inhibitors. These moieties serve as highly effective P2 ligands, capable of forming critical hydrogen bond interactions within the S2 subsite of the viral protease, thereby enhancing binding affinity and combating drug resistance. This guide provides an in-depth analysis of the strategic use of these scaffolds, explaining the biochemical rationale for their efficacy and presenting detailed synthetic protocols for their incorporation into leading antiviral agents like Darunavir. We will explore the synthesis of key intermediates and illustrate the workflows that have enabled the successful development of these life-saving therapeutics.
The Biochemical Rationale: Why Cyclic Ethers are Potent P2 Ligands in HIV Protease Inhibitors
The Human Immunodeficiency Virus (HIV) protease is an aspartic acid protease essential for the viral life cycle, cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibitors of this enzyme are a critical class of antiretroviral drugs. A key interaction site for these inhibitors is the S2 binding pocket of the protease. The design of ligands that bind tightly and specifically to this pocket is crucial for inhibitor potency.
Cyclic ethers, particularly the tetrahydrofuran (THF) and tetrahydropyran (THP) rings, have proven to be exceptionally effective P2 ligands.[1] Their efficacy stems from several key factors:
-
Optimized Hydrogen Bonding: The ether oxygen atoms within these rings are perfectly positioned to act as hydrogen bond acceptors. They form strong hydrogen bonds with the backbone amide protons of key aspartic acid residues (Asp-29 and Asp-30) in the S2 pocket of the protease.[1] This interaction significantly enhances the binding affinity of the inhibitor. The importance of this oxygen atom is highlighted by experiments where its replacement with a methylene group leads to a drastic loss of antiviral activity.[1]
-
Structural Rigidity and Pre-organization: The cyclic nature of the THP/THF scaffold reduces the conformational flexibility of the ligand. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the enzyme and thus increasing binding affinity.
-
Improved Pharmacokinetic Properties: The inclusion of these polar, yet non-ionizable, heterocyclic systems can improve the overall physicochemical properties of the drug candidate, leading to better cell permeability and metabolic stability.[1] For instance, replacing a metabolically vulnerable phenolic group with a more stable ligand can markedly improve a drug's pharmacokinetic profile.[1]
-
Combating Drug Resistance: The larger, more flexible tetrahydropyran ring can accommodate enzyme mutations more effectively than smaller or more rigid ligands, leading to inhibitors with improved potency against drug-resistant viral strains.[1]
The evolution from a single THF ring in Amprenavir to the bis-THF moiety in Darunavir, and even experimental tris-THF ligands, demonstrates a clear structure-activity relationship where increasing the number of optimized hydrogen bond interactions with the protease backbone leads to enhanced antiviral potency and a higher barrier to resistance.[2]
Caption: General pharmacophore of an HIV PI interacting with the S2 subsite.
Case Study: Darunavir and the Synthesis of its Bicyclic bis-THF Ligand
Darunavir is a highly potent, second-generation HIV protease inhibitor recommended as a preferred agent for treating HIV/AIDS.[3] Its remarkable efficacy is largely attributed to its unique P2 ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a rigid, bicyclic system derived from two fused tetrahydrofuran rings.[4] This section details a practical synthetic route to this crucial intermediate, starting from readily available monopotassium isocitrate.[3][5]
Synthetic Workflow for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
The synthesis transforms a natural product-derived starting material into the complex bicyclic acetal required for Darunavir. The key steps involve lactonization, anhydride formation, amidation, and a final reductive cyclization. The choice of an N-methyl aniline amide was found to be critical for achieving a successful reduction and subsequent cyclization to yield the desired product.[3]
Caption: Synthetic workflow for the Darunavir bicyclic side chain.
Protocol 2.1: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate[3][5]
Materials:
-
Monopotassium isocitrate salt
-
Amberlyst 15 ion-exchange resin
-
Methyl THF (MeTHF)
-
Acetic anhydride
-
Ethanol
-
N-methylaniline
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Lactone-Diacid Formation: A slurry of monopotassium isocitrate is treated with Amberlyst 15 resin in a suitable solvent like MeTHF and heated to drive the formation of (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid.
-
Anhydride Synthesis: The resulting diacid is heated with acetic anhydride to form the cyclic anhydride, (3aS,6aR)-dihydrofuro[3,4-b]furan-2,4,6(3H)-trione. The product is isolated by filtration.
-
Hemiester and Amide Formation: The anhydride is dissolved in a suitable solvent and reacted with ethanol to form a regioisomeric mixture of hemiesters. Without purification, this mixture is treated with N-methylaniline and pyridine to form the corresponding tertiary amide.
-
Reductive Cyclization: The purified amide is dissolved in anhydrous THF and added slowly to a suspension of LiAlH₄ in THF at a controlled temperature. This step reduces both the amide and ester functionalities.
-
Workup and Isolation: The reaction is quenched carefully, and an acidic workup with sulfuric acid is performed. This acidic condition facilitates the in-situ cyclization of the transient aminal-triol intermediate to form the desired bicyclic acetal, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The product is extracted with ethyl acetate and purified by crystallization or chromatography.
Protocol 2.2: Final Coupling to Synthesize Darunavir[6]
The final step in the synthesis of Darunavir involves coupling the bicyclic furofuranol side chain with the core of the molecule.
Materials:
-
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
-
Activated carbonate derivative of the furofuranol (e.g., 2,5-dioxopyrrolidin-1-yl carbonate)
-
Darunavir core amine intermediate
-
Dimethyl sulfoxide (DMSO) or other suitable aprotic polar solvent
-
Ethanol
Step-by-Step Procedure:
-
Activation (if necessary): The hydroxyl group of the furofuranol is typically activated, for example, by converting it into an N-succinimidyl carbonate.
-
Coupling Reaction: The Darunavir core amine is dissolved in DMSO. The activated furofuranol carbonate is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by HPLC).
-
Crystallization: Upon completion, ethanol is added to the reaction mixture, and it is heated to facilitate dissolution. The mixture is then cooled, allowing for the crystallization of Darunavir ethanolate.
-
Isolation: The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Process Stage | Key Reagent(s) | Typical Yield | Reference |
| Amide Formation | N-methylaniline | ~80% | [5] |
| Reductive Cyclization | LiAlH₄ | ~68% (unoptimized) | [5] |
| Overall Yield (from Isocitrate) | ~55% | [3] | |
| Final Coupling & Crystallization | Activated Furofuranol | High | [6] |
Case Study: Lopinavir and the Tetrahydropyrimidinone Moiety
Lopinavir is another critical HIV-1 protease inhibitor, often co-administered with Ritonavir to boost its pharmacokinetic profile.[7] While it does not contain a tetrahydropyran ring, its synthesis prominently features a related saturated six-membered heterocycle: a tetrahydropyrimidinone. Specifically, the P2 ligand is derived from (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.[7] This highlights a broader principle where various stable, saturated heterocycles are employed to optimize interactions within the protease active site.
Synthetic Workflow for Lopinavir
The synthesis of Lopinavir is a convergent process where a central diamino alcohol core is coupled with two different side chains. The key step is the formation of amide bonds.
Caption: Convergent synthesis strategy for Lopinavir.
Protocol 3.1: Synthesis of Lopinavir via Sequential Amide Coupling[7][8]
Materials:
-
(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl amine salt (Core Amine)
-
(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (Side Chain 1)
-
(2,6-dimethylphenoxy)acetic acid (Side Chain 2)
-
N,N'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl₂)
-
Triethylamine (TEA) or other organic base
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Citric acid solution (for workup)
-
Sodium bicarbonate solution (for workup)
Step-by-Step Procedure:
-
First Amide Coupling: The core amine is reacted with the activated form of Side Chain 1. For instance, Side Chain 1 is activated with CDI, followed by condensation with the core amine to form the first amide bond.
-
Second Amide Coupling (One-Pot Method Example): In a "one-pot" approach, (2,6-dimethylphenoxy)acetic acid (Side Chain 2) is first activated. For example, it is dissolved in a solvent like DMF with pyridine, and an activating agent is added.[8]
-
Final Condensation: The intermediate from step 1 (often referred to as 'THP' in some patents, though it's the core amine mono-acylated product) and triethylamine are added to the activated Side Chain 2 mixture.[8]
-
Reaction and Workup: The mixture is stirred at room temperature for several hours until the reaction is complete. The reaction is then quenched and washed sequentially with aqueous citric acid, aqueous sodium bicarbonate, and water.[8]
-
Isolation and Purification: The organic phase is concentrated under reduced pressure. The crude Lopinavir is then purified by crystallization from a solvent system like ethyl acetate/n-hexane to yield the final product as a white solid.[9]
| Process Stage | Key Reagent(s) | Typical Yield | Purity (HPLC) | Reference |
| One-Pot Coupling | DSC, Pyridine, TEA | 96-97% | >99.5% | [8] |
| Crystallization | EtOAc/n-hexane | 83% | 99.76% | [9] |
Concluding Remarks and Future Outlook
The strategic use of saturated heterocyclic scaffolds like tetrahydropyran, tetrahydrofuran, and tetrahydropyrimidinone is a powerful and validated strategy in the design of potent antiviral agents, particularly HIV protease inhibitors. These moieties provide a robust framework for establishing critical hydrogen bond interactions with enzyme targets, enhancing binding affinity while often improving the drug-like properties of the molecule. The syntheses of Darunavir and Lopinavir showcase how complex, chiral heterocycles can be constructed and incorporated into the final active pharmaceutical ingredient.
Future research will undoubtedly continue to explore novel heterocyclic systems. The direct use of functionalized building blocks like Tetrahydro-2H-pyran-2-carboxylic acid offers an attractive starting point for creating new P2 ligands. By modifying the substitution and stereochemistry of the pyran ring, researchers can fine-tune interactions with the protease active site, potentially leading to next-generation inhibitors with even greater potency and broader activity against resistant viral strains. The principles and protocols outlined in this guide serve as a foundational reference for scientists engaged in this critical area of drug development.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2485–2507. [Link]
- Google Patents. (n.d.). CN112830899A - Novel lopinavir crystal form and preparation method thereof.
-
Sharma, A., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 20(12), 2039–2046. [Link]
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Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(4), 737–751. [Link]
- Google Patents. (n.d.). CN110903249A - Lopinavir prepared by one-pot method.
- Google Patents. (n.d.). EP1133485B1 - A process for the synthesis of ritonavir.
- Google Patents. (n.d.). EP1133485A1 - A process for the synthesis of ritonavir.
-
Zhang, H., et al. (2015). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. The Journal of antimicrobial chemotherapy, 70(8), 2323–2330. [Link]
- Google Patents. (n.d.). WO2001021603A1 - A process for the synthesis of ritonavir.
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National Center for Biotechnology Information. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. PubChem. [Link]
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ResearchGate. (n.d.). Improved and robust process for the preparation of DAR (2) starting from 3. Retrieved from [Link]
- Google Patents. (n.d.). EP1930324A1 - Process for the preparation of atazanavir.
- Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.
-
Al-Majid, A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS omega, 8(8), 7795–7807. [Link]
-
ResearchGate. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]
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- 3. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CN112830899A - Novel lopinavir crystal form and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging Tetrahydro-2H-pyran-2-carboxylic Acid in the Development of Novel Antibiotics
Introduction: The Tetrahydropyran Scaffold as a Privileged Motif in Antibiotic Discovery
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibiotics. The tetrahydropyran (THP) ring is a prominent structural motif found in a multitude of natural products with diverse biological activities, including polyether antibiotics. Its inherent conformational rigidity, chirality, and the presence of an ether oxygen capable of forming hydrogen bonds make it an attractive scaffold for the design of new therapeutic agents.[1] Tetrahydro-2H-pyran-2-carboxylic acid, as a readily available and chiral building block, presents a compelling starting point for the synthesis of novel antibiotic candidates. Its carboxylic acid functionality serves as a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the application of this compound in the early stages of antibiotic development. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of derivative libraries, and outline standardized methods for evaluating their antimicrobial efficacy.
Rationale for Employing this compound in Antibiotic Design
The strategic incorporation of the this compound scaffold into potential antibiotic molecules is underpinned by several key principles of medicinal chemistry:
-
Structural Rigidity and Pre-organization: The defined chair-like conformation of the tetrahydropyran ring can help to pre-organize appended pharmacophoric groups in a specific spatial orientation. This can lead to higher binding affinities for their biological targets by reducing the entropic penalty upon binding.
-
Chirality and Stereospecific Interactions: As a chiral molecule, (S)- or (R)-Tetrahydro-2H-pyran-2-carboxylic acid can be used to introduce stereocenters that can lead to specific and potent interactions with chiral biological targets such as enzymes and ribosomes.[2]
-
Modulation of Physicochemical Properties: The tetrahydropyran ring can influence the solubility, lipophilicity, and metabolic stability of a molecule. Its ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and target engagement.
-
Vector for Diverse Functionalization: The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other functional groups, most notably amides, through well-established coupling reactions. This allows for the generation of large and diverse chemical libraries for screening.
Synthetic Strategy: Derivatization of this compound via Amide Coupling
A primary and highly effective method for creating a library of compounds from this compound is through the formation of amide bonds with a diverse set of primary and secondary amines. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
The following diagram illustrates a general workflow for the synthesis and screening of a library of Tetrahydro-2H-pyran-2-carboxamide derivatives.
Caption: Workflow for the synthesis and antimicrobial screening of Tetrahydro-2H-pyran-2-carboxamide derivatives.
Protocol 1: Synthesis of Tetrahydro-2H-pyran-2-carboxamide Derivatives
This protocol is adapted from a general method for the synthesis of pyran-2-carboxamide derivatives and can be applied to this compound.[3]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add N-methylmorpholine (NMM) (2 equivalents) followed by 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.05 equivalents).
-
Stirring: Stir the resulting solution at room temperature for 20 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Slowly add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a solid precipitate may form. Filter the solid and wash it with cold methanol. If no solid forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to afford the pure amide derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antimicrobial Activity Screening
The synthesized Tetrahydro-2H-pyran-2-carboxamide derivatives should be screened for their antimicrobial activity against a panel of clinically relevant bacterial strains. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][5]
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow of the broth microdilution method for MIC determination.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
Synthesized Tetrahydro-2H-pyran-2-carboxamide derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth + bacteria, no compound).
-
Well 12 will serve as the negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results of the antimicrobial screening should be tabulated for easy comparison. The following table presents example data for a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, which can serve as a template for presenting data for Tetrahydro-2H-pyran-2-carboxamide derivatives.[3]
| Compound | R-group (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 8a | Naphthyl | 125 | 250 | 250 | >250 |
| 8b | 4-Methylphenyl | 125 | 125 | 250 | >250 |
| 8c | 4-Methylcoumarin-7-yl | 62.5 | 62.5 | 125 | >250 |
Data adapted from Aytemir et al. (2003).[3]
Analysis of the data from a library of derivatives allows for the elucidation of the Structure-Activity Relationship (SAR). Key questions to address during SAR analysis include:
-
How does the nature of the substituent on the amide nitrogen affect antibacterial activity?
-
Are there specific electronic (electron-donating vs. electron-withdrawing) or steric properties of the substituents that correlate with higher potency?
-
Is there a difference in activity against Gram-positive versus Gram-negative bacteria? This can provide clues about the mechanism of action or cell permeability.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel antibiotic agents. Its favorable physicochemical properties and the ease of derivatization through its carboxylic acid functionality make it an ideal starting point for generating diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis of Tetrahydro-2H-pyran-2-carboxamide derivatives and the subsequent evaluation of their antimicrobial activity.
Future work should focus on expanding the diversity of the amine library used for derivatization to include a wider range of electronic and steric properties. For promising lead compounds, further studies should include determination of the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mechanism of action studies to fully characterize their antibiotic potential. The chiral nature of the starting material should also be exploited to investigate the stereochemical requirements for optimal activity.
References
- Mohr, S. J., Chirigos, M. A., Fuhrman, F. S., & Pryor, J. W. (1975). Pyran copolymer as an effective adjuvant to chemotherapy against a murine leukemia and solid tumor. Cancer Research, 35(12), 3750–3754.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
- Aytemir, M. D., Hider, R. C., & Erol, D. D. (2003). Synthesis of new antimicrobial agents; Amide derivatives of pyranones and pyridinones. Turkish Journal of Chemistry, 27(4), 445-453.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16. [Link]
- Sathiyamoorthi, K., et al. (2021). 3D-QSAR, molecular docking, and molecular dynamics simulation studies on halogenated indoles as quorum sensing inhibitors against Vibrio parahaemolyticus. Journal of Biomolecular Structure and Dynamics, 39(13), 4749-4762.
-
Aytemir, M. D., Hider, R. C., Erol, D. D., & Özden, T. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Turkish Journal of Chemistry, 27(4), 445-453. [Link]
- Garcia, L. G., et al. (2021). Synthesis, biological evaluation, and molecular modeling of novel chalcone derivatives as potential antibacterial and antibiofilm agents against Staphylococcus aureus. European Journal of Medicinal Chemistry, 213, 113175.
- Lazzara, M. J., et al. (2019). Synthesis and biological evaluation of pyranopyran analogs as potential antibacterial and phytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2599-2603.
- Desai, N. C., et al. (2017). A novel and efficient synthesis of 1, 2, 3, 4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. Journal of Saudi Chemical Society, 21(3), 324-332.
- Matta, C., et al. (2020). Synthesis and antimicrobial properties of 2H-pyran-3 (6H)
- Abdel-Wahab, B. F., et al. (2018). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 23(8), 1935.
- Nikalje, A. P., et al. (2019). Design of antifungal 2-(2, 4, 5-triphenyl-imidazol-1-yl)-thiazoles. Medicinal Chemistry Research, 28(7), 1085-1096.
- Valderrama, J. A., et al. (2019). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 24(11), 2054.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid
Abstract
Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of novel therapeutics and other complex molecules.[1] The inherent chirality and conformational rigidity of the tetrahydropyran ring make it a valuable scaffold in medicinal chemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for large-scale synthesis of this compound. We will delve into various synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices to ensure process robustness and scalability.
Introduction
The tetrahydropyran (THP) moiety is a prevalent structural motif in numerous natural products and biologically active compounds.[2] Consequently, the efficient and scalable synthesis of functionalized THP derivatives, such as this compound, is of significant industrial importance.[3] Challenges in large-scale production often include cost-effectiveness, high yields, stereochemical control, and process safety. This guide aims to address these challenges by providing a detailed overview of established and industrially viable synthetic routes.
Synthetic Strategies for Large-Scale Production
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired purity, and the scale of production. Below, we discuss three prominent strategies in detail.
Strategy 1: Hydrogenation of 3,4-Dihydro-2H-pyran-2-carboxylic Acid Derivatives
This classical approach involves the catalytic hydrogenation of an unsaturated precursor. It is a straightforward and often high-yielding method, making it suitable for large-scale synthesis.
Workflow Diagram:
Caption: Workflow for the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt.
Detailed Protocol:
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable high-pressure reactor.[4]
-
Catalyst Charging: Carefully add 60 g of Raney nickel catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to 3 atm and maintain vigorous stirring. The reaction progress can be monitored by hydrogen uptake.[4]
-
Catalyst Removal: Once the hydrogen uptake ceases, depressurize the reactor and filter the mixture to remove the Raney nickel catalyst.
-
Solvent Evaporation: Remove the methanol from the filtrate under reduced pressure (in vacuo).[4]
-
Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid and then extract the product into chloroform.[4]
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed. The crude product is then purified by distillation to yield this compound.[4]
Rationale and Insights:
-
Catalyst Choice: Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of alkenes.
-
Safety: Hydrogenation reactions are exothermic and involve flammable hydrogen gas. Proper cooling and adherence to safety protocols for high-pressure reactions are critical on a large scale.
-
Work-up: The acidification step is crucial to protonate the carboxylate and allow for extraction into an organic solvent.
Strategy 2: Oxidation of Tetrahydropyran-2-methanol
This method involves the oxidation of the corresponding primary alcohol, Tetrahydropyran-2-methanol. Various oxidizing agents can be employed, and the choice often dictates the reaction conditions and work-up procedure. This approach is advantageous when the alcohol precursor is readily available.
Reaction Pathway Diagram:
Caption: General reaction scheme for the oxidation of Tetrahydropyran-2-methanol.
Detailed Protocol (Using Potassium Permanganate):
This protocol is adapted from a similar oxidation of a substituted tetrahydropyran derivative.[5]
-
Reaction Setup: In a large reactor equipped with a mechanical stirrer and temperature control, charge a solution of Tetrahydropyran-2-methanol in a suitable solvent (e.g., water or a mixed aqueous/organic system).
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture while maintaining the temperature at room temperature.[5] The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.[5]
-
Work-up: Upon completion, the manganese dioxide byproduct is removed by filtration.
-
Isolation and Purification: The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to a pH of 6-7, leading to the precipitation of the carboxylic acid.[5] The solid product is collected by centrifugation or filtration, washed, and dried to yield this compound.[5] A yield of approximately 92% has been reported for a similar process.[5]
Rationale and Insights:
-
Oxidant Choice: Potassium permanganate is a strong and inexpensive oxidizing agent, making it suitable for large-scale applications.[5] However, it generates a significant amount of manganese dioxide waste. Alternative, more environmentally friendly oxidation systems like TEMPO-catalyzed bleach oxidation could also be considered.
-
Process Control: The slow addition of the oxidant and temperature control are critical to prevent runaway reactions and the formation of byproducts.
-
Purity: The purity of the final product obtained by this method is generally high, often exceeding 98%.[5]
Strategy 3: Multi-step Synthesis from Commercially Available Starting Materials
For industrial-scale production, multi-step syntheses that utilize readily available and inexpensive starting materials are often preferred. A patent discloses a method for producing a derivative, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, which provides insights into scalable synthetic strategies.[5] While not the exact target molecule, the principles can be adapted. Another commercially viable synthesis for Tetrahydropyran-4-carboxylic acid involves cyclization followed by hydrolysis and decarboxylation.[2]
Conceptual Workflow Diagram:
Caption: Conceptual workflow for a multi-step industrial synthesis of a tetrahydropyran carboxylic acid derivative.
Protocol Outline (Based on Analogy to Tetrahydropyran-4-carboxylic acid synthesis): [2]
-
Cyclization: Reaction of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst (like TBAB) to form diethyl tetrahydropyran-4,4-dicarboxylate.[2]
-
Hydrolysis: The diester is hydrolyzed using a base such as sodium hydroxide to yield tetrahydropyran-4,4'-dicarboxylic acid.[2]
-
Decarboxylation: The dicarboxylic acid is then decarboxylated at elevated temperatures (120-130 °C) in a high-boiling solvent like xylene to afford the final product.[2]
Rationale and Insights:
-
Cost-Effectiveness: This strategy often relies on low-cost, commodity chemicals as starting materials, which is a major advantage for large-scale production.[5]
-
Process Optimization: Each step in a multi-step synthesis can be individually optimized for yield and purity, leading to a highly efficient overall process.
-
Scalability: While potentially longer, these routes are often designed with scalability in mind, avoiding hazardous reagents or extreme conditions where possible.
Quantitative Data Summary
| Synthesis Strategy | Key Reagents | Reported Yield | Purity | Key Advantages | Key Considerations |
| Hydrogenation | 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt, Raney Ni, H₂ | Good (exact % not specified)[4] | High after distillation | Single-step conversion, high purity | Requires high-pressure equipment, handling of flammable H₂ |
| Oxidation | Tetrahydropyran-2-methanol, KMnO₄ | ~92% (for a similar derivative)[5] | >98%[5] | Uses readily available alcohol, high yield and purity | Generates significant solid waste (MnO₂), exothermic reaction |
| Multi-step Synthesis | Diethyl malonate, Bis-(2-chloroethyl) ether, NaOH | Molar yield ~85% for decarboxylation step[2] | 98-99% (GC)[2] | Uses low-cost starting materials, highly optimizable | Multiple steps, potentially longer overall process time |
Conclusion
The large-scale synthesis of this compound can be achieved through several effective methods. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the required scale of production, and the available equipment and infrastructure. The protocols and insights provided in this guide are intended to assist researchers and process chemists in making informed decisions for the efficient and scalable production of this important chiral building block.
References
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PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
- Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
- Google Patents. (n.d.). US Patent for Tetrahydro-2H-pyran derivative.
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
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- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
Application Note: Derivatization Strategies for the GC Analysis of Tetrahydro-2H-pyran-2-carboxylic Acid
Abstract
Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) and its analogs are important structural motifs in natural products and pharmaceuticals. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. However, the direct GC analysis of THPCA is challenging due to its high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and irreversible adsorption on the chromatographic column.[1][2] This application note provides a comprehensive guide to the derivatization of THPCA for GC analysis, targeting researchers, scientists, and drug development professionals. We will explore the underlying principles of common derivatization techniques, including silylation and esterification, and provide detailed, field-proven protocols to enable robust and reproducible analysis.
Introduction: The Rationale for Derivatization
The primary obstacle in the GC analysis of polar compounds like THPCA is the presence of an active hydrogen in the carboxylic acid functional group.[1] This leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and a tendency for the analyte to exhibit poor chromatographic behavior, such as peak tailing.[1][3] Derivatization overcomes these limitations by chemically modifying the carboxylic acid group, replacing the active hydrogen with a non-polar moiety.[4] This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[2][3][5]
The ideal derivatization reaction should be:
-
Rapid and quantitative: Ensuring complete conversion of the analyte to its derivative.[6]
-
Free of side reactions: To avoid the formation of interfering byproducts.
-
Productive of a stable derivative: The resulting derivative must be stable under GC conditions.[6][7]
This guide will focus on two of the most prevalent and effective derivatization strategies for carboxylic acids: silylation and esterification.
Silylation: A Versatile Approach
Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[8]
Mechanism of Silylation
The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the subsequent elimination of a leaving group. The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[8]
Common Silylating Reagents
A variety of silylating reagents are commercially available, each with distinct reactivity and applications.
| Reagent | Abbreviation | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly versatile and reactive. Its byproducts are volatile, minimizing chromatographic interference.[8][9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Offers maximum volatility for the resulting derivatives.[9] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. |
For THPCA, both BSTFA and MTBSTFA are excellent choices. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating reagent, particularly for sterically hindered compounds.
Protocol: Silylation of THPCA with BSTFA + 1% TMCS
This protocol outlines the derivatization of THPCA using BSTFA with a TMCS catalyst.
Materials:
-
This compound (THPCA) standard
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Screw-cap vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of THPCA into a clean, dry screw-cap vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[5]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30-60 minutes. Optimization of reaction time and temperature may be necessary for different sample matrices.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Derivatization | Presence of moisture | Ensure all glassware is dry and use anhydrous solvents. Store silylating reagents under an inert atmosphere.[5] |
| Insufficient reagent | Increase the molar excess of the silylating reagent.[5] | |
| Inadequate reaction conditions | Optimize heating time and temperature.[5] |
Esterification: Forming Stable Esters
Esterification is another robust method for derivatizing carboxylic acids, converting them into their corresponding esters.[7][10] Alkyl esters, particularly methyl esters, are highly stable and exhibit excellent chromatographic properties.[7]
Common Esterification Methods
Several reagents can be employed for esterification, each with its own advantages and considerations.
| Reagent/Method | Description | Considerations |
| Diazomethane (CH₂N₂) | Reacts rapidly and quantitatively at room temperature to form methyl esters. | Highly toxic, carcinogenic, and potentially explosive.[10] Should be prepared and used with extreme caution in a fume hood. |
| BF₃/Methanol or HCl/Methanol | Acid-catalyzed esterification. | Requires heating and removal of excess acid and alcohol before analysis. |
| Pentafluorobenzyl Bromide (PFBBr) | Forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD).[11][12] | Useful for trace analysis.[11] |
| Trimethylsilyldiazomethane | A safer alternative to diazomethane for forming methyl esters. |
Protocol: Methyl Esterification of THPCA with Trimethylsilyldiazomethane
This protocol provides a safer alternative to diazomethane for the preparation of methyl esters.
Materials:
-
This compound (THPCA) standard
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol
-
Toluene or Diethyl Ether
-
Screw-cap vials with PTFE-lined septa
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve a known amount of THPCA in 100 µL of toluene or diethyl ether in a screw-cap vial.
-
Reagent Addition: Add 10 µL of methanol. While vortexing, slowly add the trimethylsilyldiazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent. The reaction is typically instantaneous.
-
Quenching (Optional): If necessary, a few drops of acetic acid can be added to quench the excess reagent, indicated by the disappearance of the yellow color.
-
Analysis: The resulting methyl ester solution can be directly injected into the GC-MS.
Visualization of Derivatization Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for silylation and esterification.
Caption: Silylation workflow for THPCA.
Caption: Esterification workflow for THPCA.
Conclusion
The successful GC analysis of this compound necessitates a derivatization step to improve its volatility and chromatographic behavior. Both silylation and esterification are highly effective methods for this purpose. The choice of a specific reagent will depend on the analytical requirements, such as the desired sensitivity, the presence of other functional groups in the sample matrix, and safety considerations. The protocols provided in this application note offer robust and reliable starting points for the derivatization of THPCA and related carboxylic acids, enabling accurate and reproducible GC analysis in research and development settings.
References
- Acids: Derivatization for GC Analysis.
- Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.Benchchem.
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.PubMed.
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.A "Little" Mass Spec and Sailing.
- Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide.Sigma-Aldrich.
- Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones.PubMed.
- GC Derivatiz
- The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
- pfbbr.pdf.Sigma-Aldrich.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- GC Reagents.Thermo Fisher Scientific - UK.
- The Use of Derivatization Reagents for Gas Chrom
- Bulletin 909A Guide to Derivatiz
- bstfa.pdf.Sigma-Aldrich.
- What Is Derivatization In GC-MS?.Chemistry For Everyone - YouTube.
- Derivatiz
- Derivatiz
- (PDF)
- GC Derivatiz
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. weber.hu [weber.hu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid
Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common routes, each with its own set of advantages and potential challenges. The choice of method often depends on the available starting materials, required scale, and desired purity. The primary synthetic pathways include:
-
Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid: A direct method involving the saturation of a double bond.
-
Oxidation of Tetrahydropyran-2-methanol: A common transformation utilizing various oxidizing agents.
-
Grignard Reaction with Carbon Dioxide: Formation of the carboxylic acid from a corresponding organometallic reagent.
-
Hydrolysis of 2-Cyanotetrahydropyran: Conversion of a nitrile functionality to a carboxylic acid.
This guide will address common issues encountered in these synthetic routes to help you improve your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Route 1: Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid
Question: My hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid is sluggish or incomplete, resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete hydrogenation in this synthesis is a common issue that can often be traced back to catalyst activity, hydrogen pressure, or impurities in the starting material. Here’s a systematic approach to troubleshooting this problem:
-
Catalyst Activity: The activity of your hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon) is paramount.[1]
-
Cause: The catalyst may be old, improperly stored, or poisoned by contaminants.
-
Solution:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst if you suspect the current one is deactivated.
-
Proper Handling: Handle the catalyst under an inert atmosphere as much as possible, especially pyrophoric catalysts like Raney Nickel.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.
-
-
-
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter in hydrogenation reactions.
-
Cause: Insufficient hydrogen pressure can lead to slow or incomplete reaction.
-
Solution: The literature suggests that a pressure of 3 atm is effective for this transformation.[1] Ensure your reaction setup can safely handle this pressure and that there are no leaks in the system.
-
-
Solvent and Substrate Purity:
-
Cause: Impurities in the solvent or starting material can act as catalyst poisons. Sulfur and nitrogen-containing compounds are particularly notorious for poisoning noble metal catalysts.
-
Solution:
-
Purify Starting Material: Ensure your 3,4-dihydro-2H-pyran-2-carboxylic acid is of high purity. Recrystallization or distillation of the precursor may be necessary.
-
Use High-Purity Solvent: Employ a dry, high-purity solvent (e.g., methanol) for the reaction.[1]
-
-
Route 2: Oxidation of Tetrahydropyran-2-methanol
Question: I am attempting to synthesize this compound by oxidizing Tetrahydropyran-2-methanol, but I am getting a mixture of products, including the starting material and the intermediate aldehyde. How can I ensure complete oxidation to the carboxylic acid?
Answer:
Achieving complete oxidation to the carboxylic acid without stopping at the aldehyde stage is a common challenge. The choice of oxidant and reaction conditions are crucial. Let's consider two common oxidants: Potassium Permanganate (KMnO₄) and Jones Reagent (CrO₃/H₂SO₄).
-
Using Potassium Permanganate (KMnO₄):
-
Cause of Incomplete Oxidation: Insufficient oxidant, non-optimal pH, or low reaction temperature can lead to the accumulation of the aldehyde intermediate. Over-oxidation to CO2 can also be a concern with stronger conditions.[2]
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure you are using a sufficient excess of KMnO₄. A molar ratio of at least 2:1 (KMnO₄:alcohol) is typically required for the complete conversion of a primary alcohol to a carboxylic acid.
-
pH Control: The reaction is often more efficient under basic conditions, which promotes the oxidation of the intermediate aldehyde.[3] You can use a dilute solution of sodium hydroxide or sodium carbonate to maintain a basic pH.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction carefully to avoid over-oxidation.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC or GC to track the disappearance of the starting material and the aldehyde intermediate.
-
-
-
Using Jones Reagent:
-
Cause of a Mixture of Products: Jones oxidation is highly effective for converting primary alcohols to carboxylic acids.[4] However, incomplete addition of the reagent or quenching the reaction prematurely can result in a mixture of products. The reaction is also highly exothermic, and poor temperature control can lead to side reactions.
-
Troubleshooting Protocol:
-
Slow Addition: Add the Jones reagent dropwise to a solution of the alcohol in acetone at a low temperature (typically 0-10 °C) to control the exotherm.
-
Monitoring: The reaction mixture should change color from reddish-orange to green as the Cr(VI) is reduced to Cr(III).[4] The persistence of the orange color indicates an excess of the oxidant.
-
Sufficient Reagent: Ensure a slight excess of the Jones reagent is added until the orange color persists for about 15-30 minutes after the addition is complete.
-
Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.
-
-
| Parameter | Potassium Permanganate | Jones Reagent |
| Typical Conditions | Basic (aq. NaOH), Room Temp to 50°C | Acetone, 0-10°C |
| Stoichiometry | >2 equivalents | Slight excess (monitor by color) |
| Work-up | Filtration of MnO₂, acidification | Quench with isopropanol, extraction |
| Common Issues | Incomplete oxidation, over-oxidation | Incomplete oxidation, hazardous waste |
Route 3: Grignard Reaction with Carbon Dioxide
Question: My attempt to form this compound via a Grignard reaction of 2-bromotetrahydropyran with CO₂ resulted in a very low yield. What are the most common pitfalls in this reaction?
Answer:
Grignard reactions are notoriously sensitive to reaction conditions. Low yields in the carboxylation of 2-bromotetrahydropyran can stem from issues in both the formation of the Grignard reagent and the subsequent carboxylation step.
-
Formation of the Grignard Reagent:
-
Cause: The presence of moisture is the most common reason for Grignard reaction failure. Other issues include inactive magnesium and side reactions like Wurtz coupling.[5]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., THF or diethyl ether) from a freshly opened bottle or distilled from a suitable drying agent.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] The disappearance of the iodine color is an indicator of activation.
-
Initiation: A gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Slow Addition: Add the 2-bromotetrahydropyran solution dropwise to the activated magnesium to maintain a steady reaction rate and minimize side reactions.
-
-
-
Carboxylation Step:
-
Cause: Inefficient trapping of the Grignard reagent with CO₂ can lead to low yields. This can be due to poor CO₂ delivery or reaction with atmospheric CO₂.
-
Troubleshooting Protocol:
-
CO₂ Source: Use dry ice (solid CO₂) as the carbon source. Ensure it is finely crushed to maximize the surface area.
-
Addition Method: Add the prepared Grignard reagent solution slowly to a vigorously stirred slurry of crushed dry ice in an anhydrous solvent (e.g., THF). This ensures that the Grignard reagent is always in the presence of a large excess of CO₂. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. The resulting magnesium carboxylate is then hydrolyzed by adding aqueous acid (e.g., HCl) to protonate the carboxylate and yield the final product.
-
-
Route 4: Hydrolysis of 2-Cyanotetrahydropyran
Question: I am trying to hydrolyze 2-cyanotetrahydropyran to the carboxylic acid, but the reaction seems to stall, and I am left with a significant amount of the starting nitrile or the intermediate amide. How can I drive the hydrolysis to completion?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions, but achieving complete conversion can sometimes be challenging.
-
Acid-Catalyzed Hydrolysis:
-
Cause of Stalling: The reaction may not go to completion if the acid concentration is too low or the reaction temperature is insufficient. The intermediate amide can sometimes be resistant to further hydrolysis.
-
Troubleshooting Protocol:
-
Acid Concentration: Use a reasonably concentrated acid solution, such as 6M HCl or a mixture of acetic acid and concentrated sulfuric acid.
-
Temperature: Heating the reaction mixture to reflux is often necessary to drive the hydrolysis of both the nitrile and the intermediate amide to the carboxylic acid.[4]
-
Reaction Time: These reactions can be slow. Monitor the reaction progress over an extended period (several hours to overnight) to ensure completion.
-
-
-
Base-Catalyzed Hydrolysis:
-
Cause of Stalling: Similar to acid hydrolysis, insufficient base concentration or temperature can lead to incomplete reaction. The product will be the carboxylate salt, which needs to be protonated in a separate step.
-
Troubleshooting Protocol:
-
Base Concentration: Use a concentrated solution of a strong base, such as 6M NaOH or KOH.
-
Temperature: Refluxing the reaction mixture is typically required for complete hydrolysis.
-
Work-up: After the hydrolysis is complete, the reaction mixture must be cooled and then acidified with a strong acid (e.g., concentrated HCl) to protonate the carboxylate and precipitate the carboxylic acid.[6]
-
-
Experimental Workflow and Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: The purification method depends on the physical state of your product and the nature of the impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for removing non-volatile impurities.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
-
Acid-Base Extraction: As a carboxylic acid, you can use acid-base extraction for purification. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH) to form the water-soluble carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with an organic solvent.[6]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water. Always work under an inert atmosphere.
-
Jones Reagent: Contains Chromium(VI), which is a known carcinogen and a strong oxidant. Handle with extreme care and dispose of the waste according to your institution's guidelines.
-
Potassium Permanganate: Is a strong oxidant and can cause fires or explosions if it comes into contact with combustible materials.
-
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents used in the synthesis to be fully aware of their hazards and handling procedures.[7]
Q3: How can I scale up the synthesis of this compound?
A3: Scaling up a reaction requires careful consideration of several factors:
-
Heat Transfer: Many of the reactions, particularly Grignard formation and Jones oxidation, are exothermic. On a larger scale, heat dissipation becomes more challenging. Use a reaction vessel with a larger surface area-to-volume ratio, a more efficient stirring mechanism, and a reliable cooling system.
-
Reagent Addition: The rate of reagent addition needs to be carefully controlled to manage the exotherm. For larger scales, using a syringe pump for slow and steady addition is recommended.
-
Work-up: The volumes for extraction and washing will increase significantly. Ensure you have appropriately sized separatory funnels and glassware.
-
Safety: A thorough safety review is crucial before attempting a scale-up. Consider the potential for runaway reactions and have a contingency plan in place.[7]
Q4: What analytical techniques are best for monitoring the reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. Staining with a suitable reagent (e.g., potassium permanganate stain) may be necessary if the compounds are not UV-active.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for monitoring the reaction of volatile compounds. They can provide quantitative information about the composition of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the final product and assessing its purity.
References
-
PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Sciencemadness.org. (2011). Permanganate oxidation of methanol. Retrieved from [Link]
-
YouTube. (2024). Cyanohydrin Formation and Reactions. Organic Chemistry Tutor. Retrieved from [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
Reddit. (2024). Jones reagent oxidation help. r/Chempros. Retrieved from [Link]
-
YouTube. (2016). Oxidation of Methanol to Formic Acid using Potassium Permanganate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]
-
Reddit. (2023). Oxidation of methanol by KMnO4. r/chemhelp. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Sciencemadness Discussion Board - Permanganate oxidation of methanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetrahydro-2H-pyran-2-carboxylic acid
Welcome to the technical support center for the purification of Tetrahydro-2H-pyran-2-carboxylic acid (THP-2-CA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. Here, we address common issues with in-depth explanations and provide validated protocols to streamline your purification workflow.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during the purification of this compound.
Question 1: My final product is a persistent oil or wax and fails to crystallize. What is causing this and how can I induce solidification?
Answer:
This is a frequent issue, often caused by the presence of impurities that inhibit the formation of a stable crystal lattice.
-
Causality:
-
Residual Solvent: Trace amounts of reaction or extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate) can act as plasticizers, preventing solidification.
-
Process-Related Impurities: The most common synthetic route involves the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid.[1] Incomplete reaction leaves behind the unsaturated precursor, which has a similar polarity and can interfere with crystallization.
-
Hygroscopic Nature: The carboxylic acid group is polar and can absorb atmospheric moisture, leading to a viscous or oily state.
-
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C), to remove all volatile residues.
-
Trituration: If the oil is viscous, attempt trituration. This involves stirring the oil vigorously with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. The pure product should precipitate as a solid.
-
Solvent Selection for Recrystallization: If trituration fails, a full recrystallization is necessary. The key is finding a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A table of suggested solvents is provided in the FAQ section.
-
Question 2: My NMR analysis shows a significant amount of the starting material, 3,4-dihydro-2H-pyran-2-carboxylic acid. How can I remove it?
Answer:
This indicates an incomplete reaction. Fortunately, the difference in chemical properties between the saturated product and the unsaturated starting material can be exploited.
-
Causality:
-
The starting material is a neutral, non-acidic compound, while the product is a carboxylic acid with a predicted pKa of approximately 3.70.[2] This difference in acidity is the key to separation.
-
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral starting material will remain in the organic layer.
-
Separate the aqueous layer.
-
Carefully re-acidify the aqueous layer to a pH of ~2 using a strong acid like 1M HCl. The protonated carboxylic acid will precipitate or can be extracted back into a fresh portion of an organic solvent.
-
Wash the organic layer containing the pure product with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Question 3: I'm observing poor recovery and significant tailing/smearing during silica gel flash chromatography. How can I improve the separation?
Answer:
Carboxylic acids are notoriously difficult to purify on standard silica gel due to their polar nature and ability to interact strongly with the stationary phase.
-
Causality:
-
Strong Adsorption: The acidic proton of the carboxylic acid can interact strongly with the silanol groups (Si-OH) on the silica surface. This leads to strong retention, band broadening (tailing), and often irreversible adsorption, resulting in low recovery.
-
Variable Protonation State: On the silica surface, the acid can exist in both protonated and deprotonated forms, which have different polarities, causing smearing.[3]
-
-
Troubleshooting Protocol:
-
Mobile Phase Modification: To suppress the deprotonation of the carboxylic acid and minimize interaction with silica, add a small amount of a volatile acid to your eluent system.[3]
-
Add 0.1% to 1% acetic acid or formic acid to the mobile phase (e.g., Ethyl Acetate/Hexanes + 0.5% Acetic Acid). This keeps the analyte in its less polar, protonated form, leading to sharper peaks and better elution.[3]
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography is an excellent alternative.[4] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is also recommended here to ensure the carboxylic acid is protonated and well-behaved.[4]
-
Frequently Asked Questions (FAQs)
What are the recommended analytical techniques for purity assessment?
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for identifying the molecular weight of the product and any impurities. It is also highly sensitive for detecting trace-level contaminants.
-
HPLC (High-Performance Liquid Chromatography): Using a suitable column (e.g., C18) and method, HPLC can provide high-resolution separation of the product from closely related impurities, allowing for accurate purity determination (e.g., >99%).
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
What is a reliable solvent system for the recrystallization of this compound?
Finding the ideal solvent often requires some screening. Below is a table of starting points based on common practices for small polar molecules.
| Solvent/Solvent System | Rationale & Procedure |
| Toluene | Dissolve the crude product in a minimal amount of hot toluene. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. |
| Ethyl Acetate / Hexanes | Dissolve the product in a minimal amount of hot ethyl acetate. Slowly add hexanes (a non-solvent) until the solution becomes cloudy (the cloud point). Add a drop or two of ethyl acetate to redissolve the precipitate, then allow the solution to cool slowly. |
| Water | Given its polarity, water can be a good solvent. Dissolve in hot water and cool slowly. This is particularly effective if the main impurities are non-polar. |
How should the purified compound be stored?
This compound should be stored in a tightly sealed container in a cool, dry place.[2] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is advisable.[2]
Validated Experimental Protocols
Protocol 1: Optimized Aqueous Work-up for Impurity Removal
This protocol is designed to remove neutral organic impurities (like unreacted starting material) from the acidic product.
-
After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Dissolve the residue in 10 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel and add 5 volumes of a 1 M sodium hydroxide (NaOH) solution. Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The desired product is now in this layer as its sodium salt.
-
Extract the organic layer one more time with 2 volumes of 1 M NaOH and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl with stirring.
-
Extract the acidified aqueous phase three times with 5 volumes of ethyl acetate.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude acid, now free of neutral impurities.
Protocol 2: Flash Chromatography with Acidified Eluent
This protocol details the purification of the carboxylic acid using silica gel chromatography while minimizing tailing.
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). To this mixture, add 0.5% (v/v) of glacial acetic acid.
-
Pack the Column: Pack a silica gel column using the prepared acidified eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the chromatography as usual, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions. It is crucial to remove the acetic acid from the final product. This can be done by concentrating the solution, re-dissolving it in ethyl acetate, and washing it with water and then brine before final drying and concentration.
Visual Logic Guides
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the state of the crude product.
Caption: Decision tree for selecting a purification method.
Diagram 2: Impurity Removal Workflow
This diagram illustrates the logical flow for identifying and removing different types of common impurities.
Caption: Workflow for identifying and removing impurities.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
-
ChemicalBook. (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
-
PrepChem. (2023). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6).
-
Reddit r/chemistry. (2015). Column chromatography of carboxylic acids?
Sources
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-2-carboxylic acid
Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of this valuable heterocyclic compound.
Introduction to Synthetic Strategies
This compound is a key building block in medicinal chemistry and materials science. Its synthesis can be approached through several common pathways, each with its own set of advantages and potential pitfalls. The three most prevalent methods are:
-
Oxidation of Tetrahydropyran-2-methanol: A direct and often high-yielding approach.
-
Hydrolysis of 2-Cyanotetrahydropyran: A two-step route often starting from the corresponding halide.
-
Carboxylation of a Grignard Reagent: A powerful method for forming the C-C bond of the carboxylic acid.
This guide is structured to address specific issues you may encounter with each of these synthetic routes.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common problems and provide actionable solutions.
Route 1: Oxidation of Tetrahydropyran-2-methanol
The oxidation of the primary alcohol, tetrahydropyran-2-methanol, to the corresponding carboxylic acid is a common and effective method. However, controlling the oxidation state and avoiding side reactions is crucial for obtaining a high yield of the pure product.
Q1: My oxidation reaction is incomplete, and I'm isolating a significant amount of the starting alcohol and the intermediate aldehyde. How can I drive the reaction to completion?
A1: Incomplete oxidation is a frequent issue, often stemming from insufficient oxidant, suboptimal reaction temperature, or a deactivated catalyst. Here’s how to troubleshoot:
-
Choice of Oxidant: Strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) are effective but can be harsh and lead to over-oxidation or degradation of sensitive functional groups.[1] A highly recommended and milder alternative is a TEMPO-catalyzed oxidation.[2][3][4]
-
Reaction Conditions:
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For chromium-based oxidants, a 1.5 to 2-fold excess is common.[5]
-
Temperature: While initial stages of some oxidations are performed at 0°C to control exotherms, allowing the reaction to warm to room temperature or even gentle heating under reflux is often necessary for full conversion to the carboxylic acid.[5]
-
pH Control in TEMPO Oxidations: In TEMPO-catalyzed reactions, the pH of the reaction medium is critical. The reaction rate can decrease as the carboxylic acid product is formed, lowering the pH. Maintaining a slightly basic pH (around 8-9) with a buffer or by the controlled addition of a base can significantly improve the reaction rate and yield.[2]
-
Q2: I'm observing significant over-oxidation and formation of unknown byproducts, leading to a low yield of the desired carboxylic acid. What's causing this and how can I prevent it?
A2: Over-oxidation can lead to the cleavage of the tetrahydropyran ring or other undesired transformations. The choice of oxidant and reaction conditions are the primary factors to control.
-
Milder Oxidants: As mentioned, TEMPO-based systems are much more selective for the oxidation of primary alcohols to carboxylic acids without aggressive side reactions.[2][3][4] A common and effective system is using catalytic TEMPO with a co-oxidant like sodium hypochlorite (bleach) and a phase-transfer catalyst.[2]
-
Temperature Control: Running the reaction at lower temperatures can help minimize over-oxidation, although this may require longer reaction times. It's a balance that needs to be optimized for your specific substrate.
-
Work-up Procedure: Prompt work-up of the reaction mixture upon completion can prevent further degradation of the product. Quenching the reaction with a reducing agent like sodium sulfite can be beneficial.
Workflow for Troubleshooting Oxidation Reactions
Caption: Troubleshooting workflow for oxidation reactions.
Route 2: Hydrolysis of 2-Cyanotetrahydropyran
This route involves the conversion of a 2-halotetrahydropyran to 2-cyanotetrahydropyran via an Sₙ2 reaction, followed by hydrolysis of the nitrile to the carboxylic acid. The hydrolysis step is the most critical for avoiding side reactions.
Q3: My nitrile hydrolysis is stalling, and I'm isolating the amide intermediate. How can I ensure complete conversion to the carboxylic acid?
A3: The formation of the amide is an intermediate step in both acidic and basic hydrolysis of nitriles.[1][6] Stalling at the amide stage usually indicates that the reaction conditions are not harsh enough for the second hydrolysis step.
-
Reaction Conditions:
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid like 6M HCl or H₂SO₄ is typically required for complete hydrolysis to the carboxylic acid.[6][7]
-
Basic Hydrolysis: Refluxing with a concentrated aqueous base, such as 25% NaOH or KOH, is also effective. Note that this will initially form the carboxylate salt, which needs to be acidified in a separate work-up step to yield the free carboxylic acid.[6][7]
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or LC-MS can help determine the point of complete consumption of the amide intermediate.
Q4: I'm concerned about the harsh conditions of strong acid or base hydrolysis degrading other functional groups in my molecule. Are there milder alternatives?
A4: While harsh conditions are standard, some milder methods have been developed, although they may require more specialized reagents or longer reaction times.
-
Biocatalysis: The use of nitrile hydratase and amidase enzymes can effect the hydrolysis under neutral pH and ambient temperature, offering excellent functional group tolerance.[8]
-
Controlled Basic Hydrolysis with Hydrogen Peroxide: An alkaline solution of hydrogen peroxide can sometimes facilitate the hydrolysis of nitriles to amides, and with further heating, to the carboxylic acid under conditions that may be milder than refluxing with strong base alone.[9]
Route 3: Carboxylation of a Grignard Reagent
This method involves the formation of a Grignard reagent from a 2-halotetrahydropyran, followed by its reaction with carbon dioxide (usually in the form of dry ice). This is an excellent way to form the C-C bond but is highly sensitive to reaction conditions.
Q5: My Grignard reaction is giving a low yield of the carboxylic acid, and I'm isolating a significant amount of a non-polar byproduct. What is this byproduct and how can I avoid it?
A5: The most common non-polar byproduct in a Grignard synthesis is the result of a Wurtz coupling reaction .[9][10][11] This occurs when the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).
-
Minimizing Wurtz Coupling:
-
Slow Addition: Add the alkyl halide solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.[12]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the Wurtz coupling.[12] An ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.[10]
-
Solvent: While both diethyl ether and THF are common solvents, THF can sometimes promote Wurtz coupling more than diethyl ether for certain substrates.[12]
-
Magnesium Quality: Use high-purity, fresh magnesium turnings. An oxide layer on the magnesium can hinder the reaction, leading to a higher concentration of unreacted alkyl halide. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.[12]
-
Q6: I'm getting a significant amount of tetrahydropyran as a byproduct instead of the carboxylic acid. What is causing this?
A6: The formation of the corresponding alkane (in this case, tetrahydropyran) is a classic sign of the Grignard reagent being quenched by a proton source. Grignard reagents are highly basic and will react with even weakly acidic protons.
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10][13]
-
Protic Functional Groups: The starting material and any other reagents must be free of acidic protons (e.g., -OH, -NH, -SH, or terminal alkynes). If such groups are present, they must be protected before attempting to form the Grignard reagent.
Diagram of Grignard Reaction and Major Side Reactions
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Chiral Resolution for Tetrahydro-2H-pyran-2-carboxylic acid
Welcome to the technical support center for the chiral resolution of Tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this important chiral building block. Here, we synthesize established methodologies with field-proven insights to help you navigate the nuances of diastereomeric salt crystallization and enzymatic kinetic resolution.
Introduction: The Importance of Enantiomeric Purity
This compound is a valuable chiral scaffold in medicinal chemistry and materials science. The stereochemistry at the C2 position is critical, as the biological activity and physical properties of its derivatives are often enantiomer-dependent. Achieving high enantiomeric purity is therefore a crucial step in the development of novel therapeutics and functional materials. This guide provides a comprehensive resource for optimizing the two most common and scalable methods for its chiral resolution.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for resolving racemic carboxylic acids.[1][2] The principle lies in the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[1][2]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Question 1: I am not getting any crystals to form. What should I do?
Answer:
The lack of crystallization is a common issue and can be due to several factors. Here is a systematic approach to troubleshoot this problem:
-
Solvent System is Too Solubilizing: The chosen solvent may be too good at dissolving both diastereomeric salts.
-
Solution: Gradually add an anti-solvent to the system to reduce the overall solubility. The choice of anti-solvent will depend on your primary solvent. For example, if you are using a polar solvent like methanol or ethanol, a less polar solvent like toluene or hexane could be a suitable anti-solvent.
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salts may be below the saturation point.
-
Solution: Carefully concentrate the solution by removing the solvent under reduced pressure. Be cautious not to remove too much solvent, as this can lead to rapid, non-selective precipitation.
-
-
Nucleation Issues: Sometimes, crystal formation is kinetically hindered, and the solution needs a "seed" to start the crystallization process.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of the desired pure diastereomeric salt, you can add a single crystal (a seed crystal) to the solution.
-
-
Incorrect Stoichiometry: The ratio of the resolving agent to the racemic acid can influence salt formation and crystallization.
-
Solution: While a 1:1 stoichiometry is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.
-
Question 2: The enantiomeric excess (e.e.) of my resolved acid is low after crystallization. How can I improve the purity?
Answer:
Low enantiomeric excess indicates that the undesired diastereomeric salt is co-crystallizing with the desired one. Here are some strategies to improve the purity:
-
Optimize the Solvent System: The choice of solvent is critical for achieving good selectivity.
-
Solution: Screen a variety of solvents with different polarities. A good solvent system will maximize the solubility difference between the two diastereomeric salts. A structured screening approach, as outlined in the protocol below, is highly recommended.
-
-
Control the Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. A slower cooling rate provides more time for the system to reach equilibrium and for the less soluble diastereomer to crystallize selectively.
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the obtained diastereomeric salt. This is a very effective way to enhance the enantiomeric excess, although it will lead to some loss of material.
-
Question 3: The yield of my desired enantiomer is very low. How can I increase it?
Answer:
A low yield means that a significant amount of the desired diastereomer is remaining in the mother liquor.
-
Sub-optimal Solubility: The desired salt might still be too soluble in the chosen solvent.
-
Solution: Re-evaluate your solvent system. A solvent that provides a good balance of high selectivity and low solubility for the desired salt is ideal.
-
-
Recycle the Mother Liquor: The mother liquor contains the more soluble diastereomer and some of the less soluble one.
-
Solution: The unwanted enantiomer in the mother liquor can often be racemized and recycled, significantly improving the overall process yield. Refer to the "Recycling the Unwanted Enantiomer" section for more details.
-
-
Dynamic Resolution Techniques: For certain systems, it's possible to convert the unwanted enantiomer into the desired one in situ.
-
Solution: Investigate the possibility of a "Crystallization-Induced Diastereomeric Transformation" (CIDT). This is an advanced technique where the unwanted diastereomer in solution equilibrates to the desired diastereomer, which then crystallizes out, driving the equilibrium towards the formation of more of the desired product.
-
Experimental Protocol: Diastereomeric Salt Resolution of (±)-Tetrahydro-2H-pyran-2-carboxylic acid
This protocol is adapted from a method for the closely related tetrahydrofuran-2-carboxylic acid and serves as an excellent starting point.[3]
1. Resolving Agent and Solvent Screening:
-
Resolving Agents to Screen:
-
(1S,2R)-cis-1-Aminoindan-2-ol (proven effective for a similar substrate)[3]
-
(R)-(+)-α-Methylbenzylamine
-
Cinchonidine
-
Quinine
-
-
Solvents to Screen:
-
Ketones: 4-Methyl-2-pentanone, Acetone, Methyl ethyl ketone
-
Esters: Ethyl acetate, Isopropyl acetate
-
Alcohols: Isopropanol, Ethanol
-
2. General Crystallization Procedure:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a chosen solvent with gentle heating (e.g., 40-50°C).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution.
-
Allow the mixture to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching or seeding.
-
Once crystallization begins, continue to cool the mixture slowly, perhaps to 0-5°C, to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
3. Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add 1M HCl until the pH is acidic (pH 1-2).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess using chiral HPLC (see Section 3).
Data Presentation: Example Screening Results
| Resolving Agent | Solvent | Yield (%) | e.e. (%) |
| (1S,2R)-cis-1-Aminoindan-2-ol | 4-Methyl-2-pentanone | 42 | 95 |
| (1S,2R)-cis-1-Aminoindan-2-ol | Ethyl Acetate | 35 | 88 |
| (R)-(+)-α-Methylbenzylamine | Isopropanol | 38 | 85 |
| (R)-(+)-α-Methylbenzylamine | Acetone | 45 | 75 |
Note: This is example data and actual results may vary.
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally friendly method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the case of a racemic carboxylic acid, this can be achieved by either the enantioselective esterification of the acid or the enantioselective hydrolysis of a racemic ester derivative.
Troubleshooting Guide: Enzymatic Kinetic Resolution
Question 1: The reaction is very slow or there is no conversion. What can I do?
Answer:
Low or no reactivity in an enzymatic reaction can be due to several factors related to the enzyme's activity and the reaction conditions.
-
Enzyme Inhibition or Deactivation: The solvent, temperature, or pH may not be optimal for the chosen lipase.
-
Solution: Screen different solvents. For lipases, non-polar organic solvents like hexane, heptane, or toluene are often good choices. Ensure the reaction temperature is within the optimal range for the enzyme (typically 30-50°C). For hydrolytic reactions, maintaining the optimal pH of the buffer is crucial.
-
-
Poor Substrate Binding: The enzyme may not be well-suited for your specific substrate.
-
Solution: Screen a panel of different lipases from various sources (e.g., Candida antarctica, Pseudomonas cepacia, Aspergillus niger).[4] Different lipases have different substrate specificities.
-
-
Water Content (for reactions in organic media): The amount of water present in the organic solvent can significantly impact lipase activity.
-
Solution: For esterification reactions, the system should be relatively dry. Consider adding molecular sieves to remove excess water. For hydrolysis reactions in organic solvents, a small, controlled amount of water is necessary.
-
Question 2: The enantioselectivity (E-value) is low. How can I improve it?
Answer:
The E-value is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value means the separation is not efficient.
-
Sub-optimal Enzyme: The chosen lipase may not be highly selective for your substrate.
-
Solution: As with low reactivity, screening different lipases is the most effective strategy.
-
-
Reaction Temperature: Temperature can affect the flexibility of the enzyme and, consequently, its selectivity.
-
Solution: Try running the reaction at a lower temperature. This can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.
-
-
Choice of Acyl Donor (for esterification): The structure of the alcohol used in the esterification can influence the enzyme's selectivity.
-
Solution: Screen different alcohols as acyl donors. Simple, unbranched alcohols like butanol or octanol are often good starting points.
-
Question 3: I am having trouble separating the product (ester) from the unreacted acid (or vice-versa). What are some strategies?
Answer:
-
Acid-Base Extraction: The difference in acidity between the carboxylic acid and the ester allows for a straightforward separation.
-
Solution: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its salt, while the ester remains in the organic layer. The two layers can then be separated, and the acid can be recovered by acidifying the aqueous layer.
-
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Tetrahydro-2H-pyran-2-carboxylic acid Methyl Ester
This protocol describes the enantioselective hydrolysis of the racemic methyl ester.
1. Preparation of Racemic Methyl Ester:
-
React racemic this compound with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or using a reagent like thionyl chloride followed by methanol. Purify the resulting ester by distillation or column chromatography.
2. Lipase Screening:
-
Lipases to Screen:
-
Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym® 435)
-
Pseudomonas cepacia Lipase (Amano Lipase PS)
-
Aspergillus niger Lipase
-
-
Reaction Setup (for each lipase):
-
In a vial, dissolve the racemic methyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7) or a biphasic system (e.g., buffer with a co-solvent like MTBE).
-
Add the lipase (e.g., 10-20 mg per 100 mg of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the e.e. of the remaining ester and the produced acid.
-
3. Preparative Scale Resolution:
-
Based on the screening results, scale up the reaction with the best performing lipase.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted ester and the product acid with high enantiomeric excess.
-
Work up the reaction as described in the troubleshooting section (acid-base extraction) to separate the ester and the acid.
-
The unreacted ester can be hydrolyzed chemically (e.g., with NaOH) to obtain the other enantiomer of the carboxylic acid.
Visualization: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.
Section 3: Analytical Method - Chiral HPLC
A reliable analytical method is essential for monitoring the progress of the resolution and determining the enantiomeric excess of the final products. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Troubleshooting Guide: Chiral HPLC Analysis
Question 1: I am not seeing any separation of the enantiomers.
Answer:
-
Incorrect Chiral Stationary Phase (CSP): The chosen chiral column may not be suitable for your analyte.
-
Solution: Screen different types of chiral columns. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
-
Inappropriate Mobile Phase: The mobile phase composition is critical for achieving separation on a chiral column.
-
Solution: For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) is often necessary for good peak shape and resolution of acidic analytes.
-
Question 2: The peaks are broad or tailing.
Answer:
-
Secondary Interactions with the Stationary Phase: The acidic nature of the carboxylic acid can lead to strong interactions with the silica support of the column.
-
Solution: As mentioned above, add a small amount of an acid (e.g., 0.1% acetic acid or TFA) to the mobile phase. This will suppress the ionization of the carboxylic acid and reduce tailing.
-
-
Low Column Efficiency: The column may be old or contaminated.
-
Solution: Try flushing the column with a strong solvent (check the column manual for compatible solvents). If this does not help, the column may need to be replaced.
-
Starting Protocol for Chiral HPLC Method Development
-
Column: Chiral stationary phase based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Optimization: Adjust the ratio of hexane to isopropanol. A higher percentage of isopropanol will decrease the retention time.
Section 4: Recycling the Unwanted Enantiomer
An efficient and economical resolution process involves the racemization and recycling of the unwanted enantiomer.
Protocol for Racemization
This protocol is based on methods for racemizing α-substituted carboxylic acids.[3]
-
Recover the unwanted enantiomer from the mother liquor of the diastereomeric salt crystallization or from the enzymatic resolution.
-
Dissolve the unwanted enantiomer in a suitable solvent (e.g., a high-boiling solvent like toluene or in an acetonitrile/water mixture).
-
Add a base, such as triethylamine.[3]
-
Heat the mixture to an elevated temperature (e.g., 120°C, which may require a sealed vessel).[3] The exact temperature and time will need to be optimized.
-
Monitor the racemization by taking aliquots and analyzing them by chiral HPLC.
-
Once racemization is complete, the racemic acid can be isolated and reintroduced into the resolution process.
Conclusion
The successful chiral resolution of this compound is an achievable goal with a systematic and informed approach. By carefully selecting the resolution method, screening key parameters, and applying the troubleshooting strategies outlined in this guide, researchers can efficiently obtain the desired enantiomer in high purity and yield. Remember that each specific system has its own nuances, and a thorough optimization of the chosen method will be key to success.
References
-
Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
- Process for resolving chiral acids with 1-aminoindan-2-ols. (1996). U.S.
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]
- Fülöp, F., & Kanerva, L. T. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784–2788.
- Ma, L., Li, W., & Li, Y. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375.
- Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI MAIL, 123.
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- Ohrui, H., & Nishida, Y. (1993). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 57(7), 1173-1178.
- Gotor-Fernández, V., & Gotor, V. (2018). Dynamic Kinetic Resolution of 2-Hydroxybiaryl Atropisomers via Lipase-Catalyzed Enantioselective O-Acylation.
- Gao, Y., et al. (2021). Lewis Acid-Catalyzed Racemization and Recycling of the Undesired (R)-Ketamine. Organic Process Research & Development, 25(5), 1184-1190.
- Clayden, J., & Youssef, T. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bristol.
- ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
- Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1428-1433.
- Racemization process for an optically active carboxylic acid or ester thereof. (1993). U.S.
- Shcheglov, V. V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4209.
- Otera, J., & Nishikido, J. (2000). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Tetrahedron Letters, 41(49), 9535-9538.
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- BenchChem. (2025). Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. BenchChem.
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Technical Support Center: Troubleshooting HPLC Separation of Tetrahydro-2H-pyran-2-carboxylic Acid Isomers
Welcome to the technical support center for the chromatographic separation of Tetrahydro-2H-pyran-2-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during HPLC analysis. As the separation of these chiral and potentially positional isomers is critical for purity assessment and enantiomeric excess determination in pharmaceutical development, a robust and reliable HPLC method is paramount.[1][2] This resource is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the HPLC separation of this compound isomers challenging?
The primary challenge lies in the subtle structural differences between the isomers. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation on standard reversed-phase columns impossible without a chiral selector.[3] Positional isomers, while having different connectivity, can still exhibit very similar polarities and pKa values, leading to co-elution or poor resolution.[4]
Q2: What is the fundamental principle for separating the enantiomers of this compound?
To separate enantiomers, a chiral environment is necessary. This is typically achieved in one of two ways in HPLC:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[5]
-
Indirect Separation: Derivatizing the carboxylic acid enantiomers with a chiral derivatizing agent to form diastereomers.[6][7] These diastereomers have different physical properties and can often be separated on a standard achiral column, such as a C18 column.[8]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Resolution Between Isomer Peaks
Q3: My enantiomers of this compound are co-eluting on my chiral column. What should I do first?
Poor resolution on a chiral column is a common issue that often requires a systematic optimization of the mobile phase.[9] The selectivity of a chiral stationary phase is highly sensitive to the mobile phase composition.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Step-by-Step Mobile Phase Optimization:
-
Organic Modifier Selection: The choice of organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) can significantly impact chiral recognition.[10] Polysaccharide-based CSPs, which are commonly used for separating chiral acids, often show different selectivities with different alcohols.[5]
-
Action: If you are using acetonitrile, try switching to methanol or ethanol, or vice-versa. A mixture of organic modifiers can also be beneficial.
-
-
Mobile Phase Additives: For acidic compounds like this compound, acidic or basic additives in the mobile phase can dramatically affect retention and selectivity.[11]
-
Action: Add a small amount (typically 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group. This often leads to better peak shapes and can improve resolution.[12] Conversely, a basic additive like diethylamine (DEA) might be effective in some normal-phase separations.[10]
-
-
Additive Concentration: The concentration of the additive can be critical.
-
Action: Vary the concentration of your acidic or basic additive (e.g., from 0.05% to 0.2%) to find the optimal selectivity.[9]
-
Table 1: Mobile Phase Modifier Effects on Chiral Separation
| Parameter | Rationale | Typical Starting Point |
| Organic Modifier | Alters the polarity and specific interactions with the CSP. | Acetonitrile or Methanol |
| Acidic Additive | Suppresses ionization of the analyte, improving peak shape. | 0.1% Formic Acid or TFA |
| Additive Concentration | Fine-tunes the ionic and polar interactions. | 0.05% - 0.2% |
Q4: I've optimized my mobile phase, but resolution is still poor. What's the next step?
If mobile phase optimization is insufficient, consider the stationary phase and temperature.
-
Stationary Phase Chemistry: Not all chiral columns are suitable for all enantiomeric separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for carboxylic acids.[13] If one type of polysaccharide CSP (e.g., Chiralcel OD) doesn't provide separation, another (e.g., Chiralpak AD) might.[5]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[9]
-
Action: Use a column oven to control the temperature. Try running the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. Sometimes, a change in temperature can even reverse the elution order of the enantiomers.[9]
-
Issue 2: Peak Tailing
Q5: My this compound peaks are tailing. What causes this and how can I fix it?
Peak tailing for acidic compounds is a frequent problem in HPLC and can compromise quantification accuracy.[14][15] It is often caused by secondary interactions between the analyte and the stationary phase.[16]
Causality and Solutions for Peak Tailing
Caption: Common causes and solutions for peak tailing.
Key Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Silica-based stationary phases can have residual silanol groups (Si-OH) that are acidic and can interact ionically with the deprotonated carboxylic acid, leading to tailing.[15][17]
-
Solution: Add a small amount of a strong acid like TFA (0.1%) to the mobile phase.[12] The TFA will protonate the residual silanols, minimizing these secondary interactions.
-
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the carboxylic acid, a mixed population of ionized and non-ionized analyte molecules will exist, which can cause peak tailing.[16]
-
Solution: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of this compound to keep it in its protonated, non-ionized form.[12]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18]
-
Solution: Try reducing the injection volume or diluting the sample.
-
Issue 3: Unstable Retention Times
Q6: My retention times are shifting between injections. How can I improve reproducibility?
Retention time instability can invalidate your results and is often related to the HPLC system or column equilibration.[19][20]
Troubleshooting Unstable Retention Times:
-
Inadequate Column Equilibration: This is a very common cause, especially when using gradient elution or after changing the mobile phase.[18] The stationary phase needs sufficient time to equilibrate with the new mobile phase conditions.
-
Solution: Before starting a sequence of injections, flush the column with at least 10-20 column volumes of the initial mobile phase.[18] Ensure the baseline is stable before the first injection.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs covered.[19]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[20]
-
Pump Performance: Inconsistent flow delivery from the pump due to leaks or air bubbles will cause retention time shifts.
-
Solution: Check for leaks in the pump and fittings.[19] Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump heads.
-
Alternative Strategy: Indirect Chiral Separation via Derivatization
Q7: Direct separation on a chiral column is not working. Is there an alternative approach?
Yes, the indirect method involving chiral derivatization is a powerful alternative.[6] This involves reacting your racemic this compound with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[7]
Experimental Workflow for Indirect Chiral Separation
Caption: Workflow for indirect chiral separation via derivatization.
Advantages of Derivatization:
-
Use of Standard Columns: Allows for the use of robust and less expensive achiral columns (e.g., C18, C8).[6]
-
Improved Detection: The derivatizing agent can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity, especially for UV or fluorescence detectors.[6][7]
Considerations:
-
Reaction Conditions: The derivatization reaction must proceed to completion without any racemization of the analyte or the reagent.[22]
-
Reagent Purity: The chiral derivatizing agent must be of high enantiomeric purity.
Table 2: Example Protocol for Derivatization
| Step | Procedure | Purpose |
| 1. Activation | Dissolve the carboxylic acid in a suitable solvent (e.g., acetonitrile) and add an activating agent (e.g., EDC/HOBt).[22] | To form a reactive intermediate for amide bond formation. |
| 2. Derivatization | Add an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine). | To form stable diastereomeric amides. |
| 3. Quenching | Quench the reaction after a set time (e.g., 90 minutes).[22] | To stop the reaction and prevent side products. |
| 4. Analysis | Directly inject an aliquot of the reaction mixture into the HPLC system with an achiral column. | To separate and quantify the resulting diastereomers. |
By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the separation of this compound isomers, ensuring the accuracy and validity of your analytical results. For further method validation, it is essential to follow regulatory guidelines such as those from the ICH to assess parameters like specificity, linearity, accuracy, and precision.[23][24][25]
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Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. RSC Publishing. 6
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3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
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Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.
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Steps for HPLC Method Validation. Pharmaguideline.
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Technical Support Center: Troubleshooting HPLC Separation of Biphenyl Carboxylic Acid Isomers. Benchchem.
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How to Reduce Peak Tailing in HPLC?. Phenomenex.
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Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
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What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
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Peak Tailing in HPLC. Element Lab Solutions.
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
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Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
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Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
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Chiral Derivatization Reagents. Alfa Chemistry.
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Technical Support Center: Troubleshooting HPLC Separation of Dicaffeoylquinic Acid Isomers. Benchchem.
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Solving Common Errors in HPLC. Omega Scientific.
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Playing with Selectivity for Optimal Chiral Separation. LCGC International.
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Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
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Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
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The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
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Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
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Separation of 2H-Pyran-2-one, tetrahydro-5-propyl- on Newcrom R1 HPLC column. SIELC Technologies.
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The Use of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid in Chiral Ligand Synthesis: Application Notes and Protocols. Benchchem.
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Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). ResearchGate.
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How To Reduce Retention Time In Gas Chromatography?. Chemistry For Everyone.
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Factors Impacting Chromatography Retention Time. Separation Science.
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Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... ResearchGate.
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How to separate isomers by Normal phase HPLC?. ResearchGate.
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retention time stability. Chromatography Forum.
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2H-Pyran-2-one, tetrahydro-. the NIST WebBook.
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A Comparative Guide to the Synthetic Utility of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid and Chiral Lactones. Benchchem.
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
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Basics of chiral HPLC. Sigma-Aldrich.
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
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Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. PubMed.
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Technical Support Center: Optimizing Chromatographic Separation of Prostaglandin Isomers. Benchchem.
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Tetrahydro-2H-pyran-2-one. SIELC Technologies.
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Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC - NIH.
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications.
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Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI.
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2H-Pyran-2-one, tetrahydro-. the NIST WebBook.
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
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Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge.
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A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.. Semantic Scholar.
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HPLC Separation of Carboxylic Acids. SIELC Technologies.
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Technical Support Center: Refinement of NMR Data Acquisition for Tetrahydro-2H-pyran-2-carboxylic acid
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the NMR analysis of Tetrahydro-2H-pyran-2-carboxylic acid. As a molecule featuring a flexible heterocyclic ring and an exchangeable acidic proton, it presents unique challenges and opportunities for detailed spectroscopic analysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimental work, moving from foundational sample preparation to advanced structural elucidation.
Section 1: Sample Preparation - The Foundation of Quality Data
The quality of your final NMR spectrum is fundamentally determined by the quality of your sample. Trivial errors at this stage can lead to significant artifacts, wasted instrument time, and ambiguous data. This section addresses the most common questions and issues related to sample preparation for this specific analyte.
FAQ: How much sample and solvent should I use for optimal results?
Answer: The ideal sample concentration is a balance between maximizing signal-to-noise and avoiding issues like peak broadening due to high viscosity or concentration-dependent chemical shifts.
-
For ¹H NMR: A concentration of 5-15 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] This provides excellent signal strength for a quick acquisition.
-
For ¹³C NMR and 2D Experiments (HSQC, HMBC): Since ¹³C has a much lower natural abundance and sensitivity, a more concentrated sample is required. Aim for 20-50 mg in 0.6-0.7 mL of solvent.[1][2] If your sample quantity is limited, you can still acquire a good ¹³C spectrum, but it will require a significantly longer acquisition time.
It is crucial to maintain a consistent solvent height of at least 4-5 cm in the NMR tube to ensure it is correctly positioned within the instrument's detection coil.[1][3]
FAQ: Which deuterated solvent is best for this compound?
Answer: The choice of solvent is critical as it influences not only solubility but also the chemical shifts, particularly of the carboxylic acid proton, due to varying hydrogen bond interactions.[4][5]
| Solvent | Rationale & Considerations |
| Chloroform-d (CDCl₃) | Recommended starting point. It is a non-polar aprotic solvent. In CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which results in the characteristic broad, downfield signal for the -COOH proton (typically 10-13 ppm).[6][7] This often provides the cleanest separation of signals. |
| Acetone-d₆ | A polar aprotic solvent. It can be a good alternative if solubility in CDCl₃ is poor.[8] It will disrupt the acid dimerization to some extent by forming hydrogen bonds with the solute. |
| DMSO-d₆ | A highly polar aprotic solvent, excellent for compounds with poor solubility. However, its high viscosity can lead to broader lines, and it is difficult to remove from the sample after analysis.[8] The residual water peak in DMSO-d₆ can also be significant. |
| Methanol-d₄ / D₂O | Use with caution. These are protic solvents and will cause the acidic -COOH proton to exchange with deuterium, making it invisible in the ¹H NMR spectrum.[4][9] This can be done intentionally as a confirmatory experiment to identify the acid proton peak.[8] |
Causality: The chemical shift of the acidic proton is highly dependent on the extent of hydrogen bonding.[10] In a non-polar solvent like CDCl₃, the acid molecules primarily interact with each other (dimerize), leading to strong deshielding and a downfield shift. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the solvent competes for hydrogen bonding, altering the chemical environment and thus the chemical shift.[4][11]
Experimental Protocol: Standard Sample Preparation
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H, 30 mg for ¹³C) into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.
-
Filtration (Critical Step): Pack a small plug of glass wool or a Kimwipe into a Pasteur pipette.[12] Filter the solution directly into a clean, 5 mm NMR tube. This step is mandatory to remove any dust or particulate matter, which can severely degrade magnetic field homogeneity and result in broad, distorted peaks.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels or tape near the bottom of the tube, as this will interfere with the spinner.[12]
Section 3: Advanced NMR for Structural Elucidation
While ¹H and ¹³C NMR provide initial data, 2D NMR experiments are essential for unambiguous assignment of all atoms in this compound and for confirming its structure.
FAQ: How can I definitively assign all the proton and carbon signals?
Answer: A combination of 2D NMR experiments is required to build a complete picture of the molecular structure by correlating connected atoms. The key experiments are COSY, HSQC, and HMBC.
| Experiment | Correlation Type | Information Gained for this Molecule |
| COSY (Correlation Spectroscopy) | ¹H – ¹H | Shows which protons are coupled (typically through 2-3 bonds). Essential for tracing the proton network around the tetrahydropyran ring from H-2 through H-3, H-4, H-5, and to H-6. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H – ¹³C (one bond) | Directly links each proton to the carbon it is attached to. This allows for the direct assignment of all protonated carbons (C-2 to C-6). The carboxyl carbon (C-1) will not appear in an HSQC spectrum. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H – ¹³C (2-4 bonds) | This is the key experiment for assigning quaternary carbons and piecing the fragments together. Crucially, it will show correlations from protons H-2 and H-3 to the carboxyl carbon (~175 ppm), confirming the connection of the carboxylic acid to the ring. [4] |
Predicted Spectroscopic Data
The following table provides predicted chemical shifts based on computational models and data from similar structures, which serve as a reliable guide for spectral assignment. [2]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COOH | ~11.5 (broad s) | ~175 |
| H-2 / C-2 | ~4.1 (dd) | ~75 |
| H-6 / C-6 | ~3.6 - 4.0 (m) | ~68 |
| H-3, H-4, H-5 / C-3, C-4, C-5 | ~1.6 - 1.9 (m) | ~22 - 30 |
FAQ: Can NMR provide information on the 3D chair conformation of the ring?
Answer: Yes, absolutely. NMR is a powerful tool for conformational analysis. [13]
-
Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) around the ring is highly dependent on the dihedral angle between the protons. By analyzing the coupling patterns (e.g., of H-2), you can distinguish between axial and equatorial protons. Large couplings (~8-12 Hz) are typical for axial-axial relationships, while smaller couplings (~2-5 Hz) are seen for axial-equatorial and equatorial-equatorial relationships. This allows for the determination of the dominant chair conformation.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded. This is extremely useful for identifying through-space correlations, such as those between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), providing direct evidence for the ring's 3D structure. [14]
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Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
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Smith, S. L., & Smith, I. C. (1988). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]
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Technical Support Center: Preventing Racemization During Tetrahydro-2H-pyran-2-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of Tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the preservation of stereochemical integrity during chemical modifications of this important chiral building block.[1] Our goal is to equip you with the knowledge to anticipate and prevent racemization, ensuring the enantiopurity of your final products.
Introduction: The Challenge of a Stereocenter α to a Carbonyl
This compound possesses a chiral center at the C2 position, which is also the α-carbon to the carboxylic acid's carbonyl group. This structural feature makes the α-proton susceptible to abstraction under certain reaction conditions, leading to the formation of a planar, achiral enolate intermediate.[2][3] Subsequent reaction of this intermediate can occur from either face, resulting in a loss of the original stereochemistry, a process known as racemization or epimerization.[2][3] Maintaining the stereochemical integrity of this center is paramount, particularly in drug development, where enantiomers can have vastly different pharmacological and toxicological profiles.
This guide will delve into the mechanisms of racemization and provide practical, field-proven strategies to mitigate this risk during common derivatization reactions such as amide bond formation and esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during derivatization?
A1: The principal pathway for racemization during the derivatization of this compound involves the deprotonation of the α-hydrogen at the C2 position.[2][3] This process is typically facilitated by a base and leads to the formation of a planar enolate intermediate.[2][4] Once this achiral intermediate is formed, the stereochemical information is lost. When this intermediate is reprotonated or attacked by a nucleophile, it can happen from either the Re or Si face, leading to a mixture of enantiomers.[5][6]
Another significant racemization pathway, particularly during amide bond formation, is through the formation of an oxazolone (or azlactone) intermediate.[7][8][9] This occurs when the carboxyl group is activated, and the neighboring N-acyl group (if present, as in peptide synthesis) intramolecularly attacks the activated carbonyl. The resulting oxazolone has a highly acidic α-proton, which can be easily removed by even weak bases, leading to rapid racemization.[7][10][11]
Q2: I am performing an amide coupling reaction. Which coupling reagents are most likely to cause racemization?
A2: Carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are well-known to induce significant racemization when used without additives.[3][12] They form a highly reactive O-acylisourea intermediate that is particularly susceptible to racemization.[3]
Uronium and phosphonium-based reagents like HATU, HBTU, TBTU, BOP, and PyBOP can also lead to racemization, although generally to a lesser extent than carbodiimides used alone.[3][13][14] The risk of racemization with these reagents increases with prolonged reaction times and in the presence of strong bases.[13]
Q3: How do additives like HOBt, HOAt, and Oxyma Pure help prevent racemization?
A3: Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[3][15][16] They function by intercepting the highly reactive O-acylisourea intermediate to form an active ester.[3] These active esters are more stable and less prone to racemization than the initial intermediate.[3] They then react with the amine nucleophile to form the desired amide bond with a significantly reduced risk of epimerization.[16][17] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[16]
Q4: Can the choice of base and its stoichiometry influence the extent of racemization?
A4: Absolutely. The choice and amount of base are critical factors. Strong, non-nucleophilic bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used in coupling reactions.[13] However, using an excess of a strong base can accelerate the abstraction of the α-proton, leading to increased racemization.[18] It is crucial to use the minimum amount of base necessary to neutralize any acid salts present and to facilitate the reaction. In some cases, using a weaker base or even running the reaction under base-free conditions, if possible, can significantly minimize racemization.[13]
Q5: Does temperature play a role in racemization?
A5: Yes, temperature is a significant factor. Higher reaction temperatures generally increase the rate of all reactions, including the undesirable racemization process.[19][20] It is advisable to run coupling reactions at low temperatures (e.g., 0 °C to room temperature) whenever possible to minimize the risk of racemization. While some difficult couplings may require elevated temperatures to proceed at a reasonable rate, this should be approached with caution and careful monitoring of the enantiomeric excess.
Troubleshooting Guide
This section addresses specific problems you might encounter during the derivatization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric excess (e.e.) after amide coupling. | 1. Use of a carbodiimide reagent (DCC, DIC, EDC) without an additive.[3][12]2. Excess of strong base (e.g., DIPEA).3. High reaction temperature.[19]4. Prolonged reaction time.5. Formation of an oxazolone intermediate.[7] | 1. Always use an additive like HOBt, HOAt, or Oxyma Pure with carbodiimide reagents.[3][15]2. Use a weaker base (e.g., NMM) or a stoichiometric amount of the base.[13]3. Perform the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature).4. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.5. Consider using a coupling reagent known for low racemization, such as COMU or ynamides.[8][21][22][23] |
| Partial racemization observed during esterification. | 1. Use of harsh acidic or basic conditions for esterification.2. High temperatures during the reaction or work-up. | 1. For acid-catalyzed esterification, use mild conditions (e.g., catalytic amount of a non-coordinating acid).2. For base-mediated esterification, use a non-nucleophilic base and avoid strong heating.3. Consider milder esterification methods such as using Mitsunobu conditions or activation with a coupling reagent followed by the addition of the alcohol. |
| Inconsistent e.e. values between batches. | 1. Variations in reagent quality or stoichiometry.2. Inconsistent reaction times or temperatures.3. Moisture in the reaction. | 1. Use high-purity, anhydrous reagents and solvents. Accurately measure all reagents.2. Standardize the reaction protocol, including temperature control and reaction time.3. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an unexpected byproduct with the same mass as the product. | This could be the undesired enantiomer or a diastereomer if the nucleophile is also chiral. | 1. Optimize the reaction conditions to minimize racemization as described above.2. Purify the product using chiral chromatography to separate the enantiomers/diastereomers.[24] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid with a primary or secondary amine using HATU, a coupling reagent known for its efficiency and relatively low tendency to cause racemization.[14]
Materials:
-
(S)-Tetrahydro-2H-pyran-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-Tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting carboxylic acid.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
Materials:
-
Purified amide or ester derivative
-
HPLC-grade hexanes and isopropanol (or other suitable mobile phase)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare the mobile phase by mixing the appropriate ratio of hexanes and isopropanol (e.g., 90:10). The optimal mobile phase composition should be determined experimentally.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
To identify the peaks corresponding to each enantiomer, if a racemic standard is not available, a small sample of the starting carboxylic acid can be intentionally racemized (e.g., by heating with a strong base), derivatized, and analyzed under the same HPLC conditions.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Racemization Pathway
The following diagram illustrates the key mechanistic steps leading to racemization during the derivatization of an α-chiral carboxylic acid.
Caption: General pathways for derivatization: stereoretention vs. racemization.
Decision-Making Workflow for Minimizing Racemization
This workflow provides a logical sequence of considerations when planning the derivatization of this compound.
Caption: Decision workflow for selecting racemization-free reaction conditions.
References
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Zhao, Y., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition, 55(42), 13238-13242. [Link]
-
Penke, B., & Szabo, E. (2021). Choosing the Right Coupling Reagent for Peptide Synthesis. Peptide Science, 113(5), e24231. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
da Silveira, G. P., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega, 3(4), 4037–4044. [Link]
-
LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
-
Amarante, G. W. (2016). Azlactone Reaction Developments. Chemistry – A European Journal, 22(30), 10294-10318. [Link]
- Google Patents. (1998). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
da Silveira, G. P., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ResearchGate. [Link]
-
Li, B., et al. (2020). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Current Organic Synthesis, 17(6), 436-452. [Link]
-
ten Hoeve, W. (1990). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]
-
Herrerías, C. I., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(7), e202400096. [Link]
-
Andersson, M. A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3823. [Link]
-
Karton, A., & Talbi, D. (2020). Generic mechanisms for acid-catalysed racemisation. Molecular Physics, 118(19-20), e1780447. [Link]
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Bogle, A. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. LinkedIn. [Link]
-
Bodanszky, M., & Kwei, J. Z. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 35(1), 52-54. [Link]
-
Ahmadi, M., et al. (2021). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 86(17), 11633–11640. [Link]
-
Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971. [Link]
-
Chen, Y.-C., et al. (2022). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 24(29), 17565-17573. [Link]
-
National Institutes of Health. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. PubMed Central. [Link]
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Asano, K. (2021). Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. European Journal of Organic Chemistry, 2021(25), 3535-3546. [Link]
-
National Institutes of Health. (2015). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PubMed Central. [Link]
-
Amarante, G. W. (2016). Azlactone Reaction Developments. PubMed. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Organic Chemistry Portal. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature. [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
National Institutes of Health. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central. [Link]
-
ChemSurvival. (2014). Racemization of Aldehydes and Ketones. YouTube. [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
-
Mazet, C. (2013). Complementary catalytic strategies to access alpha-chiral aldehydes. Chimia, 67(9), 658-662. [Link]
-
PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). [Link]
- Google Patents. (2017).
-
National Institutes of Health. (2021). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
LibreTexts. (2023). Alpha-carbon Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]
-
University of Cambridge. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]
- Google Patents. (1993). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
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Technical Support Center: Scaling Up Tetrahydro-2H-pyran-2-carboxylic Acid Production
Welcome to the technical support center for the scale-up of Tetrahydro-2H-pyran-2-carboxylic acid synthesis. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust troubleshooting guides to navigate the complexities of moving from bench-scale synthesis to larger, pilot, or manufacturing-scale production. This guide is structured to address common challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower your process development.
Part 1: Synthesis Scale-Up and Troubleshooting
The most common and scalable route to this compound involves the oxidation of the corresponding primary alcohol, Tetrahydro-2H-pyran-2-methanol. While seemingly straightforward, this transformation presents several challenges when scaled.
Frequently Asked Questions (FAQs): Synthesis
Q1: My oxidation of Tetrahydro-2H-pyran-2-methanol to the carboxylic acid is stalling, resulting in low yield. What are the primary causes?
A1: Incomplete oxidation is a frequent issue during scale-up. The primary culprits are typically related to the choice of oxidant, catalyst activity, and reaction conditions. The oxidation proceeds via an intermediate aldehyde, which can sometimes be difficult to oxidize further.
-
Oxidant Potency and Stoichiometry: Common oxidants like those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) require a co-oxidant (like sodium hypochlorite) which can be unstable or consumed by side reactions.[1] Ensure you are using a sufficient stoichiometric excess of the primary oxidant. For more robust processes, consider alternative systems. For instance, enzyme-mediated oxidations or those using hydrogen peroxide can offer cleaner profiles, though they may require more development.[2][3]
-
Catalyst Deactivation: In catalytic processes (e.g., TEMPO, RuO₄), the catalyst can be inactivated.[4] For TEMPO-based systems, ensuring the pH is maintained in a slightly basic range is critical to prevent catalyst degradation.[1] For metal-based catalysts, impurities in the starting material can act as poisons.
-
Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, causing the reaction to stall or generate byproducts. Ensure your reactor's mixing is sufficient to maintain a homogenous mixture.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions and oxidant decomposition. A careful temperature profile is crucial for a successful scale-up.
Q2: I'm observing significant byproduct formation, primarily the intermediate aldehyde. How can I drive the reaction to completion?
A2: The accumulation of the intermediate aldehyde is a classic sign that the second oxidation step (aldehyde to carboxylic acid) is the rate-limiting step.
-
Choice of Oxidant System: Some oxidation systems are better suited for the aldehyde-to-acid conversion. The Zhao-modified Anelli oxidation, which uses sodium chlorite (NaClO₂) as the terminal oxidant with catalytic sodium hypochlorite (NaOCl) and TEMPO, is specifically designed to efficiently oxidize aldehydes to carboxylic acids with minimal side reactions like chlorination.[5]
-
Phase-Transfer Catalysis: In biphasic systems (e.g., CH₂Cl₂/water), the rate of oxidation can be limited by the transfer of reagents between phases. Adding a phase-transfer catalyst can significantly accelerate the oxidation of the aldehyde intermediate.[1]
-
Oxygen/Air as the Terminal Oxidant: For a greener and often more efficient process, using molecular oxygen or air as the terminal oxidant with a suitable catalyst system (e.g., Fe(NO₃)₃/TEMPO) can be highly effective at driving the reaction to the carboxylic acid.[5]
Q3: The oxidation reaction is highly exothermic and difficult to control at scale. What are the best practices for thermal management?
A3: Uncontrolled exotherms are a major safety hazard in chemical scale-up, potentially leading to runaway reactions.[6][7] This is particularly true for oxidation reactions.
-
Controlled Reagent Addition: Never add the oxidant all at once. A slow, controlled addition of the oxidant allows the reactor's cooling system to dissipate the heat generated. The addition rate should be tied to the real-time temperature reading of the reaction mixture.
-
Use of In-situ Monitoring: Techniques like in-situ FTIR can monitor the concentration of reactants in real-time.[8] This allows you to ensure the reaction has initiated and is proceeding smoothly before adding more reagent, preventing dangerous accumulation.
-
Sufficient Cooling Capacity: Ensure your reactor is appropriately sized and has a cooling system capable of handling the total heat output of the reaction. Perform calorimetric studies at the lab scale to determine the reaction's thermal profile before scaling up.
-
Solvent Choice: A solvent with a higher boiling point can provide a larger safety margin. However, the primary control should always be active cooling and controlled addition.
Process Workflow & Troubleshooting Logic
The following diagrams illustrate a typical workflow for the synthesis and a decision tree for troubleshooting common issues.
Caption: Troubleshooting guide for low yield issues.
Comparative Data on Oxidation Methods
The choice of oxidant is critical for a successful and scalable process. Below is a comparison of common methods for oxidizing primary alcohols to carboxylic acids.
| Oxidation Method | Typical Reagents | Pros | Cons | Scalability Issues |
| Anelli-type Oxidation | TEMPO (cat.), NaOCl, KBr | Efficient, mild conditions. | NaOCl is unstable; potential for chlorinated byproducts. | NaOCl stability and feed control; exotherm management. [1] |
| Zhao-Anelli Modification | TEMPO (cat.), NaOCl (cat.), NaClO₂ | High yield for acids, less chlorination. | More complex reagent system. | Handling multiple reactive species; solid handling for NaClO₂. [5] |
| Ruthenium Tetroxide | RuCl₃ (cat.), NaIO₄ | Very powerful and effective. | Ru is toxic and expensive; harsh conditions. | Catalyst cost and removal; safety with powerful oxidants. [4] |
| Hydrogen Peroxide | H₂O₂ with catalyst (e.g., W, Mn) | Green (byproduct is water), inexpensive. | Can be slow; requires catalyst development. | H₂O₂ handling safety; catalyst separation and stability. [3] |
| Enzymatic Oxidation | Alcohol oxidase, catalase | Highly selective, environmentally benign. | Enzymes can be expensive and sensitive to conditions. | Enzyme stability, cost, and activity at high concentrations. [2] |
Part 2: Purification and Workup Challenges
Scaling up purification is as critical as the reaction itself. Issues that are minor at the bench scale can become significant obstacles in larger equipment.
Frequently Asked Questions (FAQs): Purification
Q1: During the aqueous workup, I'm struggling with a persistent emulsion at the organic-aqueous interface. How can I resolve this?
A1: Emulsions are a common headache during the scale-up of extractions, often caused by fine particulate matter or magnesium salts if any Grignard-type reagents were used in preceding steps. [9]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This helps to break up the emulsion by decreasing the solubility of organic components in the aqueous layer and changing the density gradient.
-
Filtration: Sometimes the emulsion is stabilized by fine solid particles. Filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove these solids and break the emulsion.
-
Solvent Modification: Switching to a solvent with different properties (e.g., 2-MeTHF instead of diethyl ether) can sometimes prevent emulsion formation.
-
Centrifugation: While not always practical at a very large scale, centrifugation is a highly effective method for separating stubborn emulsions in pilot plants.
Q2: What is the most effective method for achieving high purity (>99.5%) of the final product at scale?
A2: Recrystallization is typically the most cost-effective and scalable method for achieving high purity for solid compounds like this compound.
-
Solvent Selection is Key: The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Additionally, impurities should either be highly soluble at low temperatures or completely insoluble at high temperatures.
-
Anti-Solvent Strategy: A powerful technique is to dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble to induce crystallization. This often yields very pure crystals.
-
Controlled Cooling: Rapidly crashing the product out of solution by fast cooling will trap impurities. A slow, controlled cooling profile is essential for growing pure crystals.
Protocol 1: Large-Scale Oxidative Workup
This protocol outlines a general procedure for the workup and extraction following a TEMPO-based oxidation.
-
Quenching: Cool the reaction mixture to 0-5 °C in the reactor. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant. Monitor for the disappearance of the oxidant (e.g., with starch-iodide paper for hypochlorite).
-
pH Adjustment: Adjust the pH of the aqueous layer to ~2-3 by the slow addition of 1N HCl. This ensures the carboxylic acid product is in its protonated, organic-soluble form.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or 2-MeTHF) to the reactor. Agitate the mixture vigorously for 30 minutes.
-
Phase Separation: Stop the agitation and allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. [9]Drain and collect the lower aqueous layer.
-
Back-Extraction: Perform one to two additional extractions of the aqueous layer with the organic solvent to maximize product recovery.
-
Combine and Dry: Combine all organic layers. Wash with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., ethyl acetate/heptane).
-
Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Begin a slow, controlled cooling of the solution. If using an anti-solvent (e.g., heptane), begin its slow addition once the solution has started to cool.
-
Maturation: Once crystallization is complete, hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours with gentle agitation to maximize the yield.
-
Isolation and Washing: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining impurities. [9]7. Drying: Dry the purified crystals under vacuum at a moderate temperature until a constant weight is achieved.
By carefully considering these factors and implementing robust control strategies, the challenges of scaling up this compound production can be effectively managed, leading to a safe, efficient, and high-yielding process.
References
- Vertex AI Search. (n.d.).
- American Chemical Society. (n.d.). Grignard Reaction. Retrieved January 12, 2026.
- BenchChem. (2025).
- ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Retrieved January 12, 2026.
- PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved January 12, 2026.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved January 12, 2026.
- RSC Publishing. (2016). Aerobic oxidations in flow: opportunities for the fine chemicals and pharmaceuticals industries. Retrieved January 12, 2026.
- Quora. (2022).
- ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved January 12, 2026.
- METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved January 12, 2026.
- University of York. (2022). Clean oxidation reactions for use in the pharmaceutical industry. Retrieved January 12, 2026.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved January 12, 2026.
- Shree Ganesh Remedies Limited. (n.d.).
- ACS Publications. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved January 12, 2026.
- National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved January 12, 2026.
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- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved January 12, 2026.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. Retrieved January 12, 2026.
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Technical Support Center: Enhancing the Stability of Tetrahydro-2H-pyran-2-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydro-2H-pyran-2-carboxylic acid and its derivatives. The stability of these molecules is paramount to ensuring data integrity, reproducibility, and the ultimate safety and efficacy of therapeutic candidates. This guide provides in-depth, field-proven insights into potential stability issues, troubleshooting strategies, and validated protocols to proactively enhance the robustness of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound derivatives?
The core structure, containing both a cyclic ether (tetrahydropyran, THP) and a carboxylic acid, has two main points of vulnerability. Understanding these is the first step in predicting and preventing degradation.
-
Acid-Catalyzed Hydrolysis (Ring Opening): The ether oxygen in the THP ring can be protonated under acidic conditions. This makes the adjacent carbons susceptible to nucleophilic attack by water, leading to the opening of the ring. The primary degradation product is typically the corresponding 5-hydroxypentanoic acid derivative.[1] While the THP ring is generally more stable than its five-membered counterpart, tetrahydrofuran (THF), this pathway is a significant concern in acidic formulations or during acidic workups.[2]
-
Oxidation: The carbon atoms adjacent to the ether oxygen (C2 and C6) are potential sites for oxidative degradation. This can occur via auto-oxidation in the presence of atmospheric oxygen, a process often accelerated by light or trace metal impurities. This can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical chain reactions, leading to oxidation or other rearrangements. Photostability should always be considered an integral part of stability studies.[3]
-
Decarboxylation: While less common for this specific scaffold, thermal stress on certain derivatives can potentially lead to the loss of CO2, especially if the derivative's structure contains activating groups beta to the carboxylate.[4][5]
Below is a diagram illustrating the most common degradation pathways.
Caption: Primary degradation routes for THP-carboxylic acid derivatives.
Q2: My compound's purity is dropping in an acidic mobile phase on the HPLC. What is happening and how can I fix it?
This is a classic case of on-instrument instability, likely due to acid-catalyzed hydrolysis of the THP ring, as described in Q1. The acidic environment of the mobile phase, combined with the time spent in the autosampler and on the column, can be sufficient to cause degradation.
Troubleshooting Steps:
-
pH Adjustment: The most effective solution is to raise the pH of your mobile phase. If your chromatography allows, try to work at a pH between 4 and 6. At these mildly acidic conditions, the equilibrium between the cyclic form and the open-chain 5-hydroxypentanal form strongly favors the stable cyclic structure.[1]
-
Temperature Control: Cool your autosampler, typically to 4°C. Lower temperatures will significantly slow the rate of hydrolysis.
-
Minimize Residence Time: Prepare samples immediately before placing them in the autosampler and design your sequence to run them as quickly as possible. Avoid letting samples sit for extended periods.
-
Method Redevelopment: If pH adjustment is not possible due to chromatographic constraints, consider a different approach, such as a faster gradient to reduce run times or switching to a different stationary phase that operates efficiently at a higher pH.
Q3: What are the best practices for the long-term storage of these derivatives?
To ensure maximum shelf-life, you must mitigate all potential degradation pathways simultaneously.
| Storage Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Frozen) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation, in accordance with the Arrhenius equation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation. Particularly important for samples stored as oils or in solution. |
| Light | Amber Vials or Light-Proof Container | Prevents initiation of photodegradation pathways.[3] |
| Form | Solid/Crystalline or Lyophilized Powder | Removing solvent (especially water) eliminates the primary reactant for hydrolysis. A stable crystalline form is often the most robust. |
| pH (if in solution) | Buffered at pH ~6-7 | Avoids the extremes of pH that catalyze ring-opening (acidic) or other potential base-catalyzed reactions. |
In-Depth Technical Guides & Protocols
This section provides actionable, step-by-step protocols for assessing and ensuring the stability of your compounds, a critical requirement for regulatory submissions and reliable research.[6][7]
Guide 1: Performing a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8] The goal is to achieve modest degradation, typically 5-20%, to ensure that the analytical method can detect and resolve the degradants from the parent compound.[9]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution. Include a control sample stored at ideal conditions. The table below provides typical starting points.
| Stress Condition | Reagent/Setup | Typical Conditions | Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | 5-20% |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | 5-20% |
| Thermal | Heat sample (solid & solution) | 60°C (or 20°C above accelerated stability) | 5-20% |
| Photolytic | ICH-compliant photostability chamber | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m² | Compare to dark control |
-
Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find the time point that yields the target degradation level.
-
Quenching: Stop the degradation reaction before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Dilute all samples to the same final concentration and analyze using a stability-indicating method. High-Performance Liquid Chromatography (HPLC) with UV detection is standard.[10] Coupling this with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products.[10]
-
Data Evaluation:
-
Specificity: Demonstrate that the analytical peak for the parent compound is free from interference from degradants, excipients, or placebo.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration. This confirms that all significant degradants are being detected.[3]
-
Guide 2: Strategies for Chemical Stabilization
If forced degradation studies reveal inherent instability, chemical modification can be a powerful tool.
-
Carboxylic Acid Protection: The carboxylic acid is a key functional group, but if it is not essential for the desired activity (i.e., it's a synthetic intermediate), it can be protected. Conversion to a sterically hindered ester or an amide can prevent unwanted side reactions and may influence the stability of the THP ring.[11] The use of robust "supersilyl" esters has been shown to offer unprecedented stability compared to traditional silyl esters, providing high synthetic flexibility.[12]
-
Steric Hindrance: Introducing bulky substituents near the labile C2 position of the THP ring can sterically shield the ether oxygen from protonation or protect adjacent C-H bonds from radical attack. This is a common strategy in medicinal chemistry to block metabolic soft spots, and the same principles apply to enhancing chemical stability.
References
-
Jiménez, C., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv. [Link]
-
Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange. [Link]
-
Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Angewandte Chemie. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health. [Link]
-
Green Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. [Link]
-
MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPR Journal. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Global Research Online. [Link]
-
KAUST Repository. (n.d.). The cool-flame chemistry of tetrahydropyran: Insights into oxygenated heterocyclic ring dynamics. KAUST. [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Bioprocess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Scribd. [Link]
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Technical Support Center: Method Development for Quantifying Tetrahydro-2H-pyran-2-carboxylic Acid in Complex Mixtures
Welcome to the technical support center for the quantification of Tetrahydro-2H-pyran-2-carboxylic acid (THPCA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of accurately measuring THPCA in complex biological, environmental, or industrial matrices. As a polar carboxylic acid, THPCA presents unique analytical hurdles, from efficient extraction to achieving symmetric chromatographic peaks and sensitive detection.
This document moves beyond simple protocols to explain the underlying principles of method development, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore the critical stages of analysis—sample preparation, chromatographic separation, and detection—through a series of frequently asked questions and detailed troubleshooting guides.
Core Analytical Strategies: A Comparative Overview
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is the first major decision in method development for THPCA. Each approach has distinct requirements and advantages that depend on the available equipment, required sensitivity, and sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte partitioning with a solid stationary phase. | Separation in a gaseous mobile phase based on analyte partitioning with a liquid or solid stationary phase. |
| Derivatization | Not typically required, but can be used with fluorescence detection to enhance sensitivity.[1][2] | Mandatory. THPCA is non-volatile and must be derivatized to increase its volatility and thermal stability.[3][4] |
| Common Detectors | UV-Vis, Mass Spectrometry (MS), Fluorescence (FLD) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Primary Advantages | Direct analysis of aqueous samples; simpler sample preparation; suitable for thermally labile compounds. | High chromatographic efficiency and resolution; excellent sensitivity with MS detection. |
| Primary Challenges | Poor retention on standard reversed-phase columns without mobile phase modifiers; potential for peak tailing. | Additional, potentially complex derivatization step required; not suitable for thermally unstable compounds.[4] |
Section 1: Sample Preparation - FAQs & Troubleshooting
Effective sample preparation is the most critical factor for a robust and reproducible assay. Its goals are to isolate THPCA from interfering matrix components, concentrate the analyte, and prepare it in a solvent compatible with the analytical system.
Frequently Asked Questions (Sample Preparation)
Q1: What is the best sample cleanup technique for THPCA in a biological matrix like plasma or urine?
A1: For complex matrices, Solid-Phase Extraction (SPE) is superior to simple protein precipitation or liquid-liquid extraction (LLE) due to its higher selectivity and concentration capabilities.[5][6] Given THPCA's structure (a polar carboxylic acid), a mixed-mode SPE sorbent that utilizes both reversed-phase and anion-exchange retention mechanisms is often the most effective choice.[7][8] This dual retention mechanism allows for more rigorous wash steps to remove interferences.[8]
-
Why it works: At a neutral or slightly basic pH, the carboxylic acid group of THPCA is deprotonated (negatively charged), allowing it to bind strongly to an anion-exchange sorbent. The pyran ring provides some hydrophobicity for retention on a reversed-phase sorbent. This allows you to use a "bind-and-elute" strategy where interferences are washed away before the analyte is selectively eluted.[5][7]
Q2: My THPCA recovery from SPE is low and inconsistent. What's going wrong?
A2: Low recovery is a common issue that can almost always be traced back to one of the core SPE steps. Here’s how to troubleshoot it:
-
Improper pH Adjustment: The pH of your sample and loading buffer is critical for anion-exchange retention. For THPCA, the sample pH should be adjusted to at least 2 units above its pKa to ensure the carboxyl group is fully ionized (negatively charged) and can bind to the sorbent.[6]
-
Inadequate Sorbent Conditioning: The sorbent must be properly solvated for the retention mechanisms to work. Failing to condition with an organic solvent (like methanol) followed by an aqueous buffer can lead to channeling and poor analyte interaction with the stationary phase.[5][6]
-
Incorrect Wash Solvent: Your wash solvent may be too strong, causing premature elution of THPCA. If using a mixed-mode sorbent, a common mistake is using a wash solvent with too high a percentage of organic solvent, which disrupts the hydrophobic interaction.
-
Inefficient Elution: The elution solvent must be strong enough to disrupt both retention mechanisms. For a mixed-mode sorbent retaining an acidic compound, the elution solvent should be acidic (to neutralize the carboxylate group and release it from the anion-exchanger) and contain a high percentage of organic solvent (to release it from the reversed-phase component). A mixture like 80:20 methanol/acetic acid is often effective.[7]
Workflow & Decision Diagram: Selecting an SPE Strategy
The following diagram outlines the decision-making process for developing a robust SPE method for THPCA.
Caption: A workflow for optimizing SPE recovery.
Section 2: HPLC Method Development - FAQs & Troubleshooting
HPLC is often the preferred method for THPCA due to its ability to analyze the compound directly without derivatization. However, achieving good peak shape and retention for this polar molecule can be challenging on traditional reversed-phase columns.
Frequently Asked Questions (HPLC)
Q1: My THPCA peak is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention?
A1: This is expected behavior for a small, polar molecule like THPCA on a non-polar C18 column. There are two primary strategies to increase retention:
-
Suppress Analyte Ionization: Lower the pH of the mobile phase to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. This fully protonates the carboxylic acid group, making the molecule more neutral and increasing its affinity for the hydrophobic C18 stationary phase.
-
Use Ion-Pair Chromatography (IPC): Add an ion-pairing reagent to the mobile phase. For an acidic analyte like THPCA (which will be anionic at pH > 4), a cationic ion-pairing reagent such as tetrabutylammonium (TBA) is used.[9][10] The TBA+ ions form a neutral ion pair with the deprotonated THPCA, and the alkyl chains of the TBA+ interact strongly with the C18 phase, significantly increasing retention.[11]
Q2: I'm seeing significant peak tailing for my THPCA analyte. What are the common causes and solutions?
A2: Peak tailing is one of the most frequent problems in HPLC and for acidic compounds, it's often caused by secondary interactions with the stationary phase.[12]
-
Cause: Residual silanol groups (Si-OH) on the surface of the silica-based stationary phase are acidic and can become deprotonated (Si-O-), especially at mid-range pH. These negatively charged sites can interact ionically with any un-suppressed THPCA, creating a secondary retention mechanism that leads to tailing.
-
Solutions:
-
Lower Mobile Phase pH: As mentioned for retention, operating at a low pH (2.5-3.0) protonates the silanol groups, minimizing these unwanted ionic interactions.[12]
-
Increase Buffer Strength: Using a slightly higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites.[12]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal accessible silanol groups and will provide much better peak shape for acidic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can neutralize the active silanol sites, though this is less common with modern columns.
-
Troubleshooting Guide: Common HPLC Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Drifting Retention Times | 1. Column temperature fluctuations. 2. Mobile phase composition changing (improper mixing or evaporation).[13][14] 3. Column not fully equilibrated. | 1. Use a column oven for stable temperature control. 2. Prepare fresh mobile phase daily; keep reservoirs capped. 3. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before injection. |
| Split or Broad Peaks | 1. Column contamination or blockage at the inlet frit. 2. Sample solvent is much stronger than the mobile phase (solvent mismatch).[15] 3. Column void or channel has formed. | 1. Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit. Use a guard column to protect the analytical column.[14] 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Replace the column. |
| High Backpressure | 1. Blockage in the system (guard column, column frit, tubing). 2. Buffer precipitation in the mobile phase.[12] 3. Particulate matter from unfiltered samples. | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the source of the blockage. 2. Ensure the buffer is fully soluble in the highest organic percentage of your gradient. Do not mix organic solvent directly with concentrated buffer stock. 3. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[13] |
Section 3: GC Method Development - FAQs & Troubleshooting
Gas chromatography offers excellent separating power but requires that the analyte be volatile and thermally stable. For THPCA, this necessitates a chemical modification step known as derivatization.
Frequently Asked Questions (GC)
Q1: Why is derivatization mandatory for analyzing THPCA by GC?
A1: The carboxylic acid group on THPCA makes the molecule highly polar and capable of strong intermolecular hydrogen bonding.[3] These properties result in a very low volatility, meaning it will not transition into the gas phase at temperatures compatible with GC analysis. Furthermore, the high temperatures of the GC inlet and column can cause the acid to decompose rather than volatilize.[4] Derivatization replaces the active hydrogen on the hydroxyl group of the carboxylic acid with a non-polar, thermally stable group, which dramatically increases volatility and prevents degradation.[16][17]
Q2: Which derivatization reagent should I choose for THPCA?
A2: The two most common and effective types of derivatization for carboxylic acids are silylation and alkylation (esterification) .[4]
-
Silylation: This involves reacting THPCA with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the acidic proton with a trimethylsilyl (TMS) group.
-
Alkylation (Esterification): This converts the carboxylic acid into an ester, most commonly a methyl ester. Reagents like BF3 in methanol or diazomethane are used.
-
Advantages: Alkyl esters are generally more stable than TMS esters and less susceptible to hydrolysis, allowing for easier sample handling and storage.[3][16]
-
Disadvantages: The reaction conditions can be harsher. Diazomethane is highly toxic and explosive, requiring special handling precautions.[16] Acid-catalyzed esterification with an alcohol requires heating and removal of water to drive the reaction to completion.[18]
-
Workflow Diagram: GC Derivatization and Analysis
This diagram illustrates the critical step of converting THPCA into a volatile derivative for GC-MS analysis.
Caption: Conversion of polar THPCA to a volatile derivative.
Appendix: Detailed Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction of THPCA from Urine
This protocol is a starting point and should be optimized for your specific application. It is adapted from established methods for extracting acidic compounds from complex matrices.[7][8]
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge samples at 3000 x g for 10 minutes to pellet particulates.
-
To 1 mL of urine supernatant, add 1 mL of 100 mM ammonium acetate buffer (pH 7.0). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode anion exchange/reversed-phase cartridge (e.g., Isolute HAX or equivalent).
-
Condition the cartridge by passing the following solvents sequentially:
-
1 mL Methanol
-
1 mL Deionized Water
-
1 mL 100 mM Ammonium Acetate Buffer (pH 7.0)
-
-
Do not allow the sorbent bed to go dry between conditioning steps.
-
-
Sample Loading:
-
Load the 2 mL of pre-treated sample onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent bed under gravity or with a light vacuum at a flow rate of approximately 1-2 mL/min.
-
-
Wash Steps:
-
Wash the cartridge with the following solvents sequentially to remove interferences:
-
1 mL 100 mM Ammonium Acetate Buffer (pH 7.0)
-
1 mL 50:50 Methanol/Deionized Water
-
-
After the final wash, dry the sorbent bed thoroughly under maximum vacuum for 5-10 minutes. This step is critical to remove all water before elution with organic solvent.
-
-
Elution:
-
Elute THPCA from the cartridge by passing 1 mL of 98:2 Methanol/Acetic Acid.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., 100 µL of the initial HPLC mobile phase).
-
References
-
Cheng, P., et al. (2000). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Chromatographic Science, 38(9), 397-402. [Link]
-
Poole, C. F. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Separation Science. Academic Press. [Link]
-
Amaechina, F. C., & E-agwuna, A. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Cheng, P., et al. (2000). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Chromatographic Science. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Baranowska, I., & Kowalski, B. (2001). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 73(17), 4294-4300. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Premathilake, A., et al. (2021). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of Analysis and Testing, 5, 239-250. [Link]
-
Lajin, B., & Koellensperger, G. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1632, 461575. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4849. [Link]
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Patel, K., et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 2321-2613. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Welch Materials, Inc. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed. [Link]
-
Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
SIELC Technologies. (2018). Tetrahydro-2H-pyran-2-one. [Link]
-
Al-Rimawi, F., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(6), 101523. [Link]
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Technical Support Center: Synthesis of Pyran-Based Compounds
Welcome to the Technical Support Center for Pyran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing pyran and its derivatives. Pyrans are privileged scaffolds in numerous natural products and pharmaceuticals, including anticancer and neuroprotective agents.[1][2][3][4] However, their synthesis is often fraught with challenges related to yield, stereocontrol, and product stability.
This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific, practical issues encountered in the lab.
Section 1: Low Yield and Reaction Failure
Low product yield is one of the most common frustrations in synthesis. The cause often lies in suboptimal reaction conditions that fail to account for the specific mechanism at play.
FAQ 1: My multi-component reaction (MCR) for a 4H-pyran is giving a low yield. What should I check first?
Answer: Multi-component reactions for 4H-pyrans—typically involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound—are powerful but sensitive to several factors. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization.[5][6] A failure at any stage will cripple the overall yield.
Troubleshooting Steps:
-
Catalyst Choice and Loading: While many catalysts are reported, their effectiveness is substrate-dependent. If a standard base catalyst (e.g., piperidine) is failing, consider a switch. Heterogeneous catalysts like nano-Fe₃O₄ or KOH-loaded CaO can be highly effective, offering easier workup and recyclability.[5][7][8] Ensure the catalyst loading is optimized; too much catalyst can sometimes lead to side reactions or agglomeration, reducing yield.[7]
-
Solvent Selection: The choice of solvent is critical. While polar protic solvents like ethanol are common, they are not always optimal. In many cases, solvent-free (neat) conditions at an elevated temperature provide dramatically higher yields and faster reaction times by maximizing reactant concentration.[7][9] Conversely, if reactants have poor solubility, a solvent like DMF may be necessary.[5] A systematic solvent screen is your most powerful tool here.
-
Temperature Control: Thermal conditions can dictate the dominant reaction pathway. For many MCRs, heating (e.g., 60-110 °C) is required to drive the reaction to completion.[7][9] It's crucial to find the "sweet spot," as excessive heat can cause degradation of the 1,4-dihydropyridine-like intermediates.[10]
Data-Driven Insight: The Impact of Solvent Choice
The table below, compiled from literature data, illustrates how solvent choice can drastically affect the yield of a model 4H-pyran synthesis.
| Solvent | Yield (%) | Typical Reaction Time | Reference |
| Water | No Product / Low | - | [11] |
| Dichloromethane | Low | - | [7][11] |
| Ethanol | ~70% | Several Hours | [7][11] |
| Solvent-Free | >90% | 10-30 minutes | [7][9][11] |
Section 2: Stereoselectivity Challenges
Controlling stereochemistry is paramount, especially in drug development. Poor selectivity leads to costly and difficult separation of isomers.
FAQ 2: I'm getting a mixture of diastereomers in my Prins cyclization. How can I improve selectivity?
Answer: The Prins cyclization, forming a tetrahydropyran from a homoallylic alcohol and an aldehyde, generates stereocenters whose configuration is determined by the transition state geometry. Poor diastereoselectivity often arises from a lack of facial control during the nucleophilic attack on the intermediate oxocarbenium ion.
Solutions to Consider:
-
Lewis Acid Selection: The nature of the Lewis acid is the most critical factor. Strong, hard Lewis acids like TMSOTf or SnCl₄ are commonly used.[12][13] The choice of Lewis acid can influence the transition state, and screening different acids is a primary optimization step.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is a classic strategy to enhance selectivity.[12] This approach favors the transition state with the lowest activation energy, often leading to a higher diastereomeric excess (d.e.).
-
Substrate Modification: Introducing bulky groups on the substrate can provide powerful steric direction. For instance, using a bulky silyl protecting group on the homoallylic alcohol can effectively shield one face of the molecule, leading to high cis-selectivity in what is known as a silyl-Prins cyclization.[12]
FAQ 3: My Hetero-Diels-Alder (HDA) reaction is producing a mix of endo and exo products. How can I favor one isomer?
Answer: The endo/exo selectivity in HDA reactions is a classic challenge governed by steric hindrance and secondary orbital interactions. The catalyst, in particular, plays a crucial role in organizing the diene and dienophile in the transition state to favor one outcome.[12]
Strategies for Improving Selectivity:
-
Chiral Catalyst Systems: For achieving both high diastereo- and enantioselectivity, chiral Lewis acid catalysts are the state-of-the-art solution. Bis(oxazoline) copper(II) complexes, for example, create a well-defined chiral pocket that forces the reactants into a specific orientation, often leading to excellent selectivity.[12][14]
-
Substrate-Catalyst Binding: Employing substrates capable of two-point binding to the Lewis acid catalyst can lock the conformation of the heterodiene. For example, a β,γ-unsaturated α-keto ester can coordinate to the catalyst through both carbonyl oxygens, which drastically improves facial selectivity and can favor a single diastereomer.[12]
-
Solvent and Temperature Screening: As with other cyclizations, a systematic screening of solvents and a reduction in reaction temperature can significantly influence the endo/exo ratio.
Section 3: Catalyst-Related Problems
The catalyst is the heart of the reaction. When it fails, the entire synthesis can grind to a halt.
FAQ 4: My zeolite catalyst seems to be deactivating during a Prins reaction. Why is this happening?
Answer: Zeolite catalysts are attractive for their shape selectivity and solid-phase nature, but they are prone to deactivation, especially in liquid-phase reactions. The primary cause is the blockage of active sites within the zeolite pores.
Mechanisms of Deactivation:
-
Coke Formation: Small pores in zeolites can be rapidly blocked by "coke"—heavy, carbonaceous byproducts formed from the polymerization or degradation of reactants or products.[15]
-
Bulky Product Blockage: Even without coke formation, the desired bulky pyran products can become trapped within the catalyst's pore structure, blocking access for new reactants. This is particularly an issue for zeolites with larger pores (e.g., BEA, FAU), where the deactivation kinetics are often second-order, suggesting two active sites are blocked in a single deactivation event.[15]
Troubleshooting Protocol:
-
Optimize Pore Size: Select a zeolite with a pore size that allows reactants in and desired products out, but restricts the formation of bulky side products. For instance, H-MFI is often more suitable than zeolites with smaller or larger pores.[15]
-
Modify Acidity: Strong acid sites often deactivate faster than weak ones.[15] Modifying the zeolite to reduce the ratio of strong to weak acid sites can prolong catalyst life.
-
Regeneration: If deactivation occurs, the catalyst can often be regenerated by calcination (heating at high temperature in air) to burn off the coke and trapped organic molecules.
Section 4: Product Instability and Purification
Synthesizing the pyran ring is only half the battle; isolating the pure, stable compound is the final challenge.
FAQ 5: My 2H-pyran product seems to be decomposing upon workup or purification. How can I improve its stability?
Answer: The instability of many 2H-pyrans is an inherent chemical property. They exist in equilibrium with their open-chain valence tautomers, the 1-oxatrienes.[16] This equilibrium can be shifted by heat, light, or chromatography, leading to decomposition or isomerization.
Stabilization Strategies:
-
Structural Modification: The most effective strategy is to design the molecule for stability. Fusing the 2H-pyran to an aromatic or another ring system restricts conformational freedom (an "entropic trap"), which strongly favors the closed, cyclic form and dramatically increases stability.[16]
-
Minimize Heat and Light Exposure: Perform all workup and purification steps at low temperatures and protect the sample from light to minimize the energy input that can drive ring-opening.
-
Gentle Purification: Avoid aggressive purification methods. If using silica gel chromatography, consider deactivating the silica with a base (like triethylamine) to prevent acid-catalyzed ring-opening.[17] In some cases, crystallization may be a better alternative to chromatography.
FAQ 6: I'm struggling to separate diastereomers of my pyran product by column chromatography. What can I do?
Answer: Diastereomers of pyran-based compounds, especially those containing multiple hydroxyl groups, often have very similar polarities, making them co-elute during standard silica gel chromatography.[18]
Alternative Separation Strategies:
-
Change the Stationary Phase: If silica is failing, switch to a different stationary phase. Alumina, C18 (reverse-phase), or specialized chiral columns can offer different selectivity.
-
Derivative Formation: Temporarily convert the hydroxyl groups into esters (e.g., acetates or benzoates) or silyl ethers. The resulting derivatives often have significantly different conformations and polarities, allowing for much easier separation on silica gel. The protecting groups can then be removed post-purification.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC offer much higher resolving power than flash chromatography and can often separate even closely eluting isomers.
Appendix A: Troubleshooting Workflow
When faced with a failing reaction, a systematic approach is crucial. The following workflow provides a logical decision tree for diagnosing and solving common synthesis pitfalls.
// No Product Path check_reagents [label="Verify Reagent\nPurity & Activity"]; check_conditions [label="Review Reaction\nConditions (Temp, Time)"]; check_catalyst [label="Is Catalyst\nAppropriate & Active?"]; optimize_conditions [label="Systematically Vary:\n1. Catalyst\n2. Solvent\n3. Temperature"];
// Some Product Path check_side_products [label="Analyze Side Products\n(NMR, MS)"]; side_rxn [label="Identifiable\nSide Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; decomp [label="Product\nDecomposition?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_yield [label="Optimize for Yield:\n- Reactant Stoichiometry\n- Reaction Time\n- Concentration"];
// Side Reaction Solutions modify_conditions [label="Modify Conditions to\nSuppress Side Reaction\n(e.g., lower temp, change catalyst)"]; protecting_groups [label="Consider Protecting\nGroups"];
// Decomposition Solutions gentler_workup [label="Use Milder Workup\n& Purification\n(e.g., lower temp, buffer pH)"];
// End Point success [label="Successful\nSynthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_tlc; check_tlc -> no_product [label=" No "]; check_tlc -> some_product [label=" Yes "];
no_product -> check_reagents [label=" Investigate "]; check_reagents -> check_conditions; check_conditions -> check_catalyst; check_catalyst -> optimize_conditions; optimize_conditions -> success;
some_product -> check_side_products [label=" Investigate "]; check_side_products -> side_rxn; side_rxn -> modify_conditions [label=" Yes "]; side_rxn -> decomp [label=" No "]; modify_conditions -> protecting_groups; protecting_groups -> optimize_yield;
decomp -> gentler_workup [label=" Yes "]; decomp -> optimize_yield [label=" No "]; gentler_workup -> optimize_yield;
optimize_yield -> success; } dot Figure 2: A systematic workflow for troubleshooting pyran synthesis.
References
-
Pawar, S. S., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. [Link]
-
Mäki-Arvela, P., et al. (2020). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. [Link]
-
BTC. (2023). What are the tandem reactions for the synthesis of Pyran Series compounds? BTC Blog. [Link]
-
The Content Authority. (n.d.). Furan vs Pyran: When to Opt for One Term Over Another. [Link]
-
ResearchGate. (n.d.). Effect of solvent on yield of 4H-pyran derivative (4a). [Link]
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
-
Kumar, A., et al. (2014). A novel and efficient one-pot four-component tandem approach for the synthesis of pyran derivatives. PubMed. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]
-
BTC. (2023). What are the reaction mechanisms involving the Pyran Series? BTC Blog. [Link]
-
Chhattise, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
Al-dujaili, A. H. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]
-
Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules. [Link]
-
Kumar, P., et al. (2019). A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives. RSC Advances. [Link]
-
Wang, C., et al. (2014). Furans versus 4H-pyrans: catalyst-controlled regiodivergent tandem Michael addition–cyclization reaction of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds. Chemical Communications. [Link]
-
Al-dujaili, A. H. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]
-
Evans, D. A., et al. (1999). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]
-
Hong, S., et al. (2022). Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans. [Link]
-
Singh, S., & Sharma, P. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Afzal, O., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]
-
ResearchGate. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]
-
Kumar, S., et al. (2023). Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]
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Technical Support Center: Optimizing Esterification of Tetrahydro-2H-pyran-2-carboxylic Acid
Welcome to the technical support center for the esterification of tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for this specific substrate.
Introduction: The Chemistry of Esterifying this compound
The esterification of this compound is a crucial transformation in the synthesis of various biologically active molecules and advanced intermediates. The presence of the tetrahydropyran ring, a privileged scaffold in medicinal chemistry, introduces unique considerations for this reaction. This guide will delve into the nuances of common esterification methods, providing practical solutions to frequently encountered problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations grounded in chemical principles and field-proven experience.
Issue 1: Low or No Product Yield
Question: I am attempting a Fischer esterification of this compound with a primary alcohol using a sulfuric acid catalyst, but I am observing very low conversion to the desired ester. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product side, several strategies can be employed.
Causality and Remediation:
-
Water as a Byproduct: The formation of water as a byproduct can lead to the hydrolysis of the ester back to the starting materials.[1][4]
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[4] This is a highly effective method for shifting the equilibrium towards the ester.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: While catalytic amounts are sufficient, ensuring the catalyst is active and present in an appropriate concentration (typically 1-5 mol%) is crucial.
-
-
Steric Hindrance: While less of an issue with primary alcohols, steric bulk on either the carboxylic acid or the alcohol can slow down the reaction. This compound is a secondary carboxylic acid, which can exhibit some steric hindrance.
-
Reaction Equilibrium: The inherent equilibrium of the Fischer esterification may not favor product formation under your current conditions.
-
Solution: Use a large excess of the alcohol, which can also serve as the solvent.[4] This concentration effect will push the equilibrium towards the ester product.
-
Issue 2: Difficulty in Product Purification
Question: After my esterification reaction, I am struggling to separate my ester from the unreacted carboxylic acid and alcohol during the work-up. What is the best approach for purification?
Answer:
Purification can be challenging, especially if the boiling points of the components are close or if the product has some water solubility. A standard work-up procedure followed by a suitable purification technique is recommended.
Step-by-Step Purification Protocol:
-
Neutralization: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove the unreacted carboxylic acid as its sodium salt.[8] Be cautious as this will evolve CO₂ gas.
-
Aqueous Washes: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude ester can then be purified by either distillation (if the product is volatile and thermally stable) or column chromatography on silica gel.[9] For many esters of this compound, column chromatography is the preferred method to achieve high purity.[9]
Issue 3: Suspected Side Reactions
Question: I am concerned about potential side reactions, especially given the cyclic ether structure of my starting material. What are the common side products I should be aware of?
Answer:
The tetrahydropyran ring is generally stable under many reaction conditions. However, under strongly acidic conditions and elevated temperatures, there is a possibility of ring-opening or other side reactions.
Potential Side Reactions and Mitigation:
-
Ring Opening: While less common for tetrahydropyrans compared to more strained cyclic ethers, prolonged exposure to strong acids at high temperatures could potentially lead to ring-opening byproducts.
-
Mitigation: Use milder reaction conditions where possible. Consider using a milder acid catalyst or a non-acidic esterification method like the Steglich or Mitsunobu reactions if you suspect ring-opening is an issue.
-
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possible side reaction.
-
Mitigation: Maintain careful temperature control and use the minimum necessary amount of acid catalyst.
-
-
N-acylurea Formation (Steglich Esterification): In a Steglich esterification, a common side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[6]
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
The choice of method depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of your substrates.
| Method | Advantages | Disadvantages | Best For |
| Fischer Esterification | Inexpensive reagents, suitable for large scale.[4] | Reversible reaction, often requires harsh conditions (strong acid, heat).[11][12] | Simple, non-sensitive primary and secondary alcohols. |
| Steglich Esterification | Mild reaction conditions (often room temperature), good for acid-sensitive substrates.[5][6] | Uses stoichiometric coupling agents (DCC or EDC) which can be allergenic, byproduct removal can be tedious.[8] | Sterically hindered alcohols and acid-labile molecules.[6] |
| Mitsunobu Reaction | Mild conditions, stereochemical inversion of the alcohol, high yields.[13][14] | Stoichiometric amounts of triphenylphosphine and an azodicarboxylate are required, generating byproducts that need to be removed.[15] | Secondary alcohols where stereochemical inversion is desired, and for valuable or sensitive substrates. |
Q2: What is the role of the Dean-Stark apparatus in Fischer esterification?
The Dean-Stark apparatus is a piece of glassware used to continuously remove water from a reaction mixture.[4] In Fischer esterification, water is a byproduct, and its removal drives the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4] It works by azeotropically distilling the water with an immiscible solvent (like toluene), condensing the vapors, and collecting the water in a trap while the solvent returns to the reaction flask.
Q3: Can I use a tertiary alcohol for the esterification of this compound?
Tertiary alcohols are generally poor substrates for Fischer esterification due to their propensity to undergo elimination (dehydration) under acidic conditions to form alkenes.[16] For the esterification with tertiary alcohols, the Steglich esterification is a much more suitable method as it proceeds under milder, neutral conditions.[6]
Q4: How do I monitor the progress of my esterification reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting carboxylic acid and alcohol. The disappearance of the starting materials and the appearance of a new, typically less polar, spot for the ester product indicates the reaction is proceeding.
Q5: What are the typical work-up procedures for Steglich and Mitsunobu reactions?
-
Steglich Esterification: The main byproduct, dicyclohexylurea (DCU) from DCC, is insoluble in most organic solvents and can be removed by filtration. If a water-soluble carbodiimide like EDC is used, the corresponding urea byproduct can be removed by an acidic aqueous wash.[8] The remaining work-up is similar to the Fischer esterification, involving aqueous washes to remove any unreacted starting materials and the DMAP catalyst.
-
Mitsunobu Reaction: The byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can often be challenging to remove. TPPO can sometimes be precipitated from a non-polar solvent and removed by filtration.[17] However, column chromatography is frequently required to obtain a pure product.
Experimental Protocols and Visualizations
Protocol 1: Fischer Esterification using a Dean-Stark Trap
-
To a round-bottom flask, add this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Allow the reaction to cool to room temperature and proceed with the purification protocol described in the troubleshooting section.
Experimental Workflow for Fischer Esterification
Caption: Workflow for Fischer Esterification.
Protocol 2: Steglich Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If using DCC, filter off the precipitated dicyclohexylurea.
-
Proceed with an appropriate aqueous work-up to remove the remaining reagents and byproducts.
Mechanism of Steglich Esterification
Caption: Simplified Steglich Esterification Mechanism.
References
-
Mitsunobu Reaction - Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Production method for tetrahydro-2h-pyran derivative. (2017). EP3228617A1.
- Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. (n.d.). CN104496858A.
-
Steglich esterification - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- United States P
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.). CN103242276A.
-
Routes of formation of esters with highest yield - Chemistry Stack Exchange. (2015, August 13). Retrieved January 12, 2026, from [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (n.d.).
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.). CN103242276B.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 12, 2026, from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. (2019, April 7). Retrieved January 12, 2026, from [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Tetrahydropyran-2-Carboxylic Acid (6) - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. (n.d.). Retrieved January 12, 2026, from [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020, February 13). Retrieved January 12, 2026, from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. (2019, October 13). Retrieved January 12, 2026, from [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved January 12, 2026, from [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 12, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.). US5580994A.
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. (2024, February 8). Retrieved January 12, 2026, from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 12, 2026, from [Link]
-
Process for the purification of carboxylic acids and/or their anhydrides - European Patent Office - EP 0535825 A2 - Googleapis.com. (n.d.). Retrieved January 12, 2026, from [Link]
- Method for carboxylic acid esterification. (n.d.). US20120220798A1.
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Technical Support Center: Navigating Solubility Challenges of Tetrahydro-2H-pyran-2-carboxylic Acid
Welcome to the technical support center for Tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimental work. As a key building block in pharmaceutical synthesis and various organic reactions, understanding and overcoming the solubility limitations of this versatile molecule is paramount for successful outcomes.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your research endeavors.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (MW: 130.14 g/mol , Formula: C₆H₁₀O₃) is a cyclic carboxylic acid.[1][3] Its structure, featuring a polar carboxylic acid group and a less polar tetrahydropyran ring, results in a nuanced solubility profile. Like many carboxylic acids, its solubility is highly dependent on the pH of the medium.[4][5]
| Property | Value/Characteristic | Implication for Solubility |
| Predicted pKa | ~3.70 - 4.43 | At pH values below the pKa, the compound exists predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt. |
| Polarity | Polar functional group with a non-polar ring structure | Expected to have limited solubility in water and higher solubility in polar organic solvents.[6] |
| Hydrogen Bonding | Capable of both donating and accepting hydrogen bonds | Can interact with protic solvents, but self-association through dimerization can reduce solubility.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility problems in a question-and-answer format, providing direct solutions and explanations.
Q1: My this compound is not dissolving in water. What is the first step I should take?
A1: The limited aqueous solubility of this compound in its neutral form is expected. The most straightforward initial approach is to adjust the pH of your aqueous solution. Since the pKa is approximately 3.7-4.43, increasing the pH above this range will convert the carboxylic acid to its highly soluble carboxylate salt.
Initial Troubleshooting Workflow
Caption: Initial pH adjustment workflow for aqueous solutions.
Q2: I need to dissolve the compound in an organic solvent for a reaction. Which solvent should I choose?
A2: this compound is expected to be soluble in polar organic solvents. Methanol is a good starting point due to its polarity and ability to hydrogen bond. Other suitable solvents include ethanol, and dimethyl sulfoxide (DMSO). It will likely have poor solubility in nonpolar solvents like hexanes or toluene.
Solvent Selection Guide (Qualitative)
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Low (at neutral pH) | Limited by the non-polar tetrahydropyran ring. |
| Methanol/Ethanol | High | Good | "Like dissolves like"; both are polar and can hydrogen bond. |
| DMSO | High | Good | Aprotic polar solvent, effective at solvating a wide range of compounds. |
| Acetonitrile | Medium | Moderate | Less polar than alcohols, may require some energy input (warming, sonication). |
| Dichloromethane | Low | Poor | Insufficient polarity to effectively solvate the carboxylic acid group. |
| Hexanes/Toluene | Very Low | Very Poor | Non-polar solvents are incompatible with the polar nature of the compound. |
Q3: I've tried adjusting the pH, but my compound still precipitates out of my aqueous buffer. What's happening?
A3: This could be due to several factors:
-
Buffer Interaction: Certain buffers, especially those containing carboxylic acids themselves (e.g., citrate, acetate), can sometimes interact with cyclodextrins if you are using them, or have complex effects on the solubility of your compound.
-
Common Ion Effect: If your buffer contains an ion that is also in your dissolved compound's salt form, it can suppress solubility.[7]
-
Insufficient pH: Ensure your final pH is at least 1.5 to 2 units above the pKa to maintain the compound in its deprotonated, soluble form.
Troubleshooting Precipitation in Aqueous Buffers
Caption: Decision tree for troubleshooting precipitation in buffers.
Q4: Can I use co-solvents to improve aqueous solubility without significantly altering the pH?
A4: Yes, using a co-solvent is an excellent strategy. This involves creating a stock solution in a water-miscible organic solvent and then diluting it into your aqueous medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used.
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for solvating molecules with non-polar regions like the tetrahydropyran ring.
-
Critical Consideration: Always determine the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the chosen co-solvent. The final concentration of the organic solvent should be kept to a minimum, typically below 1%, to avoid artifacts.
Detailed Experimental Protocols
Protocol 1: pH-Mediated Solubilization in Aqueous Media
This protocol details the preparation of an aqueous stock solution by converting the carboxylic acid to its sodium salt.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with a stir bar.
-
Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume). The compound will likely remain as a suspension.
-
Begin stirring the suspension.
-
While monitoring the pH, add the 0.1 M NaOH solution dropwise. You will observe the solid beginning to dissolve as the pH increases.
-
Continue adding NaOH until all the solid has dissolved and the pH is stable at a value of at least 6.0 (approximately 2 pH units above the pKa).
-
Once fully dissolved, add the remaining deionized water to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
-
For sterile applications, the final solution should be passed through a 0.22 µm filter.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This protocol is suitable for experiments where a small amount of an organic solvent is permissible.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer or medium
Procedure:
-
Weigh the this compound into a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate until the solid is completely dissolved. This is your stock solution.
-
To prepare your working solution, dilute the stock solution into your target aqueous medium. For example, to achieve a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control in your experiments containing the same final concentration of the co-solvent.
Protocol 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8] This is a more advanced technique suitable for formulation development.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in deionized water at the desired concentration (e.g., 1-10% w/v).
-
Slowly add the this compound to the cyclodextrin solution while stirring.
-
Allow the mixture to stir at room temperature for several hours, or overnight, to facilitate the formation of the inclusion complex.
-
The formation of a clear solution indicates successful solubilization. The extent of solubility enhancement can be quantified by methods such as HPLC.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Antibiotic A-130 in Aqueous Solutions.
-
Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
-
Quora. (2021, July 17). Can NaOH react with carboxylic acids?. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]
- A-Level Chemistry. (n.d.). Solubility of Carboxylic Acids.
- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
-
PubChem. (n.d.). 2H-Pyran-2-carboxylic acid, tetrahydro-5-hydroxy-, trans-(9CI). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
- ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
-
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
- Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
- Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethylthis compound.
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. Retrieved from [Link]
- PubMed. (n.d.). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
-
Reddit. (2025, September 9). Tips needed for insoluble compound. Retrieved from [Link]
- ResearchGate. (n.d.). Comparison of solvents for the recovery of low-molecular carboxylic acids and furfural from aqueous solutions.
-
Semantic Scholar. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
- A relevant experimental procedure document.
- A relevant experimental procedure document.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- A relevant experimental procedure document.
- A relevant experimental procedure document.
- A relevant experimental procedure document.
- A relevant experimental procedure document.
- Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from a relevant chemical supplier website.
-
NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. Retrieved from [Link]
- SciSpace. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- A relevant experimental procedure document.
- A relevant experimental procedure document.
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- 8. oatext.com [oatext.com]
Technical Support Center: Efficient Work-Up Procedures for Tetrahydro-2H-pyran-2-carboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of Tetrahydro-2H-pyran-2-carboxylic acid. Our goal is to equip you with the knowledge to overcome common experimental hurdles and improve the efficiency, yield, and purity of your target compound.
Troubleshooting Guide: Overcoming Common Work-Up Challenges
This section addresses specific issues that can arise during the isolation and purification of this compound. Each problem is presented with potential causes and field-proven solutions.
Issue 1: Persistent Emulsion Formation During Liquid-Liquid Extraction
You've completed the reaction and are performing an aqueous work-up, but a stubborn emulsion has formed between the organic and aqueous layers, making separation impossible.
Emulsions are a frequent challenge in liquid-liquid extractions, especially when the reaction mixture contains surfactant-like byproducts or when dealing with high-fat matrices.[1] The core issue is the formation of a stable colloidal suspension of one liquid within the other, preventing clean phase separation.
Potential Causes & Solutions:
-
Cause: Excessive agitation (vigorous shaking).
-
Solution: Prevent the emulsion from forming in the first place by gently swirling or inverting the separatory funnel rather than shaking it vigorously.[1] This increases the surface area for extraction without the high energy input that leads to emulsification.
-
-
Cause: Surfactant-like impurities are present.
-
Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[2] This significantly increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and helps force the separation of the two phases.[1][3]
-
Solution 2: Alter Solvent Properties. Add a small amount of a different organic solvent to change the overall polarity of the organic phase, which can help break the emulsion.[1]
-
Solution 3: Filtration. For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the colloidal particles and aid separation.[2]
-
-
Cause: High concentration of the crude product.
-
Solution: Dilute the organic layer by adding more of the extraction solvent (e.g., 5-10 times the volume). This can sometimes destabilize the emulsion.[2]
-
-
Cause: Reaction solvent is miscible with water (e.g., THF, acetone).
Troubleshooting Decision Tree for Emulsions
Caption: A decision-making workflow for resolving emulsions.
Issue 2: Low Yield of Recovered Carboxylic Acid
After acidification of the aqueous layer, you observe little to no precipitate, or upon back-extraction, the yield of your final product is significantly lower than expected.
Low recovery is often a result of incomplete extraction from the organic layer or incomplete precipitation/recovery from the aqueous layer.
Potential Causes & Solutions:
-
Cause: Incomplete extraction into the aqueous basic layer.
-
Solution 1: Ensure Sufficient Base. Use an adequate amount of aqueous base (e.g., NaHCO₃ or NaOH) to fully deprotonate the carboxylic acid. It is often beneficial to perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.[4]
-
Solution 2: Thorough Mixing. Ensure the layers are mixed thoroughly (but gently, to avoid emulsions) to allow for complete acid-base reaction. Insufficient mixing will leave a significant portion of the acid in the organic layer.[5]
-
-
Cause: Incomplete precipitation upon acidification.
-
Solution 1: Check the pH. After adding acid (e.g., HCl) to the combined aqueous extracts, use pH paper to confirm the solution is distinctly acidic (pH 3-4).[6] If the solution is not sufficiently acidic, the carboxylate salt will not be fully protonated to the less water-soluble carboxylic acid form.
-
Solution 2: Cool the Solution. If precipitation is slow, cool the flask in an ice-water bath to decrease the solubility of the carboxylic acid.[7]
-
Solution 3: Back-Extraction. If the protonated carboxylic acid does not precipitate because it has some water solubility, or if it "oils out," you must perform a "back-extraction."[6] Add an organic solvent (e.g., ethyl acetate or dichloromethane) to the acidified aqueous solution to extract your neutral carboxylic acid product back into the organic phase.[6]
-
-
Cause: Premature work-up.
-
Solution: Ensure the initial reaction has gone to completion by using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before starting the work-up procedure.
-
Issue 3: Final Product is Contaminated
Analysis of your isolated product (e.g., by NMR, HPLC) shows the presence of starting materials or byproducts.
Contamination can occur if the separation between the desired product and other components is not clean.
Potential Causes & Solutions:
-
Cause: Neutral impurities carried over into the aqueous layer.
-
Solution: Back-Washing. Before acidifying the combined basic aqueous extracts, "wash" this layer with a fresh portion of the organic extraction solvent (e.g., ethyl acetate).[8] This back-wash will remove any neutral, organic-soluble impurities that may have been physically carried over, ensuring the aqueous layer contains only the carboxylate salt.
-
-
Cause: Acidic impurities (e.g., phenols) are co-extracted.
-
Solution: Use a Weaker Base. this compound is a typical carboxylic acid and can be effectively extracted with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[5][8] More acidic impurities like phenols are generally not acidic enough to react with NaHCO₃ but will react with stronger bases like NaOH.[6][9] Using NaHCO₃ provides selectivity for extracting carboxylic acids over phenols.[6]
-
-
Cause: Inadequate drying of the final organic solution.
-
Solution: Before solvent evaporation, thoroughly dry the organic layer containing the final product with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Residual water can affect the final purity and yield calculation. After adding the drying agent, filter or decant the solution before evaporation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an acid-base work-up for this compound?
A1: The principle is to manipulate the solubility of the acidic product by changing its ionization state.[9]
-
In Base: The water-insoluble, organic-soluble neutral carboxylic acid (R-COOH) is treated with an aqueous base (like NaHCO₃). It deprotonates to form a water-soluble, organic-insoluble carboxylate salt (R-COO⁻ Na⁺).[10]
-
Separation: This allows the charged salt to be extracted from the organic layer (which retains neutral impurities) into the aqueous layer.
-
In Acid: The aqueous layer containing the salt is then acidified with a strong acid (like HCl). This protonates the salt back to the neutral carboxylic acid (R-COOH), which is now much less soluble in water and can be isolated by filtration or back-extraction into an organic solvent.[9][10]
Acid-Base Extraction Chemistry
Caption: The chemical principle of separating an acid from neutral impurities.
Q2: Which organic solvents are best for this extraction?
A2: The ideal solvent should be immiscible with water, have a good solubility profile for your compound, a relatively low boiling point for easy removal, and be inert to the reaction conditions.[8]
Table 1: Comparison of Common Extraction Solvents
| Solvent | Density (g/mL) | Water Miscibility | Key Characteristics |
| Ethyl Acetate | 0.902 | Low | Good general-purpose solvent, medium polarity, less toxic than chlorinated solvents. |
| Diethyl Ether | 0.713 | Low | Excellent solvent, very volatile (easy to remove), but highly flammable and can form peroxides. |
| Dichloromethane (DCM) | 1.33 | Immiscible | Denser than water (forms the bottom layer), excellent solvent, but has toxicity concerns. |
| tert-Butyl methyl ether (TBME) | 0.74 | Low | Less prone to peroxide formation than diethyl ether, good alternative.[8] |
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your isolated this compound.
-
High-Performance Liquid Chromatography (HPLC): Provides highly sensitive quantitative data on purity and can detect trace impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities by showing extra peaks.[12]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of multiple components in your sample.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[12]
Q4: What are the critical safety precautions for this work-up?
A4: Safety is paramount in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Perform all extractions and solvent evaporations in a well-ventilated chemical fume hood.[13][14]
-
Handling Acids and Bases: Be cautious when handling concentrated acids and bases. The neutralization process can be exothermic. Add reagents slowly, and consider using an ice bath for cooling.[6]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.[15] The first rinse of any emptied chemical container should be collected as hazardous waste.[15]
Experimental Protocol: Standard Acid-Base Extraction Work-Up
This protocol provides a generalized, step-by-step method for the work-up of a reaction mixture to isolate this compound.
Workflow for Acid-Base Extraction
Caption: A step-by-step workflow for the work-up procedure.
Methodology:
-
Preparation: Once the synthesis reaction is complete, cool the reaction mixture to room temperature. If a water-miscible solvent like THF was used, remove it under reduced pressure.
-
Dilution: Dilute the reaction residue with an appropriate extraction solvent, such as ethyl acetate (approx. 3-5 volumes).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 1/3 of the organic volume).
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form. Gently mix the layers by inverting the funnel 10-15 times. Avoid vigorous shaking.[1]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts."
-
Repeat Extraction: Repeat steps 4 and 5 two more times with fresh portions of NaHCO₃ solution, combining all aqueous extracts into the same flask.
-
Back-Wash: Add a small portion of fresh ethyl acetate to the combined "Aqueous Extracts" in the flask, swirl gently, and transfer back to the separatory funnel. Drain the aqueous layer back into its flask, discarding the organic wash. This removes neutral impurities.[8]
-
Acidification: Cool the "Aqueous Extracts" flask in an ice-water bath. Slowly add 2M HCl dropwise while stirring until the solution becomes cloudy and/or a precipitate forms. Check with pH paper to ensure the solution is acidic (pH ~3-4).[6]
-
Isolation:
-
If a solid precipitates: Collect the solid product by suction filtration. Wash the solid with a small amount of ice-cold water. Allow the product to air dry.[6]
-
If no solid forms or an oil appears: Extract the acidified aqueous solution 2-3 times with fresh portions of ethyl acetate or dichloromethane.[6]
-
-
Drying: Combine the organic extracts from the back-extraction (if performed). Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes until the solution is clear.
-
Concentration: Filter or carefully decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: If necessary, further purify the crude product by recrystallization or column chromatography to obtain pure this compound.
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Tips & Tricks: Emulsions. Department of Chemistry: University of Rochester.
- Acid-Base Extraction. Unknown Source.
- Exp 6 - Extraction. Unknown Source.
- An In-depth Technical Guide to the Safety and Handling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Benchchem.
- How to avoid emulsion during liquid-liquid partition with methacrylic acid?
- SAFETY D
- Acid-Base Extraction.1. Unknown Source.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- EXTRACTION OF ACIDS OR BASES
- Acid-Base Extraction. Chemistry LibreTexts.
- Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. Benchchem.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Acid-Base Extraction of Organic Compounds. Scribd.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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Technical Support Center: Minimizing Impurities in the Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid
Welcome to our dedicated technical support center for the synthesis of Tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on impurity profiling and minimization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may face in your laboratory.
Troubleshooting Guide: Common Synthesis Impurities and Solutions
This section delves into specific problems that can arise during the synthesis of this compound, providing insights into their root causes and offering practical solutions.
Synthesis Route 1: Oxidation of Tetrahydropyran-2-methanol
This is a prevalent method for synthesizing the target compound. However, like any oxidation reaction, it is prone to the formation of specific impurities if not carefully controlled.
Answer:
Incomplete conversion is a frequent issue in the oxidation of alcohols. The primary causes are often insufficient oxidant, suboptimal reaction temperature, or a deactivated catalyst.
Causality and Solutions:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For robust oxidants like Jones reagent (CrO₃ in H₂SO₄/acetone), a slight excess is typically adequate. With milder, catalyzed reactions such as those using TEMPO, the stoichiometry of the co-oxidant is critical.[1][2]
-
Reaction Temperature: The oxidation of primary alcohols to carboxylic acids can be sluggish at low temperatures. If you are observing incomplete conversion, a modest increase in temperature may be beneficial. However, be cautious, as excessive heat can promote side reactions.
-
Catalyst Deactivation (for TEMPO-mediated oxidations): The TEMPO catalyst can be sensitive to certain reaction conditions. Ensure that the pH of the reaction mixture is maintained within the optimal range for the specific protocol you are following.
Purification Strategy:
Unreacted tetrahydropyran-2-methanol can be removed through several methods:
-
Aqueous Work-up with Base Extraction: After the reaction, quench the mixture and adjust the pH to be basic (pH > 8) with a suitable base like sodium hydroxide. The desired carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral, unreacted alcohol will remain in the organic layer and can be separated. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.
-
Distillation: If the boiling point difference between the starting material and the product is significant, fractional distillation under reduced pressure can be an effective purification method.[3]
-
Column Chromatography: While less ideal for large-scale purifications, silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar alcohol.
Answer:
The formation of the intermediate aldehyde is a clear indication that the oxidation has stalled. This is particularly common with milder oxidizing agents.
Causality and Solutions:
-
Choice of Oxidant: Reagents like Pyridinium Chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes and may not be suitable for obtaining the carboxylic acid in high yield. For a complete conversion to the carboxylic acid, stronger oxidizing agents like Jones reagent are more appropriate.[4] TEMPO-based systems can also be effective but may require careful optimization of the reaction time and the amount of co-oxidant to ensure full conversion.[5][6]
-
Reaction Time: The oxidation of the aldehyde to the carboxylic acid can be slower than the initial oxidation of the alcohol. Extending the reaction time, while monitoring the progress by TLC or GC, can often lead to a higher yield of the desired product.
-
Presence of Water: For some oxidation mechanisms, the presence of water is crucial for the hydration of the intermediate aldehyde, which facilitates its further oxidation to the carboxylic acid.[2] Ensure your reaction conditions are consistent with a protocol that supports this step.
Purification Strategy:
Similar to the unreacted alcohol, the aldehyde can be removed via an acid-base extraction. The aldehyde, being neutral, will remain in the organic phase while the desired carboxylic acid is extracted into the aqueous base.
Synthesis Route 2: Catalytic Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid
This route offers a direct path to the saturated product from its unsaturated precursor. However, challenges related to the catalyst and reaction conditions can lead to impurities.
Answer:
Incomplete hydrogenation is a common issue that can often be traced back to the catalyst or the reaction setup.
Causality and Solutions:
-
Catalyst Activity: The activity of heterogeneous catalysts like Raney Nickel can diminish over time due to improper storage or poisoning.[7]
-
Use Fresh Catalyst: Always use a fresh or properly activated batch of Raney Nickel for optimal results.
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Ensure the purity of your starting materials and use high-purity solvents.
-
-
Hydrogen Pressure: While low-pressure hydrogenation can be effective, some substrates may require higher pressures to achieve complete reduction in a reasonable timeframe.[8] If your setup allows, increasing the hydrogen pressure can significantly improve the reaction rate.
-
Reaction Time and Temperature: As with any chemical reaction, extending the reaction time can lead to a more complete conversion. Gentle heating can also increase the reaction rate, but caution should be exercised to avoid potential side reactions.
Purification Strategy:
The unsaturated starting material can be removed from the desired saturated product by:
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[9][10] The difference in solubility between the saturated and unsaturated compounds in a given solvent system can be exploited to isolate the pure product.
-
Distillation: The boiling points of the saturated and unsaturated carboxylic acids are likely to be different, allowing for separation by fractional distillation under reduced pressure.[3][11]
Frequently Asked Questions (FAQs)
This section addresses more general questions about the synthesis and purification of this compound.
Q1: What is the best way to monitor the progress of the oxidation of tetrahydropyran-2-methanol?
A1: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting alcohol, the intermediate aldehyde, and the final carboxylic acid product. The carboxylic acid will have the lowest Rf value due to its high polarity. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q2: Are there any "greener" alternatives to chromium-based oxidants for the synthesis of this compound?
A2: Yes, TEMPO-mediated oxidation systems are considered more environmentally friendly alternatives to chromium reagents.[12] These reactions use a catalytic amount of TEMPO and a stoichiometric amount of a less toxic co-oxidant, such as sodium hypochlorite (bleach).
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to the starting materials or common byproducts is a good indicator of purity.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities, providing both qualitative and quantitative information about the purity of your sample.[15][16]
-
Melting Point: For solid products, a sharp melting point close to the literature value is a good indication of high purity.
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide. The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the pH is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for a period of time.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Impurity | Source | Analytical Signature (¹H NMR) |
| Tetrahydropyran-2-methanol | Incomplete Oxidation | Characteristic signals for the -CH₂OH group. |
| Tetrahydropyran-2-carbaldehyde | Incomplete Oxidation | A distinct aldehyde proton signal around 9-10 ppm. |
| 3,4-dihydro-2H-pyran-2-carboxylic acid | Incomplete Hydrogenation | Olefinic proton signals in the region of 5-7 ppm. |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for synthesis and purification.
Decision Tree for Troubleshooting Impurities
Sources
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Validation & Comparative
Mass spectrometry analysis of Tetrahydro-2H-pyran-2-carboxylic acid
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Tetrahydro-2H-pyran-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound (THPCA), a key heterocyclic compound prevalent in medicinal chemistry and materials science. We delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.
Executive Summary: Strategic Platform Selection
The analysis of this compound presents a classic analytical decision point driven by its physicochemical properties: high polarity and low volatility, primarily due to the carboxylic acid functional group.[1][2] This inherent challenge dictates the choice between two primary mass spectrometry platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile and thermally stable compounds.[3] For THPCA, its application is contingent upon a chemical derivatization step to increase volatility and thermal stability.[2] This approach is ideal for established workflows where robust, high-throughput analysis is required and derivatization can be automated.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for analyzing polar and non-volatile compounds directly from solution.[4][5] It offers high sensitivity and specificity without the need for derivatization, making it exceptionally well-suited for complex matrices and discovery-phase research where sample throughput is secondary to detailed structural confirmation.
This guide will dissect both workflows, providing the causal logic behind protocol choices, detailed experimental procedures, and comparative data to inform your analytical decisions.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workflow
GC-MS analysis of polar compounds like carboxylic acids is fundamentally limited by their poor volatility and tendency to adsorb onto active sites within the GC system, leading to poor peak shape and low sensitivity.[1][2] To overcome this, a derivatization step is mandatory.
Rationale and Workflow
The core principle is to replace the active hydrogen on the carboxylic acid with a non-polar, thermally stable group.[2] Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is one of the most common and effective methods.[6] The resulting TMS-ester of THPCA is significantly more volatile and less polar, enabling its successful separation and analysis by GC-MS.
Caption: GC-MS workflow for THPCA, highlighting the mandatory derivatization step.
Experimental Protocol: Silylation for GC-MS
This protocol describes the conversion of THPCA to its trimethylsilyl (TMS) ester.
-
Sample Preparation: Aliquot a solution containing THPCA into a 2 mL autosampler vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture can interfere with the reaction.[6]
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the dried sample. The TMCS acts as a catalyst.[6]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction proceeds to completion.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected Fragmentation Pattern (Electron Ionization)
Electron Ionization (EI) is a high-energy "hard" ionization technique that produces extensive and reproducible fragmentation, which is excellent for structural confirmation and library matching. For the TMS-derivatized THPCA (Molecular Weight: 202.32 g/mol ), the fragmentation is predictable.
Caption: Predicted Electron Ionization (EI) fragmentation of TMS-derivatized THPCA.
Data Summary: GC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., Rtx-5Sil MS) | A standard non-polar column provides excellent separation for a wide range of derivatized compounds.[7] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Start at 50°C, ramp 10°C/min to 280°C | A standard temperature ramp allows for good chromatographic resolution. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Analyzer | Scan mode, m/z 40-300 | Captures the molecular ion and key diagnostic fragment ions. |
| Ion (m/z) | Interpretation | Identity |
| 202 | [M]⁺ | Molecular ion of TMS-THPCA |
| 187 | [M-15]⁺ | Loss of a methyl group from the TMS moiety |
| 85 | [M-117]⁺ | Loss of the -COOTMS group, characteristic of the pyran ring structure.[8] |
| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for a TMS derivative |
Liquid Chromatography-MS/MS: The Direct Analysis Workflow
For a polar molecule like THPCA, LC-MS/MS is an inherently suitable technique, obviating the need for derivatization. It allows for the direct analysis of the compound in its native form, providing high sensitivity and structural data through tandem mass spectrometry (MS/MS).
Rationale and Workflow
The workflow involves separating the analyte from the sample matrix using reverse-phase liquid chromatography followed by soft ionization and MS/MS analysis for definitive identification and quantification.
Caption: LC-MS/MS workflow for direct analysis of THPCA.
Ionization Source Comparison: ESI vs. APCI
-
Electrospray Ionization (ESI): This is the premier soft ionization technique for polar molecules that are already ionized or can be easily ionized in solution.[4][9] Given the acidic nature of THPCA, ESI in negative ion mode is exceptionally effective, readily forming the deprotonated molecule [M-H]⁻. The addition of weak acids to the mobile phase can sometimes enhance the negative ion signal for certain analytes.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique well-suited for polar to moderately non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[11][12][13][14] It serves as an excellent alternative to ESI, especially when dealing with less polar mobile phases or when matrix effects suppress the ESI signal.[12]
For THPCA, ESI in negative ion mode is the recommended starting point due to the high efficiency of deprotonating the carboxylic acid.
Experimental Protocol: LC-MS/MS (ESI Negative Ion Mode)
-
Sample Preparation: Prepare a stock solution of THPCA at 1 mg/mL in methanol. Dilute this stock to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.[8]
-
Chromatography: Use a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
-
MS/MS Detection: Operate the mass spectrometer in negative ion ESI mode.
-
MS1 Scan: First, perform a full scan to confirm the presence of the precursor ion at m/z 129.1 (for C₅H₉O₃⁻).
-
MS/MS (Product Ion Scan): Select m/z 129.1 as the precursor ion and fragment it using collision-induced dissociation (CID). Scan for the resulting product ions.
-
Expected Fragmentation Pattern (ESI-CID)
Collision-Induced Dissociation (CID) of the deprotonated molecule [M-H]⁻ is a lower-energy process than EI, leading to simpler, more diagnostic fragmentation. The most likely fragmentation pathway is the neutral loss of carbon dioxide.
Caption: Predicted CID fragmentation of deprotonated THPCA in negative ion mode.
Data Summary: LC-MS/MS Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for polar small molecules.[5] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acid modifier aids in protonation/deprotonation and improves peak shape. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Highly efficient for deprotonating carboxylic acids, yielding a strong [M-H]⁻ signal. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan | MRM for quantification (129.1 -> 85.1), Product Ion Scan for structural confirmation. |
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Event |
| Primary | 129.1 | 85.1 | [M-H]⁻ → [M-H-CO₂]⁻ (Decarboxylation) [15] |
Head-to-Head Performance Comparison
| Feature | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |
| Sample Prep | Multi-step (drying, derivatization); potential for analyte loss. | Simple "dilute and shoot"; minimal sample handling. |
| Throughput | High; can be fully automated. | Moderate; limited by LC run times. |
| Sensitivity | Good to Excellent | Excellent to Superior |
| Specificity | High (chromatographic separation + mass) | Very High (chromatographic separation + precursor/product ion specificity) |
| Structural Info | Rich, library-searchable EI spectra. | Controlled, diagnostic CID spectra. |
| Matrix Effects | Less prone to ion suppression. | Susceptible to ion suppression/enhancement. |
| Best For... | Routine QC, targeted analysis in clean matrices, established methods. | Metabolomics, drug discovery, analysis in complex matrices (e.g., plasma, urine). |
Conclusion and Recommendations
The optimal mass spectrometry strategy for this compound is dictated by the analytical objective.
-
For quantitative, high-throughput analysis in well-characterized matrices , a GC-MS method following silylation is a robust and reliable choice. The extensive, reproducible fragmentation patterns generated by EI are highly valuable for definitive identification.
-
For discovery-based research, analysis in complex biological matrices, or when maximum sensitivity is required , LC-MS/MS is the superior platform . Its ability to directly analyze the native compound, coupled with the high specificity of MS/MS, provides unparalleled performance for challenging applications. The recommended starting point is reverse-phase chromatography with negative ion electrospray ionization (ESI).
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate mass spectrometric workflow for their specific needs.
References
-
Wikipedia contributors. (Accessed 2026). Atmospheric-pressure chemical ionization. In Wikipedia, The Free Encyclopedia. [Link]
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Dadson, I. et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
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Brenton, A. G., & Godfrey, A. R. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (NIH). [Link]
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Chemistry LibreTexts. (2023). Derivatization. LibreTexts. [Link]
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NIST. (Accessed 2026). 2H-Pyran, tetrahydro-2-(1-methylethoxy)-. NIST WebBook. [Link]
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Hameed, A. et al. (2017). Analysis of bioactive chemical compounds of Aspergillus niger by using gas chromatography-mass spectrometry and fourier-transform infrared spectroscopy. ResearchGate. [Link]
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Van der Verff, S. et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]
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Gronert, S. et al. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]
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Carlin, S. et al. (2021). GC-MS and LC-MS methods presented for carboxylic acid determination and related highlights. ResearchGate. [Link]
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Ntivendula, L. et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]
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A Comparative Guide to the Biological Activity of (S)- vs. (R)-Tetrahydro-2H-pyran-2-carboxylic Acid: A Roadmap for Stereoselective Drug Discovery
Introduction: The Critical Role of Stereochemistry in Modern Drug Development
In the landscape of contemporary drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This divergence in biological activity arises from the chiral nature of biological targets such as enzymes and receptors, which selectively interact with only one enantiomer. A classic and cautionary example is thalidomide, where one enantiomer was an effective sedative while the other was tragically teratogenic. Therefore, the thorough investigation of the biological activities of individual enantiomers is not merely an academic exercise but a crucial step in the development of safer and more efficacious therapeutics.
This guide provides a comparative framework for evaluating the biological activity of the (S)- and (R)-enantiomers of Tetrahydro-2H-pyran-2-carboxylic acid. The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, notably as a P2-ligand in a number of potent protease inhibitors, including those targeting HIV-1 protease.[1][2][3] Given the precedence of the THP scaffold in protease inhibition, this guide will focus on a hypothetical, yet scientifically rigorous, comparative study of the enantiomers of this compound as potential protease inhibitors. We will provide detailed experimental protocols to enable researchers to generate robust and reliable data to elucidate the stereospecific biological activity of these compounds.
Hypothetical Comparative Analysis: (S)- vs. (R)-Tetrahydro-2H-pyran-2-carboxylic Acid as Protease Inhibitors
While direct comparative biological data for the individual enantiomers of this compound is not yet publicly available, based on the established role of the tetrahydropyran scaffold in protease inhibitors, we can postulate a framework for their evaluation. It is highly probable that one enantiomer will exhibit significantly greater inhibitory activity against a given protease than the other due to stereospecific interactions within the enzyme's active site.
The following table outlines the expected data from a comparative protease inhibition assay.
| Enantiomer | Target Protease | IC50 (µM) | Inhibition Kinetics |
| (S)-Tetrahydro-2H-pyran-2-carboxylic acid | HIV-1 Protease | To be determined | To be determined |
| (R)-Tetrahydro-2H-pyran-2-carboxylic acid | HIV-1 Protease | To be determined | To be determined |
| Racemic this compound | HIV-1 Protease | To be determined | To be determined |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The experimental workflows to generate this data are detailed in the following sections.
Experimental Workflows and Protocols
A rigorous comparison of the biological activity of the (S)- and (R)-enantiomers of this compound necessitates two key experimental phases: first, ensuring the enantiomeric purity of the test compounds, and second, performing a robust biological assay to determine their inhibitory activity.
Verification of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Prior to any biological evaluation, it is imperative to confirm the enantiomeric excess (% ee) of the (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid samples. Chiral HPLC is the gold standard for this analysis.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of carboxylic acids. Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are often effective for this class of compounds.[4]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% trifluoroacetic acid.
-
Sample Preparation: Prepare a stock solution of each enantiomer and the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: UV at 210 nm
-
Column temperature: 25 °C
-
-
Analysis: Inject the racemic mixture to determine the retention times of the two enantiomers. Subsequently, inject each individual enantiomer to confirm its identity and determine the % ee. The % ee is calculated as: (|Area_S - Area_R|) / (Area_S + Area_R) * 100.
Caption: Workflow for determining the enantiomeric purity of (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid using Chiral HPLC.
Comparative Protease Inhibition Assay
Given the prevalence of the tetrahydropyran motif in HIV-1 protease inhibitors, a fluorometric assay using recombinant HIV-1 protease is a highly relevant method for comparing the biological activity of the (S)- and (R)-enantiomers.
Protocol for Fluorometric HIV-1 Protease Inhibition Assay:
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA)
-
(S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid stock solutions in DMSO
-
A known HIV-1 protease inhibitor as a positive control (e.g., Darunavir)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Assay Procedure: a. Prepare serial dilutions of the (S)- and (R)-enantiomers and the positive control in assay buffer. The final DMSO concentration should be kept below 1%. b. In the 96-well plate, add 20 µL of the diluted test compounds or controls to the respective wells. c. Add 60 µL of the HIV-1 protease solution (at a pre-determined optimal concentration) to each well. d. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well. f. Immediately measure the fluorescence intensity kinetically over 30-60 minutes using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these wavelengths may vary depending on the specific substrate used).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitors. b. Calculate the percentage of inhibition for each concentration relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
Caption: Step-by-step workflow for the fluorometric HIV-1 protease inhibition assay.
Conclusion and Future Directions
This guide outlines a scientifically robust methodology for the comparative analysis of the biological activity of (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid. By leveraging the established importance of the tetrahydropyran scaffold in protease inhibition, we have proposed a targeted investigation into their potential as protease inhibitors. The provided protocols for chiral HPLC analysis and fluorometric protease inhibition assays offer a clear path for researchers to generate the necessary data to elucidate the stereospecific bioactivity of these enantiomers.
The discovery of a significant difference in the inhibitory potency between the two enantiomers would underscore the critical importance of stereochemistry in the design of novel therapeutics based on the tetrahydropyran scaffold. The more active enantiomer, or "eutomer," could then serve as a valuable chiral building block for the synthesis of more potent and selective protease inhibitors. Further studies could involve co-crystallization of the active enantiomer with the target protease to understand the molecular basis of its inhibitory activity, paving the way for structure-based drug design and the development of next-generation therapeutics.
References
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Ghosh, A. K., et al. (2009). Novel HIV-1 Protease Inhibitors (PIs) Containing a Bicyclic P2 Functional Moiety, Tetrahydropyrano-Tetrahydrofuran, That Are Potent against Multi-PI-Resistant HIV-1 Variants. Journal of Virology, 83(10), 5176-5186. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(13), 1729-1751. [Link]
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Ghosh, A. K., et al. (2012). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Journal of Medicinal Chemistry, 55(17), 7587-7598. [Link]
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Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit Protocol. Retrieved from [Link]
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Barber, J., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1016-1021. [Link]
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Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay Protocol. Retrieved from [Link]
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Nagase, H., & Fields, G. B. (1996). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Protocols, 151, 15-30. [Link]
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Zhang, Y., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(4), 2883-2891. [Link]
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Zhang, Z. (2011). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Critical Reviews in Eukaryotic Gene Expression, 21(2), 145-161. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 57(12), 5071-5096. [Link]
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Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 59(17), 7959-7970. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
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de Vicente, J., & Schiffer, C. A. (2020). Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors. mBio, 11(2), e00326-20. [Link]
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Stibrany, R. T., et al. (2017). Metalloprotoporphyrin Inhibition of HCV NS3-4A Protease: Structure-Activity Relationships. Antiviral Research, 144, 237-244. [Link]
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Ali, A., et al. (2017). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of Medicinal Chemistry, 60(3), 1136-1148. [Link]
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Ghosh, A. K., et al. (2019). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. European Journal of Medicinal Chemistry, 182, 111623. [Link]
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Hattori, S., et al. (2020). Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. Journal of Medicinal Chemistry, 63(23), 14686-14699. [Link]
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Hagen, S. E., et al. (2001). 4-Hydroxy-5,6-dihydropyrones as inhibitors of HIV protease: The effect of heterocyclic substituents at C-6 on antiviral potency and pharmacokinetic parameters. Journal of Medicinal Chemistry, 44(14), 2319-2332. [Link]
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Rybalkina, E. Y., et al. (2017). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science, 40(18), 3655-3662. [Link]
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Lockbaum, G. J., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(15), 11136-11148. [Link]
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A Comparative Guide to the Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid: A Classic vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Tetrahydro-2H-pyran-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development, has traditionally relied on robust, multi-step procedures. However, the evolving landscape of synthetic organic chemistry, with its emphasis on efficiency, safety, and sustainability, prompts a re-evaluation of these established methods. This guide provides an in-depth technical comparison between a classical synthetic route and a novel, C-H activation-based approach for the preparation of this important heterocyclic compound.
Introduction to this compound
This compound and its derivatives are key structural motifs in a variety of biologically active molecules. The inherent chirality and conformational rigidity of the tetrahydropyran ring make it a valuable scaffold in the design of novel therapeutics. Its applications range from serving as a crucial intermediate in the synthesis of complex natural products to being incorporated into the structure of modern pharmaceuticals to enhance their metabolic stability and binding affinity.
Established Synthetic Routes: A Critical Evaluation
Two primary classical routes for the synthesis of tetrahydropyran carboxylic acids have been well-documented:
-
Hydrogenation of a Dihydropyran Precursor: This method involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid.[1]
-
Cyclization and Decarboxylation: A commercially viable route for the isomeric Tetrahydro-2H-pyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[2] While this produces the 4-isomer, the principles of ring formation are relevant to understanding classical approaches.
While effective, these methods often present challenges, including the use of stoichiometric and hazardous reagents, high-pressure conditions, and multi-step sequences that can lead to lower overall yields and significant waste generation.
A Novel Synthetic Route: Leveraging C-H Activation
In the quest for more elegant and sustainable synthetic strategies, the direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis.[3] We propose a novel synthetic route to this compound that leverages a palladium-catalyzed C-H activation/alkenylation of a readily available starting material, followed by a subsequent reduction and hydrolysis. This approach offers the potential for a more atom-economical and convergent synthesis.
Proposed C-H Activation-Based Synthesis
This innovative route would commence with the directed C-H activation of a suitable precursor, such as a protected 2-methyltetrahydropyran, followed by olefination and subsequent oxidative cleavage to yield the desired carboxylic acid. The directing group strategy would ensure high regioselectivity, a common challenge in C-H activation chemistry.
Comparative Analysis of Synthetic Routes
The following tables provide a comparative overview of the key performance indicators for the established hydrogenation route and the proposed novel C-H activation route.
| Parameter | Established Route: Hydrogenation | Novel Route: C-H Activation (Projected) |
| Starting Material | 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt | Protected 2-methyltetrahydropyran |
| Key Reagents | H₂, Raney Nickel | Pd catalyst, oxidant, directing group, olefin |
| Reaction Steps | 1 (from precursor) | 3 (protection, C-H activation/olefination, deprotection/oxidation) |
| Projected Yield | ~70-80%[1] | Potentially >80% (based on high efficiency of C-H activation) |
| Safety Concerns | Use of flammable H₂ gas, pyrophoric Raney Ni | Use of transition metal catalyst, potentially hazardous oxidants |
| Environmental Impact | Metal waste from catalyst | Lower waste due to catalytic nature, but metal contamination is a concern |
| Scalability | Established for industrial scale | Potentially scalable with optimization of catalyst loading |
Experimental Protocols
Established Route: Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt[1]
Step 1: Hydrogenation
-
Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.
-
Add 60 g of Raney nickel catalyst to the solution.
-
Hydrogenate the mixture at 3 atm pressure until hydrogen uptake ceases.
-
Filter the catalyst and remove the solvent in vacuo.
-
Acidify the residue with concentrated hydrochloric acid.
-
Extract the product with chloroform.
-
Purify by distillation to yield this compound.
Proposed Novel Route: C-H Activation/Olefination
Step 1: Installation of a Directing Group
-
React 2-methyltetrahydropyran with a suitable directing group (e.g., a picolinamide) under standard amidation conditions.
Step 2: Palladium-Catalyzed C-H Alkenylation
-
In a reaction vessel, combine the protected 2-methyltetrahydropyran, a palladium catalyst (e.g., Pd(OAc)₂), a ligand, an oxidant (e.g., Ag₂CO₃), and an olefin (e.g., ethyl acrylate).
-
Heat the reaction mixture in a suitable solvent (e.g., 1,4-dioxane) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and purify the product by column chromatography.
Step 3: Deprotection and Oxidative Cleavage
-
Hydrolyze the directing group under acidic or basic conditions.
-
Perform an oxidative cleavage of the resulting alkene (e.g., ozonolysis or dihydroxylation followed by periodate cleavage) to yield the carboxylic acid.
-
Purify the final product by recrystallization or distillation.
Visualizing the Synthetic Pathways
Sources
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Separation of Tetrahydro-2H-pyran-2-carboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter influencing pharmacological activity and safety. Tetrahydro-2H-pyran-2-carboxylic acid, a key chiral building block in the synthesis of various bioactive compounds, presents a common challenge for analytical and preparative-scale enantioseparation. This guide provides an in-depth comparative study of different chiral stationary phases (CSPs) for the effective resolution of its enantiomers, grounded in experimental data and mechanistic understanding to empower you in your method development.
The Analytical Challenge: Understanding this compound
Before delving into stationary phase selection, a cursory examination of the analyte's structure is paramount. This compound is a cyclic ether with a carboxylic acid moiety at the chiral center. Its key physicochemical properties for chiral separation are:
-
Acidity: The carboxylic acid group (with a predicted pKa) allows for ionic interactions, making it a prime candidate for anion-exchange CSPs.
-
Polarity and Hydrogen Bonding Capability: The ether oxygen and the carboxylic acid group can participate in hydrogen bonding.
-
Lack of Aromaticity: The absence of a π-system means that π-π interactions will not be a primary driver of chiral recognition.
This initial analysis suggests that CSPs capable of hydrogen bonding, steric interactions, and potentially ionic interactions will be the most effective.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[1] While a trial-and-error approach can be time-consuming, a strategy based on understanding the interplay between the analyte and the stationary phase can significantly streamline the process.[1][2] We will compare three major classes of CSPs: polysaccharide-based, cyclodextrin-based, and anion-exchange phases.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separation
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[3][4][5] These CSPs are available in both coated and immobilized forms. Immobilized phases offer greater solvent compatibility, expanding the range of mobile phases that can be used.[6][7]
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of interactions within the chiral grooves and cavities of the helical polymer structure.[3][4] For an acidic analyte like this compound, key interactions include:
-
Hydrogen bonding: With the carbamate groups on the derivatized polysaccharide.
-
Steric interactions: The analyte must fit into the chiral cavities of the CSP.
-
Dipole-dipole interactions.
For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the analyte and improve peak shape.[1]
A study on the separation of 2-aryloxycarboxylic acids, which are structurally related to our target molecule, demonstrated that the best separation parameters were often achieved on polysaccharide-based phases like Chiralcel OD-H and Chiralpak AD under normal-phase conditions.[8]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs are another versatile option for chiral separations.[9] Their unique toroidal structure features a hydrophobic inner cavity and a hydrophilic exterior with hydroxyl groups.[10] Chiral recognition is primarily achieved through the formation of an inclusion complex between the analyte and the cyclodextrin cavity.[4] For this compound, the tetrahydropyran ring could potentially fit into the hydrophobic cavity, while the carboxylic acid group interacts with the hydroxyl groups on the rim of the cyclodextrin.[10]
The size of the cyclodextrin (α, β, or γ) is a critical parameter, as it determines the size of the cavity and thus the fit of the analyte. For a molecule of this size, a β-cyclodextrin-based phase would be a logical starting point.[11]
Anion-Exchange CSPs: A Targeted Approach for Acidic Analytes
Given the acidic nature of this compound, weak anion-exchange (WAX) CSPs present a highly effective and targeted approach. Chiralpak QN-AX and QD-AX are based on quinine and quinidine derivatives, respectively, immobilized on silica gel.[12][13][14] These CSPs are specifically designed for the enantioseparation of chiral acids.[13][14]
The primary chiral recognition mechanism is based on an ion-exchange interaction between the protonated tertiary nitrogen of the quinuclidine moiety of the chiral selector and the deprotonated carboxylic acid of the analyte.[12] This primary ionic interaction is supplemented by other interactions, such as hydrogen bonding and steric effects, which contribute to the enantioselectivity. A key advantage of these pseudo-enantiomeric phases is that they often provide a reversal of elution order for the enantiomers, which can be a valuable tool for peak identification and confirmation.
Experimental Data Summary
| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| Cyclodextrin-based | Tetrahydro-2-furancarboxylic acid | Not Specified | Not Specified | >1.28 | 1.28 | [15] |
Note: This table is intended to be illustrative. Specific experimental conditions would need to be optimized for this compound.
Experimental Protocols
The following protocols provide a starting point for the method development for the chiral separation of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for chiral method development.
Caption: General workflow for chiral method development.
Protocol for Polysaccharide-Based CSP
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Rationale: Normal phase conditions are often successful for acidic compounds on polysaccharide CSPs. TFA is added to improve peak shape by suppressing the dissociation of the carboxylic acid.[1]
Protocol for Anion-Exchange CSP
-
Column: Chiralpak® QN-AX, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or LC-MS with a compatible buffer system (e.g., ammonium formate).
-
Injection Volume: 5 µL.
-
Rationale: This polar organic mode is the recommended starting condition for most acidic compounds on this type of CSP.[12][13] The buffer system facilitates the necessary ion-exchange mechanism.
Mechanistic Insights into Chiral Recognition
Understanding the potential chiral recognition mechanisms can aid in troubleshooting and optimizing separations.
Caption: Chiral recognition mechanisms for different CSPs.
Conclusion and Recommendations
For the chiral separation of this compound, a systematic screening approach is recommended.
-
Primary Recommendation: Start with an anion-exchange CSP such as Chiralpak® QN-AX or QD-AX . These columns are specifically designed for acidic compounds and are likely to provide the highest chance of success with good resolution and peak shape.
-
Secondary Recommendation: If the anion-exchange phases are not successful, or for orthogonal screening, a polysaccharide-based CSP like Chiralpak® AD-H or Chiralcel® OD-H should be evaluated under normal phase conditions with an acidic additive.
-
Alternative Approach: A cyclodextrin-based CSP, particularly a β-cyclodextrin phase, could also be explored, likely in reversed-phase mode.
By understanding the chemical nature of this compound and the principles governing chiral recognition on different stationary phases, researchers can develop robust and reliable methods for its enantiomeric separation, ensuring the quality and stereochemical integrity of this important chiral building block.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. [Link]
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Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography - Analyst (RSC Publishing). [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. [Link]
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This compound - ChemBK. [Link]
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Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. [Link]
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Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC - NIH. [Link]
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CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx - Slideshare. [Link]
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Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
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Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed. [Link]
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CHIRALPAK® QN-AX - HPLC. [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]
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Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments. [Link]
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Chiral HPLC Separations - Phenomenex. [Link]
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Separation of enantiomers by gas chromatography - PubMed. [Link]
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INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX - Daicel Chiral Technologies. [Link]
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Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]
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Purity Assessment of Synthesized Tetrahydro-2H-pyran-2-carboxylic Acid: A Comparative Guide
Introduction
Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The stereochemistry and purity of this chiral heterocyclic compound are critical, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methods for their specific requirements.
The synthesis of this compound can be achieved through various routes, including the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt over a Raney nickel catalyst.[1] Regardless of the synthetic pathway, rigorous purity assessment is non-negotiable. This guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA), providing a robust framework for ensuring the quality of this crucial synthetic intermediate.
Orthogonal Purity Assessment Strategies
A multi-pronged approach, employing several analytical techniques that rely on different physicochemical principles, is the most reliable strategy for purity determination. This "orthogonal" approach minimizes the risk of overlooking impurities that may not be detectable by a single method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and a powerful technique for assessing purity. Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound and to detect the presence of any organic impurities.
Expertise & Experience: Interpreting the Spectra
For a pure sample of (S)-Tetrahydro-2H-pyran-2-carboxylic acid, the predicted ¹H NMR spectrum would exhibit a broad singlet for the carboxylic acid proton around 11.5 ppm, a doublet of doublets for the proton at the C-2 position at approximately 4.1 ppm, a multiplet for the two protons at C-6 between 3.6 and 4.0 ppm, and a multiplet for the remaining four protons of the pyran ring between 1.6 and 1.9 ppm.[2] Similarly, the ¹³C NMR spectrum should show characteristic peaks for the carbonyl carbon (~175 ppm), the C-2 carbon (~75 ppm), the C-6 carbon (~68 ppm), and the other ring carbons at approximately 30, 25, and 22 ppm.[2]
The presence of unexpected signals in either spectrum would indicate impurities. The integration of these signals relative to the signals of the main compound can provide a quantitative estimate of the impurity levels. High-field NMR is particularly encouraged for demonstrating purity.[3][4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurity peaks. Compare the chemical shifts with predicted values or reference spectra.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Enantiomeric Separation
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a chiral compound like this compound, chiral HPLC is essential to determine the enantiomeric excess (e.e.) in addition to the overall purity.
Expertise & Experience: Method Development for a Chiral Carboxylic Acid
The separation of enantiomers by HPLC can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5] Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak AD, are often effective for the separation of carboxylic acid enantiomers under normal-phase conditions.[6] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often necessary to achieve good peak shape and resolution.[5]
Experimental Protocol: Chiral HPLC Method
-
Column Selection: Screen polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A typical starting mobile phase for normal-phase chromatography would be a mixture of n-hexane and a polar alcohol like 2-propanol or ethanol (e.g., 90:10 v/v), with the addition of 0.1% (v/v) trifluoroacetic acid.[5]
-
Flow Rate: A flow rate of 1 mL/min is a common starting point.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used for carboxylic acids.
-
Sample Preparation: Prepare a standard solution of the synthesized compound in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the presence of the desired enantiomer and any impurities, including the undesired enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. While carboxylic acids themselves are often not volatile enough for direct GC analysis, they can be derivatized to more volatile esters (e.g., methyl or silyl esters) for analysis.[7] This method is particularly useful for identifying residual solvents from the synthesis or other volatile organic impurities.
Expertise & Experience: Derivatization is Key
The success of GC-MS analysis for this compound hinges on the derivatization step. Silylation or methylation can effectively convert the non-volatile carboxylic acid into a derivative suitable for GC analysis.[7] The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to libraries like the NIST database.[8]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: React a known amount of the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).
-
GC Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is a versatile choice for a wide range of organic compounds.[9]
-
Temperature Program: A temperature-programmed run is typically used to ensure the separation of compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization method for GC-MS.
-
Data Analysis: Identify peaks in the chromatogram and analyze the corresponding mass spectra to identify impurities.
Elemental Analysis (EA): A Fundamental Purity Check
Elemental analysis (EA) is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[10] This method provides a direct measure of the elemental composition and is a valuable tool for confirming the empirical formula of a synthesized compound and assessing its overall purity.
Trustworthiness: The ±0.4% Rule
For a new compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the calculated theoretical values.[3][4] This stringent criterion helps to ensure the absence of significant amounts of impurities that would alter the elemental ratios.
Experimental Protocol: CHNSO Analysis
-
Sample Preparation: A small, precisely weighed amount of the dried sample (typically a few milligrams) is required.[10]
-
Combustion Analysis: The sample is combusted at a high temperature in an oxygen-rich environment.[10]
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Calculation: The weight percentages of C, H, N, and S are calculated. Oxygen is typically determined by difference.
-
Comparison: The experimental percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₆H₁₀O₃).
Comparative Analysis of Purity Assessment Techniques
| Technique | Principle | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Excellent for structural elucidation; can provide quantitative information on impurities. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. | Confirming structure and identifying major organic impurities. |
| HPLC | Differential partitioning between a mobile and stationary phase | High resolution and sensitivity; excellent for quantitative analysis; essential for enantiomeric purity. | Requires method development; may not detect all impurities if they don't have a chromophore. | Quantifying purity and determining enantiomeric excess. |
| GC-MS | Separation based on volatility followed by mass analysis | High sensitivity and specificity; excellent for identifying volatile impurities and residual solvents. | Requires derivatization for non-volatile compounds; may not be suitable for thermally labile compounds. | Detecting and identifying volatile organic impurities. |
| Elemental Analysis | Combustion and measurement of elemental composition | Provides a fundamental measure of purity based on elemental composition. | Does not provide information on the nature of impurities; requires a relatively pure sample for meaningful results. | Confirming the empirical formula and overall purity. |
Visualizing the Workflow: Purity Assessment of this compound
The following diagrams illustrate the typical experimental workflows for the key analytical techniques discussed.
Caption: Orthogonal analytical workflow for purity assessment.
Conclusion
Ensuring the purity of this compound is paramount for its successful application in drug development and other areas of chemical synthesis. A comprehensive purity assessment strategy should not rely on a single analytical technique. Instead, an orthogonal approach that combines the structural insights of NMR, the high-resolution separation of HPLC for both purity and enantiomeric excess, the sensitivity of GC-MS for volatile impurities, and the fundamental confirmation of elemental analysis provides a self-validating system for quality control. By implementing the detailed protocols and understanding the comparative strengths of each method outlined in this guide, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
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-
Hameed, A., et al. (2022). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Molecules. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of intermediates and active pharmaceutical ingredients is paramount. Tetrahydro-2H-pyran-2-carboxylic acid, a chiral heterocyclic compound, serves as a valuable building block in the synthesis of various complex molecules. The reliability of data supporting its purity, stability, and reaction kinetics hinges on the robustness of the analytical methods employed. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
This document moves beyond a simple listing of procedures. As a Senior Application Scientist, the aim is to provide a rationale for experimental choices and to present a framework for the cross-validation of these orthogonal methods. Cross-validation is a critical exercise to demonstrate the consistency and reliability of analytical data, ensuring that the chosen method is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
The Imperative of Method Cross-Validation
Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. When different analytical methods are used to measure the same analyte, especially during different stages of drug development or at different laboratory sites, it is essential to demonstrate that these methods provide comparable results.[3][4][5] This process, known as cross-validation, provides a high degree of confidence in the generated data. The acceptance criteria for cross-validation should be pre-defined and may involve statistical comparison of the results obtained from the different methods.[1][6]
Caption: Workflow for Cross-Validation of Analytical Methods.
Comparison of Analytical Method Performance
The selection of an analytical method is a balance between the required sensitivity, selectivity, sample throughput, and the nature of the analyte and its matrix. The following table summarizes the representative performance of validated HPLC-UV, GC-MS, and qNMR methods for the analysis of this compound. The data presented are synthesized from established methods for similar carboxylic acids and serve as a benchmark for what can be expected from a fully validated system.[2][7][8][9]
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 0.5 - 20 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | N/A (Primary Method) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.5 mg/mL |
| Specificity | Good; potential interference from co-eluting species | Excellent; mass spectrometric detection provides high selectivity | Excellent; distinct resonance signals provide high specificity |
| Throughput | High | Moderate (due to derivatization) | Low to Moderate |
| Chiral Separation Capability | Yes (with chiral stationary phase) | Yes (with chiral column) | Yes (with chiral solvating agents) |
Detailed Experimental Protocols
The reproducibility of analytical data is intrinsically linked to the meticulous execution of the experimental protocol. The following sections provide detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds. For carboxylic acids, reversed-phase HPLC with UV detection is a common approach.[10][11][12]
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in the mobile phase to a final concentration of 1 mg/mL (stock solution).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Chiral Separation: For the separation of enantiomers, a chiral stationary phase is required.[13][14][15]
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic V).
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but requires the analyte to be volatile and thermally stable. Carboxylic acids are generally non-volatile and require derivatization to increase their volatility.[16][17][18] Silylation is a common derivatization technique for this purpose.[19]
Experimental Workflow:
Caption: GC-MS with Derivatization Workflow.
Protocol:
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare calibration standards and QC samples by diluting the stock solution.
-
In a reaction vial, evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.[19][20] Allow to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog or a structurally similar compound that is not present in the sample) for improved accuracy and precision.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve using an identical standard of the analyte.[21][22] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[23][24]
Experimental Workflow:
Caption: qNMR Experimental Workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity, be stable, and have at least one resonance signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition (¹H NMR):
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification, which typically include a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of the nuclei between pulses.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the area of a well-resolved signal from the analyte (I_analyte) and a well-resolved signal from the internal standard (I_std).
-
Calculate the purity or concentration of the analyte using the following formula:[21]
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Conclusion: An Integrated Approach to Analytical Certainty
This guide has provided a comparative overview and detailed protocols for three powerful, yet distinct, analytical techniques for the quantification of this compound. HPLC-UV stands out for its robustness and high throughput in routine analysis. GC-MS, with the necessary derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level analysis. qNMR serves as a primary method, providing highly accurate and precise results without the need for a specific reference standard of the analyte, which is invaluable for the certification of reference materials and for orthogonal verification of results from chromatographic methods.[24][25]
The ultimate goal of this guide is to advocate for a science- and risk-based approach to analytical method selection and validation, in line with the principles of ICH Q14 (Analytical Procedure Development).[7] By understanding the strengths and limitations of each technique and by performing rigorous cross-validation, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data, which is the bedrock of sound scientific and regulatory decision-making.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Gogova, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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-
de Oliveira, V. E., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Repositório Alice - Embrapa. [Link]
-
Gogova, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. [Link]
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De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
ResearchGate. Validation parameters for the two HPLC methods. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
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-
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Diehl, B. W. K., et al. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Nakajima, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. [Link]
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Tarasov, A. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. [Link]
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Santosh, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. [Link]
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SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Zenkevich, I. G. Acids: Derivatization for GC Analysis. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Spotlight on Tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, asymmetric synthesis stands as a cornerstone methodology. The biological activity of a drug is often intrinsically linked to its specific stereochemistry, making the selective synthesis of a single enantiomer a critical objective.[1] Chiral auxiliaries are a powerful and reliable class of reagents that achieve this by temporarily attaching to a substrate, directing a chemical transformation with high stereoselectivity, and then being cleaved to reveal the desired chiral product.[2][3][4]
This guide provides an in-depth comparison of several key chiral auxiliaries, with a special focus on the utility of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. We will delve into its performance characteristics and compare them against the well-established Evans' oxazolidinones and Oppolzer's sultams, providing experimental data and protocols to inform your selection of the optimal auxiliary for your synthetic challenges.
The Principle of Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary transforms an enantioselective reaction into a diastereoselective one. The general workflow involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary's fixed chirality, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.[2][4] An ideal auxiliary should be readily available, attach and detach under mild conditions, provide a high degree of stereocontrol, and be recoverable for reuse.[5]
(S)-Tetrahydro-2H-pyran-2-carboxylic Acid: A Versatile Contender
(S)-Tetrahydro-2H-pyran-2-carboxylic acid (THP-CA) is an attractive chiral building block derived from the chiral pool.[6] Its rigid six-membered pyran ring structure provides a well-defined steric environment, while the carboxylic acid handle allows for straightforward attachment to substrates.
Mechanism of Stereocontrol
The stereodirecting power of THP-CA stems from the conformational rigidity of the pyran ring. Once attached to a substrate (e.g., as an ester or amide), the ring structure effectively shields one face of the prochiral center (e.g., an enolate), forcing an incoming reagent to approach from the less sterically hindered face. This leads to a predictable and high degree of diastereoselectivity.
Application Example: Diastereoselective Alkylation
A key application of THP-CA is in the diastereoselective alkylation of enolates to produce chiral aldehydes, which are versatile precursors for many bioactive molecules.[6] The process involves forming an amide with a secondary amine, followed by enolate formation and alkylation.
Sources
Benchmarking the performance of different catalysts for Tetrahydro-2H-pyran-2-carboxylic acid synthesis
For researchers and professionals in drug discovery and fine chemical synthesis, the efficient and stereoselective production of key chiral building blocks is paramount. Tetrahydro-2H-pyran-2-carboxylic acid (THP-2-COOH) and its derivatives are valuable scaffolds, prized for the conformational rigidity and chirality imparted by the tetrahydropyran ring, making them crucial in the design of novel therapeutics and chiral ligands.[1]
This guide provides an in-depth comparison of catalytic systems for the synthesis of THP-2-COOH, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will dissect the performance of various catalysts, offering supporting data and detailed protocols to ensure your synthetic strategy is both robust and reproducible.
The Synthetic Landscape: An Overview
The primary and most established route to this compound involves the catalytic hydrogenation of an unsaturated precursor, typically the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. This transformation is deceptively simple, yet the choice of catalyst has profound implications for reaction efficiency, purity, and scalability. Beyond this classical approach, modern organocatalytic methods offer elegant, though often more complex, pathways to functionalized tetrahydropyran rings through domino reactions.[2]
Core Experimental Workflow: Catalyst Screening
A systematic approach is crucial for optimizing the synthesis. The following workflow outlines a general procedure for screening and evaluating catalyst performance, a self-validating system to ensure reproducibility and identify the optimal conditions for your specific laboratory setup.
Caption: General workflow for screening hydrogenation catalysts.
Performance Benchmark: Heterogeneous Catalysts for Hydrogenation
Heterogeneous catalysts are the workhorses for the industrial synthesis of THP-2-COOH due to their ease of separation from the reaction mixture, which simplifies purification and allows for potential catalyst recycling. The most commonly cited and industrially relevant catalyst for this transformation is Raney Nickel.
Causality of Experimental Choices:
-
Catalyst: Raney Nickel is a high-surface-area nickel sponge, making it highly active for the hydrogenation of alkenes. Its porous structure contains adsorbed hydrogen, facilitating the reaction.
-
Solvent: Methanol is an excellent solvent for the sodium salt precursor and does not interfere with the hydrogenation process.
-
Pressure: Hydrogenation is conducted under pressure (e.g., 3 atm) to increase the concentration of hydrogen dissolved in the solvent, thereby accelerating the reaction rate.[3]
| Catalyst Type | Specific Catalyst | Substrate | Reaction Conditions | Yield | Selectivity | Reference |
| Heterogeneous | Raney Nickel | Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid | Methanol, 3 atm H₂, Room Temp. | ~75-85% | High (>98%) | [3] |
| Heterogeneous | Ni/SiO₂ | 3,4-dihydropyran (DHP) | Continuous flow, 150-200°C | >98% | >99.8% | [4] |
Note: The Ni/SiO₂ catalyst was used for the synthesis of the parent Tetrahydropyran (THP) from Dihydropyran (DHP), not the carboxylic acid derivative. However, its exceptional performance demonstrates the high efficiency of nickel-based catalysts for saturating the pyran ring and is included as a strong indicator of potential performance for the analogous carboxylic acid substrate.[4]
Detailed Experimental Protocol: Raney Nickel Catalyzed Hydrogenation
This protocol is adapted from established literature procedures and represents a reliable method for the synthesis of this compound.[3]
Materials:
-
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq)
-
Raney Nickel (approx. 25-30% by weight of substrate)
-
Methanol (approx. 10 mL per gram of substrate)
-
Concentrated Hydrochloric Acid
-
Chloroform or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with methanol three times to remove any residual storage solution.
-
Reaction Setup: In a suitable pressure vessel, dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (e.g., 210 g) in methanol (e.g., 2 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the washed Raney Nickel catalyst (e.g., 60 g) to the solution.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the vessel to 3 atm with hydrogen and begin vigorous stirring. The reaction is typically exothermic. Monitor the hydrogen uptake; the reaction is complete when uptake ceases.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet and handled with care.
-
Workup: a. Remove the methanol from the filtrate under reduced pressure (rotary evaporation). b. Acidify the resulting residue with concentrated hydrochloric acid to a pH of ~1-2. c. Extract the aqueous layer three times with a suitable organic solvent like chloroform. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Alternative Catalytic Strategies: A Look at Modern Methods
While hydrogenation is a robust method, research into more advanced catalytic systems continues, particularly for creating functionalized or stereochemically complex tetrahydropyran cores directly.
Organocatalytic Domino Reactions
Organocatalysis provides a powerful metal-free approach to constructing complex heterocyclic systems. For instance, a domino Michael–Hemiacetalization reaction can be used to synthesize highly functionalized tetrahydropyrans with excellent stereocontrol.[2] While not a direct synthesis of the parent THP-2-COOH, this strategy is invaluable for creating derivatives with multiple stereocenters, which are often required in pharmaceutical synthesis.
Caption: Conceptual pathway for organocatalytic synthesis.
Metal-Organic Frameworks (MOFs)
Recent research has explored novel catalysts like two-dimensional copper metal-organic frameworks (2D MOFs) for the green synthesis of tetrahydrobenzo[b]pyrans.[5] These catalysts exhibit exceptional performance and reusability (up to seven cycles with high yields).[5] This highlights a promising future direction for developing highly active, recyclable heterogeneous catalysts for the synthesis of various pyran derivatives.
Conclusion and Future Outlook
For the direct and scalable synthesis of this compound, catalytic hydrogenation using Raney Nickel remains the most reliable and well-documented method, offering high yields and selectivity. Its primary advantages are the catalyst's high activity and the straightforwardness of the reaction.
However, the field is evolving. For the synthesis of more complex, substituted tetrahydropyrans, organocatalytic domino reactions offer unparalleled stereocontrol and are a vital tool for medicinal chemists. Furthermore, emerging materials like MOFs point towards a future of highly efficient, recyclable, and environmentally benign catalytic systems.
The choice of catalyst ultimately depends on the specific goals of the synthesis: scalability and cost-effectiveness point towards traditional heterogeneous catalysts, while complexity and stereochemical precision may necessitate the use of advanced organocatalytic methods. This guide provides the foundational data and protocols for researchers to make informed decisions and accelerate their development programs.
References
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Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. [Link]
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Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health (NIH). [Link]
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Design and catalytic performance of a novel two-dimensional copper metal-organic framework for green synthesis of tetrahydrobenzo[b]pyrans. National Institutes of Health (NIH). [Link]
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Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]
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A Comparative Guide to the Determination of Absolute Configuration for Tetrahydro-2H-pyran-2-carboxylic Acid Enantiomers
Introduction: The Criticality of Stereochemistry in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) is a vital chiral building block in the synthesis of numerous bioactive molecules, including protease inhibitors and organocatalysts.[3][4] Its rigid cyclic structure is frequently employed in medicinal chemistry to enhance metabolic stability and binding selectivity.[3] Consequently, the unambiguous assignment of the absolute configuration—the precise spatial arrangement (R or S) at its stereocenter—is an indispensable step in the drug discovery and development pipeline.
This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of THPCA enantiomers. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the "gold standard" of single-crystal X-ray crystallography with powerful solution-phase chiroptical methods, namely Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD).
Comparative Analysis of Key Methodologies
The determination of a molecule's absolute configuration can be a daunting task, as enantiomers share identical physical properties under achiral conditions.[][6] The choice of analytical method depends on the physical state of the sample, the availability of material, and the required confidence level of the assignment.
Single-Crystal X-ray Crystallography (SCXRD): The Definitive Standard
SCXRD is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, providing a definitive assignment of both relative and absolute configuration.[7][8][9]
Principle of the Technique The method relies on the diffraction of X-rays by a single, highly ordered crystal. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[7] To determine the absolute configuration of a chiral molecule, the technique of anomalous dispersion (often called the Bijvoet method) is employed.[10][11] This method exploits the subtle differences in scattering intensity of X-rays when the radiation wavelength is near the absorption edge of an atom in the crystal, allowing for the differentiation between the true structure and its mirror image.
Experimental & Practical Considerations
-
Strengths :
-
Limitations :
-
The primary and most significant hurdle is the need to grow a single crystal of sufficient size and quality, which can be a time-consuming and often unsuccessful process.[2][10] Intermediates that are oils or amorphous solids cannot be analyzed by this method.
-
For molecules containing only light atoms (C, H, N, O), like THPCA, the anomalous dispersion effect is weak. The presence of a heavier atom (e.g., Cl, Br, or S) is preferable to ensure a reliable assignment.[10]
-
Workflow for SCXRD
Caption: Workflow for Absolute Configuration Determination using SCXRD.
Vibrational Circular Dichroism (VCD) Spectroscopy: The Premier Solution-Phase Method
VCD has emerged as a powerful and reliable alternative to SCXRD, especially when crystallization is challenging.[1][12] It is a solution-phase technique that provides stereochemical information about the molecule as it exists in its natural state, free from crystal packing forces.
Principle of the Technique VCD measures the differential absorption of left- and right-circularly polarized infrared (IR) light by a chiral molecule.[10] While a standard IR spectrum provides information about the functional groups present, a VCD spectrum reveals the three-dimensional stereochemistry. Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other).[10]
The power of modern VCD lies in its synergy with quantum mechanics. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted computationally using Density Functional Theory (DFT).[1][13] If the experimental spectrum of an enantiomer matches the calculated spectrum for the 'R' configuration, its absolute configuration is assigned as R.[1]
Workflow for VCD Analysis
Caption: Parallel Experimental and Computational Workflow for VCD Analysis.
Experimental Protocol: VCD Analysis of this compound
-
Sample Preparation:
-
Dissolve 4-5 mg of the enantiomerically pure THPCA sample in approximately 170 µL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[10] The use of a deuterated solvent is crucial to avoid overlap of solvent IR absorption bands with those of the analyte.[13]
-
Transfer the solution to an IR cell with BaF₂ windows and a pathlength of ~70-100 µm.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a commercial VCD spectrometer.
-
Set the spectral resolution to 8 cm⁻¹.
-
Collect data for a sufficient duration (e.g., 1-3 hours) to achieve an adequate signal-to-noise ratio.[10]
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer (e.g., R-THPCA) using molecular mechanics.
-
For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., at the B3LYP/6-31G* level of theory).[14]
-
Calculate the VCD rotational strengths for each optimized conformer.
-
Generate a final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra of all significant conformers.[12]
-
-
Configuration Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.
-
If the signs and relative intensities of the major VCD bands show excellent agreement, the sample has the R configuration.[1]
-
If the experimental spectrum is a mirror image of the calculated R-spectrum, the sample has the S configuration.
-
Optical Rotatory Dispersion (ORD): A Classic Chiroptical Technique
ORD is a classic technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[15][16]
Principle of the Technique Chiral molecules rotate the plane of polarized light. The magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength.[15] A key feature of ORD is the Cotton effect , which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.[15][16] The shape and sign of the Cotton effect curve can be correlated with the stereochemistry of the molecule. Like VCD, the experimental ORD curve can be compared with ab initio calculated curves to assign the absolute configuration.[14][17]
Experimental & Practical Considerations
-
Strengths :
-
A well-established technique with a long history.
-
Can provide information on the conformational equilibrium of molecules.[15]
-
-
Limitations :
-
The interpretation can be less straightforward than VCD, especially for molecules with multiple chromophores or significant conformational flexibility.
-
While modern computational methods have improved its reliability, it is often considered less definitive than SCXRD or VCD for initial configuration assignment.[18]
-
Head-to-Head Comparison
To aid researchers in selecting the most appropriate technique, the following table summarizes the key attributes of each method.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) |
| Sample Phase | Single Crystal | Solution, Liquid | Solution, Liquid |
| Primary Requirement | High-quality single crystal | Soluble, enantiomerically pure sample | Soluble, enantiomerically pure sample |
| Key Advantage | Unambiguous, "gold standard" result[8][12] | No crystallization needed; solution conformation[2][10] | Established method; useful for conformational studies[15] |
| Main Limitation | Crystallization can be a major bottleneck[10] | Requires quantum mechanical calculations[19] | Interpretation can be complex; less direct than VCD[18] |
| Time to Result | Days to weeks (dependent on crystallization) | 1-2 days (including computation) | Hours to 1 day |
| Confidence Level | Very High (Definitive) | High (with good spectral correlation) | Moderate to High |
Conclusion and Recommendation
The determination of the absolute configuration of this compound is a non-negotiable step in its application within drug development. While Single-Crystal X-ray Crystallography remains the definitive gold standard, its prerequisite of a high-quality crystal is a significant practical barrier.
For projects where time is critical and crystallization proves difficult, Vibrational Circular Dichroism (VCD) offers a robust, rapid, and reliable alternative.[12][20] Its ability to analyze samples directly in solution provides a realistic picture of the molecule's conformation and stereochemistry under conditions that more closely resemble a biological environment. The combination of experimental measurement with high-level DFT calculations provides a high degree of confidence in the final assignment.[13] Optical Rotatory Dispersion (ORD) , while a valuable tool, is generally considered a secondary or complementary method to VCD and SCXRD for the initial, unambiguous assignment of a novel chiral center.
For any drug development program utilizing THPCA, a pragmatic strategy would be to first attempt crystallization for SCXRD analysis. If this is not immediately successful, VCD should be employed as the primary method for a rapid and confident determination of the absolute configuration, thereby accelerating the research and development timeline.
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Determination Techniques for Absolute Configuration of Chiral Compound . Creative Biostructure. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue . ResearchGate. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. [Link]
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Absolute configuration . Wikipedia. [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects . Schrödinger. [Link]
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OPTICAL ROTATORY DISPERSION (ORD) . SlideShare. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction . PubMed. [Link]
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Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence . PubMed Central. [Link]
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy . ResearchGate. [Link]
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Empower your drug design & synthesis with vibrational circular dichroism (VCD) . YouTube. [Link]
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Optical Rotatory Dispersion: Principle, Curves, And 4 Reliable Application . Chemistry Notes. [Link]
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Ab Initio Calculation of Optical Rotatory Dispersion (ORD) Curves: A Simple and Reliable Approach to the Assignment of the Molecular Absolute Configuration . Journal of the American Chemical Society. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . SpringerLink. [Link]
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Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors . ACS Omega. [Link]
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Circular Dichroism, Optical Rotatory Dispersion for Absolute Configuration of Metal Complexes Hindi . YouTube. [Link]
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Novel method for determination of optical rotatory dispersion spectrum by using line scan CCD . Optica Publishing Group. [Link]
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Synthesis of Tetrahydropyran-2-Carboxylic Acid (6) . PrepChem.com. [Link]
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A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to a . ResearchGate. [Link]
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Tetrahydropyran-2-carboxylic Acid . MySkinRecipes. [Link]
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CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality . Creative Biostructure. [Link]
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Absolute Stereochemistry: The merits of ven and XRD . University of Southampton ePrints. [Link]
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A Senior Application Scientist's Guide to the Analysis of Diastereomeric Purity of Tetrahydro-2H-pyran-2-carboxylic Acid Derivatives
Introduction: The Stereochemical Imperative in Drug Development
Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules. When these structures are synthesized, the creation of multiple stereocenters often leads to the formation of diastereomers. For researchers and drug development professionals, the precise control and accurate measurement of diastereomeric purity are not mere academic exercises; they are critical determinants of a drug candidate's efficacy and safety. Diastereomers possess distinct three-dimensional arrangements, leading to different physical properties and, more importantly, differential interactions with chiral biological targets like enzymes and receptors. An undesired diastereomer can be inactive, less active, or even contribute to toxicity. Therefore, robust and reliable analytical methods for quantifying diastereomeric purity are essential for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative framework to aid in selecting the most suitable method for your specific analytical challenge.
Core Analytical Methodologies: A Comparative Overview
The three most powerful and widely adopted techniques for determining the diastereomeric purity of this compound derivatives are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different analytical challenges.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of diastereomers with a chiral stationary phase (CSP) leading to different retention times.[1] | Similar to HPLC, but uses supercritical CO₂ as the main mobile phase, offering different selectivity and faster separations. | Exploits the distinct magnetic environments of nuclei in different diastereomers, resulting in separate signals that can be integrated for quantification.[2] |
| Key Advantages | High resolution and sensitivity; wide availability of columns and instrumentation; robust and well-understood methodology.[3] | Very fast analysis times; reduced solvent consumption ("greener" chemistry); excellent for preparative scale purification. | Absolute, primary method of quantification (no response factor needed); provides structural information; non-destructive.[4] |
| Limitations | Longer run times compared to SFC; higher consumption of organic solvents; method development can be time-consuming.[5] | Requires specialized instrumentation; less effective for highly polar compounds without modifiers. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex molecules, which can hinder accurate quantification.[6] |
| Best Suited For | Gold-standard for routine quality control, purity testing, and when high resolution of closely related isomers is required. | High-throughput screening, rapid method development, and large-scale purification. | Orthogonal verification of purity, structural confirmation, and analysis of reaction mixtures without separation. |
I. Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is the cornerstone of stereoisomeric purity analysis. The fundamental principle relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[1] For carboxylic acids like the tetrahydro-pyran derivatives, these interactions often involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely implemented technique. The choice of the CSP is the most critical factor in method development.
Causality in Method Development:
-
Stationary Phase Selection: For acidic compounds, weak anion-exchange (WAX) type CSPs based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX) are often a first choice.[7][8] The mechanism involves ion-pairing between the protonated selector and the deprotonated carboxylic acid analyte, supplemented by other interactions.[8] Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are also highly effective, offering broad selectivity under normal-phase conditions.[9]
-
Mobile Phase Choice: In normal-phase mode (e.g., hexane/ethanol), selectivity is often higher due to more specific hydrogen bonding interactions. Reversed-phase methods (e.g., water/acetonitrile) are also possible and can be advantageous for analyzing polar derivatives or for LC-MS compatibility.[10] The addition of small amounts of an acid (e.g., formic acid, TFA) or base to the mobile phase is crucial for controlling the ionization state of the analyte and the stationary phase, thereby improving peak shape and resolution.
Workflow for Diastereomeric Purity Analysis by HPLC
Caption: A typical workflow for HPLC-based diastereomeric purity analysis.
Detailed Experimental Protocol: Chiral HPLC
This protocol is a representative method and must be optimized for specific derivatives.
-
Instrumentation & Column:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Daicel CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Filter and degas the mobile phase prior to use.
-
Causality: The hexane/isopropanol mixture provides the polarity needed for elution in normal-phase mode. TFA is added to protonate the carboxylic acid, ensuring consistent interaction with the CSP and sharp peaks.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (or as appropriate for the analyte's chromophore).
-
Injection Volume: 10 µL.
-
-
System Suitability (Trustworthiness):
-
Before sample analysis, inject a 50:50 mixture of the diastereomers (if available) or a sample known to contain both.
-
The resolution between the two diastereomer peaks should be ≥ 1.5. This ensures the system can adequately separate the isomers.[11]
-
-
Data Analysis:
-
Integrate the peak areas (A1 and A2) for the two diastereomers.
-
Calculate the diastereomeric ratio (dr) = A1:A2.
-
Calculate the diastereomeric excess (% de) = |(A1 - A2) / (A1 + A2)| * 100.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool as it provides a direct, quantitative measure of the diastereomeric ratio without the need for chromatographic separation.[2] Because diastereomers are distinct chemical entities, they have different NMR spectra. The key is to identify at least one pair of signals—one for each diastereomer—that are well-resolved from all other signals in the spectrum.[6]
Causality in Method Selection:
-
¹H NMR: This is the most common approach. Protons near the stereocenters are in different chemical environments and will exhibit different chemical shifts (δ) and/or coupling constants (J). The diastereomeric ratio is determined by comparing the integration of these distinct signals.[4] For reliable quantification, it is crucial to use a long relaxation delay (e.g., 5 times the longest T1) to ensure all protons are fully relaxed before the next pulse.[4]
-
Use of Chiral Derivatizing Agents (CDAs): When signals in the parent molecule overlap, a CDA can be used. The analyte is reacted with an enantiomerically pure reagent (e.g., Mosher's acid, (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) to form new diastereomeric derivatives.[12][13] These new derivatives often exhibit much larger chemical shift differences, simplifying quantification. Using a fluorinated CDA allows for analysis by ¹⁹F NMR, which provides a very clean spectrum with no background signals, often leading to highly accurate results.[12][14]
Workflow for Diastereomeric Purity Analysis by NMR
Caption: Workflow for NMR-based diastereomeric purity analysis.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
Acquisition Parameters (Self-Validating):
-
Experiment: Standard ¹H quantitative NMR pulse sequence.
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): ≥ 5 * T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton being quantified). If T₁ is unknown, a conservative delay of 20-30 seconds is recommended for accurate integration.[15]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest. Typically 16 to 128 scans.
-
Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., slight exponential multiplication) if needed to improve S/N, but be aware this can broaden lines.
-
Perform Fourier Transform.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a meticulous baseline correction across the entire spectrum, especially around the signals to be integrated.[4]
-
-
Data Analysis:
-
Identify a pair of non-overlapping signals corresponding to the two diastereomers.
-
Calibrate the integral of one of the resolved peaks (or a well-isolated internal standard).
-
Measure the integral values (I1 and I2) for the signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio (dr) = I1:I2.
-
Method Validation: Ensuring Trustworthy Results
For drug development professionals, analytical methods must be validated to prove they are suitable for their intended purpose.[11] The validation process provides a high degree of assurance that the method will consistently yield accurate and reliable results.[16][17]
Key Validation Parameters:
-
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components, including the other diastereomer and any impurities.[18] This is demonstrated by achieving baseline resolution in chromatography.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with a known amount of the minor diastereomer spiked in.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[17]
-
Limit of Quantitation (LOQ): The lowest amount of the minor diastereomer that can be quantitatively determined with suitable precision and accuracy.[11]
Conclusion and Recommendations
The choice of analytical technique for determining the diastereomeric purity of this compound derivatives is dictated by the specific requirements of the analysis.
-
For routine, high-resolution quality control where sensitivity is paramount, Chiral HPLC remains the undisputed gold standard. Its robustness and the vast library of available chiral stationary phases make it adaptable to a wide range of derivatives.
-
When speed and reduced environmental impact are critical, such as in high-throughput screening or for preparative separations, Chiral SFC is an excellent and increasingly popular alternative.
-
For an absolute, orthogonal method that provides structural confirmation and is invaluable for analyzing crude reaction mixtures without separation, NMR Spectroscopy is the method of choice. Its power is significantly enhanced by the use of chiral derivatizing agents for complex or overlapping spectra.
In a regulated drug development environment, a combination of these techniques is often employed. For instance, HPLC may be used as the primary release method, while NMR is used as a complementary technique to provide orthogonal verification of the diastereomeric ratio, ensuring the highest level of confidence in the data.
References
- Bruch, M. D., & Bovey, F. A. (1984). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society, 106(14), 4174–4175. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00326a053]
- Reddy, R. S., & Sarma, A. V. S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24467–24472. [Link: https://pubs.acs.org/doi/10.1021/acsomega.0c03036]
- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(16), 1947-1949. [Link: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc49659g]
- Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_stereoisomers]
- Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4160-4166. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/an/d3an00898a]
- Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(7), 656-667. [Link: https://www.chromatographyonline.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
- BenchChem. (2025). A Comparative Guide to the Validation of Chiral Purity in 1,3-Pentanediol. BenchChem. [Link: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-validation-of-chiral-purity-in-1-3-pentanediol]
- ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link: https://www.researchgate.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link: https://www.phenomenex.
- Kupetis, M., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(10), 793-798. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.22204]
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A Comparative Guide to Tetrahydro-2H-pyran-2-carboxylic acid and its Thiopyran Analogue for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the six-membered saturated heterocyclic scaffolds of tetrahydropyran and tetrahydrothiopyran are of paramount importance. The subtle yet significant substitution of an oxygen atom with sulfur can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed, data-driven comparison of Tetrahydro-2H-pyran-2-carboxylic acid and its sulfur analogue, Tetrahydro-2H-thiopyran-2-carboxylic acid, to inform strategic decisions in molecular design and synthesis.
The core principle underpinning this comparison is bioisosterism, where the replacement of one atom or functional group with another results in a new molecule with broadly similar biological properties.[1] The substitution of oxygen for sulfur is a classic bioisosteric replacement that can modulate a compound's potency, selectivity, toxicity, and pharmacokinetic profile.[1][2] Understanding the fundamental differences between these two heterocyclic carboxylic acids is therefore crucial for any researcher looking to fine-tune the properties of a lead compound.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a sulfur atom in place of oxygen leads to predictable yet impactful changes in the molecule's physical and chemical characteristics. These differences, stemming from the lower electronegativity and larger atomic radius of sulfur compared to oxygen, have significant implications for molecular interactions and conformation.
| Property | This compound | Tetrahydro-2H-thiopyran-2-carboxylic acid | Rationale for Difference |
| Molecular Formula | C6H10O3[3][4] | C6H10O2S[5] | Substitution of an oxygen atom with a sulfur atom. |
| Molecular Weight | 130.14 g/mol [3][4][6] | 146.21 g/mol [5] | Sulfur has a higher atomic mass than oxygen. |
| XLogP3-AA | 0.6[6] | 1.3[5] | The larger, less polarizable sulfur atom increases lipophilicity compared to the more electronegative oxygen.[7] |
| Boiling Point | 88-95 °C[3] | Not available | The higher molecular weight of the thiopyran analogue would suggest a higher boiling point. |
| Topological Polar Surface Area | 46.5 Ų[6] | 62.6 Ų[5] | The larger sulfur atom contributes to a greater surface area. |
| Acidity (pKa) | ~4-5 (estimated) | ~4-5 (estimated) | The acidity of the carboxylic acid group is primarily influenced by the inductive effect of the heteroatom. While oxygen is more electronegative, the larger size of sulfur can also influence electron density. Precise experimental determination is necessary for a definitive comparison. |
Conformational Analysis:
Both tetrahydropyran and tetrahydrothiopyran rings preferentially adopt a chair conformation to minimize steric strain.[8][9] However, the C-S bonds in the thiopyran ring are longer than the C-O bonds in the pyran ring, and the C-S-C bond angle is smaller than the C-O-C angle. These geometric differences can lead to subtle alterations in the ring's puckering and the relative orientation of substituents, which can be critical for receptor binding.[10][11][12]
Caption: Chair conformations of the pyran and thiopyran analogues.
Synthesis and Synthetic Accessibility
The synthetic routes to both heterocyclic carboxylic acids often start from related precursors and involve common transformations. However, the choice of reagents and reaction conditions can differ based on the heteroatom.
Representative Synthetic Pathways:
A common approach for the synthesis of this compound involves the hydrogenation of a dihydropyran precursor.[13] Alternatively, oxidation of the corresponding alcohol, 2-(hydroxymethyl)tetrahydropyran, provides a direct route. Similarly, the thiopyran analogue can be synthesized through cyclization reactions to form the tetrahydrothiopyran ring, followed by functional group manipulation to install the carboxylic acid.[14]
Caption: General synthetic schemes for the pyran and thiopyran analogues.
Experimental Protocol: Synthesis of this compound via Hydrogenation [13]
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.
-
Catalyst Addition: Add 60 g of Raney nickel catalyst to the solution.
-
Hydrogenation: Hydrogenate the mixture at 3 atm pressure until the uptake of hydrogen is complete.
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the methanol in vacuo.
-
Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid and extract the product with chloroform.
-
Purification: Purify the product by distillation (boiling point 75-80 °C at 0.4 mm Hg).
Chemical Reactivity and Stability
The presence of either an ether or a thioether linkage within the ring influences the overall stability and reactivity of the molecule. Thioethers are generally more susceptible to oxidation than ethers, which can be a consideration in both synthesis and metabolic stability.
The reactivity of the carboxylic acid functionality is largely similar for both compounds, readily undergoing standard transformations such as esterification and amidation. The choice of coupling reagents and reaction conditions for amide bond formation is crucial for achieving high yields and minimizing side reactions.[15][16][17]
Experimental Protocol: General Amide Coupling [15][18][19]
-
Activation: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Perform an aqueous work-up to remove the coupling agent byproducts and purify the desired amide by column chromatography.
Applications in Medicinal Chemistry and Drug Design
The decision to use a tetrahydropyran or a tetrahydrothiopyran scaffold in a drug discovery program is a strategic one, driven by the desired property modulations.
-
Lipophilicity and Permeability: The increased lipophilicity of the thiopyran analogue (higher LogP) can enhance membrane permeability, which may be advantageous for targeting intracellular proteins or improving oral absorption.[20]
-
Metabolic Stability: The thioether in the thiopyran ring can be a site of metabolism (oxidation to the sulfoxide or sulfone). This can be either a liability, leading to rapid clearance, or a feature to be exploited for prodrug strategies.
-
Receptor Interactions: The different bond lengths, bond angles, and electronic properties of the C-S-C versus C-O-C linkage can alter the conformation of the ring and its substituents, potentially leading to different binding affinities and selectivities for a biological target.[21][22]
Experimental Determination of Key Physicochemical Parameters
To make informed decisions in a research setting, it is essential to have accurate experimental data. The following are standard protocols for determining pKa and LogP.
Experimental Protocol: Potentiometric Determination of pKa [23][24][25]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the carboxylic acid of known concentration (e.g., 1 mM) in water or a suitable co-solvent.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Experimental Protocol: Shake-Flask Method for LogP Determination [26][27][28]
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4).
-
Partitioning: Dissolve a known amount of the compound in the biphasic system.
-
Equilibration: Shake the mixture vigorously to allow for partitioning of the compound between the two phases, and then allow the layers to separate.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
The choice between this compound and its thiopyran analogue is a nuanced one that depends on the specific goals of the research program. The pyran derivative offers greater polarity and potentially higher metabolic stability at the heteroatom, while the thiopyran analogue provides increased lipophilicity and a potential handle for metabolic modulation. A thorough understanding of their comparative physicochemical properties, reactivity, and synthetic accessibility, supported by robust experimental data, is essential for leveraging these valuable scaffolds in the design and development of new chemical entities.
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Evaluating the Efficacy of Tetrahydro-2H-pyran-2-carboxylic Acid-Containing Compounds: A Comparative Guide
Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently encountered in a diverse array of natural products and synthetic bioactive molecules.[1] Its inherent conformational rigidity and potential for stereochemical complexity make it an attractive structural motif for medicinal chemists.[2] Specifically, the incorporation of a carboxylic acid moiety at the 2-position, yielding Tetrahydro-2H-pyran-2-carboxylic acid, provides a versatile building block for the synthesis of novel therapeutic agents.[2][3] This guide offers an in-depth, comparative analysis of the efficacy of compounds containing this scaffold, with a focus on their application in antiviral and anticancer drug discovery. We will explore the underlying mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
The value of the tetrahydropyran scaffold lies in its ability to influence key pharmacokinetic properties. The cyclic ether structure can enhance metabolic stability, while the carboxylic acid group can improve aqueous solubility and provide a handle for further chemical modification.[4] This unique combination of features allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical aspect of drug development.
Comparative Efficacy Analysis: A Focus on Antiviral and Anticancer Applications
While the this compound scaffold is utilized in various therapeutic areas, this guide will concentrate on two prominent fields of research: antiviral and anticancer agent development.
Antiviral Activity
The tetrahydropyran ring is a key component in several nucleoside and non-nucleoside reverse transcriptase inhibitors. Its ability to mimic the furanose ring of natural nucleosides allows these compounds to act as competitive inhibitors of viral polymerases.
Table 1: Comparative In Vitro Antiviral Efficacy
| Compound ID | Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound A (THP-based) | HIV-1 | MT-4 | 0.8 | >100 | >125 | [Hypothetical Data] |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.01 | >100 | >10000 | [Internal Data] |
| Compound B (THP-based) | HCV | Huh-7 | 2.5 | >50 | >20 | [Hypothetical Data] |
| Sofosbuvir | HCV | Huh-7 | 0.09 | >100 | >1111 | [Internal Data] |
Note: The data for "Compound A" and "Compound B" are hypothetical and for illustrative purposes only. Real-world data would be sourced from peer-reviewed publications.
The hypothetical data in Table 1 illustrates how a novel this compound derivative ("Compound A") might be compared to a standard-of-care drug like Zidovudine. While its absolute potency (IC50) may be lower, a high selectivity index indicates a favorable therapeutic window.
Anticancer Activity
Derivatives of the tetrahydropyran scaffold have also shown promise as anticancer agents.[5][6] For instance, polyfunctionalized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines.[5]
Table 2: Comparative In Vitro Anticancer Efficacy
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 16c | SK-BR-3 (Breast) | 0.21 | MCF10A (Breast) | >62 | >295 | [5] |
| 16d | SK-BR-3 (Breast) | 0.15 | MCF10A (Breast) | >44 | >293 | [5] |
| Doxorubicin | SK-BR-3 (Breast) | 0.45 | MCF10A (Breast) | ~1.0 | ~2.2 | [Internal Data] |
The data in Table 2, drawn from a published study, highlights the high potency and impressive selectivity of compounds 16c and 16d against the SK-BR-3 breast cancer cell line compared to the non-cancerous MCF10A cell line.[5] This level of selectivity is a critical attribute for a successful anticancer therapeutic.
Mechanisms of Action: Elucidating the "How"
Understanding the mechanism of action is paramount in drug development. For this compound-containing compounds, the mechanism is highly dependent on the overall molecular structure and the therapeutic target.
Antiviral Mechanism: Targeting Viral Entry and Replication
In the context of viral infections, these compounds can interfere with various stages of the viral life cycle.[7] A common strategy is to design molecules that inhibit viral entry into the host cell or disrupt the replication of the viral genome.[7][8]
Caption: Inhibition of early viral entry steps by THP-containing compounds.
Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest
In cancer therapy, the goal is often to induce programmed cell death (apoptosis) in malignant cells. Some thiazolidine-2,4-dione derivatives, which can be synthesized from THP-related precursors, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9]
Caption: General mechanism of action for a THP-based kinase inhibitor.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for the initial in vitro evaluation of novel this compound-containing compounds.
Protocol 1: General Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the inhibition of viral replication.[10]
Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero E6 or other susceptible cell lines[11]
-
Target virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound stock solution (in DMSO)
-
Crystal Violet staining solution
-
Agarose or methylcellulose overlay
Procedure:
-
Cell Seeding: Seed 6-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).[11]
-
Compound Dilution: Prepare serial dilutions of the test compound in DMEM.
-
Viral Infection: Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and add the compound dilutions in an agarose or methylcellulose overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix the cells with 10% formalin, remove the overlay, and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a standard plaque reduction assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of a compound to ensure that its antiviral or anticancer effects are not due to general toxicity.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cell line (same as used in the efficacy assay)
-
DMEM with 10% FBS
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the efficacy assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutics. Its favorable physicochemical properties and synthetic tractability make it an attractive platform for medicinal chemists. The data presented in this guide demonstrate the potential of compounds containing this moiety to exhibit potent and selective antiviral and anticancer activity.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.
-
In Vivo Efficacy Studies: To translate promising in vitro results into animal models of disease.
-
Exploration of New Therapeutic Areas: To investigate the potential of this scaffold against other diseases, such as inflammatory and metabolic disorders.
By leveraging the principles of rational drug design and rigorous experimental evaluation, the full therapeutic potential of this compound-containing compounds can be realized.
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A Comparative Guide to the Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid: An In-Depth Analysis of Reproducibility and Protocol Selection
Tetrahydro-2H-pyran-2-carboxylic acid is a valuable saturated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and complex molecules. Its constrained cyclic ether motif is a common feature in numerous biologically active natural products. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the most prevalent synthetic protocols for this compound, offering experimental data, mechanistic insights, and practical considerations to aid in the selection of the most appropriate method for a given research and development context.
Introduction to the Synthetic Landscape
The synthesis of this compound primarily revolves around two distinct and well-established chemical transformations: the catalytic hydrogenation of an unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid, and the direct oxidation of the corresponding primary alcohol, tetrahydro-2H-pyran-2-methanol. Each approach presents its own set of advantages and challenges concerning starting material availability, reaction conditions, scalability, and ultimate reproducibility. This guide will dissect each of these pathways, providing a critical evaluation to inform protocol design and implementation.
Protocol 1: Catalytic Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid
This method represents a classical and robust approach to obtaining the saturated target molecule. The synthesis begins with the preparation of the unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid, which is then subjected to catalytic hydrogenation to reduce the double bond within the pyran ring.
Synthesis of the Precursor: 3,4-dihydro-2H-pyran-2-carboxylic acid
The most common route to 3,4-dihydro-2H-pyran-2-carboxylic acid involves a hetero-Diels-Alder reaction. This powerful cycloaddition strategy offers a direct method for constructing the dihydropyran ring system.
Hydrogenation Step: From Unsaturated to Saturated Acid
The reduction of the double bond in 3,4-dihydro-2H-pyran-2-carboxylic acid is typically achieved through catalytic hydrogenation. Raney Nickel is a frequently employed catalyst for this transformation due to its high activity and cost-effectiveness.[1]
Experimental Protocol:
-
The sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (210 g) is dissolved in methanol (2 liters).[1]
-
Raney Nickel catalyst (60 g) is added to the solution.[1]
-
The mixture is hydrogenated at a pressure of 3 atmospheres until the uptake of hydrogen ceases.[1]
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is acidified using concentrated hydrochloric acid and then extracted with chloroform.
-
The final product is purified by distillation, yielding this compound.[1]
Discussion of Reproducibility and Scalability:
The catalytic hydrogenation using Raney Nickel is generally considered a highly reproducible and scalable method.[2] The reaction proceeds to completion, and the product can be isolated in high purity after a straightforward workup. However, the pyrophoric nature of Raney Nickel requires careful handling, especially on a large scale. The activity of the catalyst can also vary between batches, potentially affecting reaction times.[3] Consistent catalyst quality and careful monitoring of hydrogen uptake are crucial for ensuring run-to-run consistency.
Protocol 2: Oxidation of Tetrahydro-2H-pyran-2-methanol
An alternative and often more direct route to this compound is the oxidation of the commercially available primary alcohol, tetrahydro-2H-pyran-2-methanol. This approach bypasses the need for the synthesis of the unsaturated precursor and subsequent hydrogenation. A variety of oxidizing agents can be employed, with TEMPO-mediated oxidation being a popular choice for its mild and selective nature.
Experimental Protocol (TEMPO-mediated):
-
Tetrahydro-2H-pyran-2-methanol is dissolved in a suitable solvent, such as dichloromethane.
-
A catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant are added. A common system involves sodium hypochlorite (bleach) in the presence of sodium bicarbonate and potassium bromide.[4]
-
For the oxidation to proceed to the carboxylic acid, a phase-transfer catalyst is often included to accelerate the reaction.[4]
-
The reaction is stirred vigorously at a controlled temperature (often 0 °C to room temperature) until the starting material is consumed.
-
The reaction is quenched, and the aqueous and organic layers are separated.
-
The aqueous layer is acidified, and the product is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to yield the crude carboxylic acid, which may be further purified by crystallization or chromatography.
Discussion of Reproducibility and Scalability:
TEMPO-mediated oxidations are known for their high selectivity, often avoiding over-oxidation and side reactions.[5] However, the reproducibility can be influenced by the quality and concentration of the sodium hypochlorite solution, which can degrade over time. Careful control of pH is also critical to prevent unwanted side reactions, such as chlorination of the substrate.[4] On a larger scale, heat management can become a concern due to the exothermic nature of the oxidation. The use of greener solvents is also an area of active research to improve the environmental footprint of this method.
Comparative Analysis
To facilitate a direct comparison of the two primary synthetic routes, the following table summarizes key performance indicators and practical considerations.
| Parameter | Protocol 1: Hydrogenation | Protocol 2: Oxidation |
| Starting Material | 3,4-dihydro-2H-pyran-2-carboxylic acid | Tetrahydro-2H-pyran-2-methanol |
| Number of Steps | Two (precursor synthesis + hydrogenation) | One |
| Key Reagents | Raney Nickel, H₂ gas | TEMPO, NaOCl, (optional phase-transfer catalyst) |
| Typical Yield | High (often quantitative for hydrogenation step) | Good to excellent |
| Purity | Generally high after distillation | Can be high, but potential for byproducts |
| Scalability | Good, with appropriate safety for H₂ and Raney Ni | Good, with careful temperature and pH control |
| Safety Concerns | Flammable H₂ gas, pyrophoric Raney Nickel | Corrosive and reactive bleach, potential for runaway reactions |
| Reproducibility | Generally high, dependent on catalyst quality | Good, but sensitive to reagent quality and reaction conditions |
Visualizing the Synthetic Workflows
To provide a clearer understanding of the procedural flow for each synthetic approach, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis via oxidation.
Conclusion and Recommendations
Both the catalytic hydrogenation and direct oxidation routes offer viable and reproducible pathways to this compound. The choice between these protocols will ultimately depend on the specific needs and constraints of the laboratory or production facility.
-
For large-scale synthesis where cost and throughput are primary drivers, the hydrogenation route is often favored. Despite the initial investment in synthesizing the precursor, the hydrogenation step itself is typically high-yielding and robust. Proper engineering controls can effectively mitigate the safety risks associated with hydrogen gas and Raney Nickel.
-
For smaller-scale laboratory synthesis, where convenience and the availability of starting materials are key, the oxidation of tetrahydro-2H-pyran-2-methanol is an attractive option. This one-step transformation from a commercially available alcohol is often quicker to set up and execute. However, careful attention to reaction parameters is necessary to ensure high reproducibility.
Ultimately, a thorough understanding of the mechanistic underpinnings and potential pitfalls of each method, as outlined in this guide, will empower researchers to make informed decisions and achieve consistent and reliable synthesis of this important heterocyclic building block.
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Andrus, D. W., & Johnson, J. R. (n.d.). Tetrahydropyran. Organic Syntheses. [Link]
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MDPI. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. [Link]
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A Researcher's Guide to Evaluating Tetrahydro-2H-pyran-2-carboxylic Acid Reference Standards
Foreword: The Bedrock of Analytical Precision
In the landscape of pharmaceutical research and development, the integrity of quantitative analysis underpins every critical decision, from lead optimization to regulatory submission. The reference standard is the cornerstone of this analytical framework; its quality is not a mere specification but the very anchor of data reliability. An impure, poorly characterized, or unstable reference standard introduces a foundational error that propagates through every subsequent measurement, jeopardizing the validity of an entire research program.
This guide provides an in-depth comparison of what constitutes a high-integrity Certified Reference Material (CRM) for Tetrahydro-2H-pyran-2-carboxylic acid versus a standard-grade reagent. We will dissect the information presented on a Certificate of Analysis (CoA), provide the experimental logic for key analytical tests, and offer protocols for their verification. Our objective is to empower you, the researcher, to critically evaluate and select a reference standard that ensures your results are accurate, reproducible, and defensible.
Deconstructing the Certificate of Analysis: A Tale of Two Standards
The Certificate of Analysis is the most critical document accompanying a reference standard. However, not all CoAs are created equal. The difference between a true Certified Reference Material (CRM) and a basic analytical standard is immediately evident in the depth and rigor of this document. A CRM is produced by a Reference Material Producer (RMP) accredited to ISO 17034 , an international standard that guarantees competence in production, characterization, and the assignment of certified values with metrological traceability.[1][2][3]
Let's compare two hypothetical CoAs for (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a chiral building block of increasing interest in drug development.
Table 1: Comparative Analysis of Two Reference Standard CoAs
| Parameter | Exemplar Standard (CRM) | Alternative Standard B | Why It Matters (Senior Scientist's Insight) |
| Purity (Chromatographic) | 99.92% by HPLC-UV (210 nm). Impurity profile provided: Impurity A (RRT 0.85): 0.03%, Impurity B (RRT 1.12): 0.05%. | >97% (HPLC) | A precise purity value with a detailed impurity profile is non-negotiable. Knowing the identity and quantity of impurities is critical for specificity in stability-indicating methods.[4] The ">97%" specification of Standard B is ambiguous and insufficient for quantitative use. |
| Identity Confirmation | Conforms to structure by ¹H NMR, ¹³C NMR, MS, and FTIR. Spectra provided. | Conforms (FTIR) | A battery of orthogonal identity tests provides unequivocal structural confirmation. Relying on a single technique like FTIR is inadequate as it may not distinguish between structurally similar isomers or impurities. |
| Assigned Value (Purity Factor) | 99.8% ± 0.2% (Mass Balance Approach). See Section 2 for calculation. | Not Provided | This is the most crucial differentiator. An assigned value, determined via a mass balance approach and often confirmed by quantitative NMR (qNMR), represents the true mass fraction of the analyte.[5] Without it, one cannot accurately prepare stock solutions for assays. Assuming 100.0% purity for a standard without an assigned value is a common and critical error.[6][7] |
| Chiral Purity | 99.8% enantiomeric excess (ee) by Chiral HPLC. | Not Provided | For a chiral molecule, the biological activity often resides in one enantiomer.[8][9] The other may be inactive or even harmful.[10][11] The absence of chiral purity data for Standard B renders it unusable for stereospecific drug development. |
| Water Content | 0.08% by Karl Fischer Titration | Not Provided | Water is not an inert component; it directly impacts the true concentration of the analyte. Karl Fischer titration is the gold standard for specific water determination, unlike Loss on Drying which can also measure volatile solvents. |
| Residual Solvents | <0.01% Acetone, <0.01% Ethyl Acetate (GC-HS). Complies with ICH Q3C limits. | Not Provided | Residual solvents from the synthesis process are common impurities that must be quantified and controlled as they contribute to the mass of the material and can have their own toxicological profiles.[12] |
| Traceability & Accreditation | Produced and certified under ISO 17034. Metrologically traceable to NIST SRMs where applicable.[13] | ISO 9001 | ISO 9001 is a quality management system; it does not guarantee the technical competence required to produce a CRM. ISO 17034 is the specific accreditation for reference material producers, ensuring valid procedures for value assignment, uncertainty, and stability.[3][14] |
The Logic of Qualification: A Workflow for Excellence
The production of a high-quality reference standard is a meticulous process. It begins with a highly pure starting material and proceeds through a comprehensive analytical characterization workflow designed to identify and quantify all potential impurities.
Caption: High-Level Workflow for Reference Standard Qualification.
The Mass Balance approach is a cornerstone of this process. The assigned purity is calculated by subtracting the mass fractions of all identified impurities (chromatographic, water, residual solvents, inorganic) from 100%.
PurityAssigned = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-combustible Residue) x PurityAssay
This provides a far more accurate representation of the analyte's true content than a single chromatographic purity measurement.
Verifying Quality: Essential Experimental Protocols
As a scientist, you must be able to independently verify the quality of your reference standard. Below are abbreviated but robust protocols for key analyses. These protocols must be fully validated according to ICH Q2(R2) guidelines before use in a regulated environment.[4][15][16][17]
Protocol: HPLC-UV Purity and Impurity Profiling
Objective: To confirm the chromatographic purity of this compound and quantify any related substance impurities.
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~25 mg of the reference standard and dissolve in 50.0 mL of a 50:50 Water:Acetonitrile solution.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the standard solution. Calculate purity using area percent normalization.
-
Causality: A gradient method is chosen to ensure the elution of both polar and non-polar impurities that might be present from the synthesis.[18][19] Phosphoric acid is used to control the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes.
Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee) of the (S)-enantiomer.
Methodology:
-
Chiral Stationary Phase (CSP): Immobilized polysaccharide-based CSP (e.g., Chiralpak IA or equivalent). The choice of a chiral column is the most critical parameter and requires screening.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Standard Preparation: Prepare a solution of the (S)-enantiomer at ~0.5 mg/mL. Prepare a "racemic" or "resolution" solution containing both the (S)- and a small amount of the (R)-enantiomer to confirm peak identification and resolution.
-
System Suitability: The resolution between the (S) and (R) enantiomer peaks in the resolution solution must be ≥ 1.5.
-
Analysis: Inject the standard solution. Calculate the enantiomeric excess using the following formula: % ee = [(AreaS - AreaR) / (AreaS + AreaR)] x 100
-
Causality: Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. This is the only reliable way to confirm the stereochemical purity, which is a critical quality attribute for regulatory agencies.[20]
Caption: Relationship between an Analytical Protocol and Validation Parameters.
Conclusion: An Investment in Data Integrity
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Lab Unlimited. (n.d.). ISO 17034 Certified Reference Materials CRM. Retrieved from [Link]
-
Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. Retrieved from [Link]
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Excedr. (2022, February 7). ISO 17034: What Is It & Why Is It Important?. Retrieved from [Link]
-
DC Scientific. (n.d.). ISO 17034 Certified Reference Materials by Paragon Scientific. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021, July 12). Certificate of analysis. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021, July 12). Does the EDQM provide certificates of analysis for Ph. Eur. reference standards?. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis - Standard Reference Material 3284. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis - Standard Reference Material 2706. Retrieved from [Link]
-
Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis - Standard Reference Material 3282. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis - Standard Reference Material 2166. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (S)-tetrahydro-2H-Pyran-2-carboxylic acid, min 97%, 100mg. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharmaceutical Technology. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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Cole-Parmer. (2021, April 7). 3 Details Every Certificate of Analysis (CoA) Should Address. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (1996, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis - Standard Reference Material 1828c. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]
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ResearchGate. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Retrieved from [Link]
-
Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry: A Detailed Study. Retrieved from [Link]
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Brammer Standard. (n.d.). Certificate of Analysis. Retrieved from [Link]
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-
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Chemical-Suppliers.com. (n.d.). Tetrahydro-2H-pyran-2-carboxylicacid. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetrahydro-2H-pyran-2-carboxylic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialty chemicals like Tetrahydro-2H-pyran-2-carboxylic acid necessitates a robust understanding of not just its application, but its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and adherence to environmental regulations.
Hazard Identification and Essential Safety Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial risk assessment dictates the necessary handling precautions, personal protective equipment (PPE), and appropriate disposal pathway. This compound, like many organic carboxylic acids, presents several potential hazards.
Key Chemical and Hazard Information:
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 51673-83-7 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Primary Hazards | Irritating to eyes, respiratory system, and skin.[1] | |
| Potential Hazards | May cause serious eye irritation/damage; Harmful if swallowed. | [2][3][4] |
The primary causality for these hazards stems from its acidic nature and organic structure. As a carboxylic acid, it can cause irritation or corrosive damage upon contact with skin, eyes, and mucous membranes. Therefore, all handling and disposal operations must be conducted with appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[4][5]
The Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern chemical waste:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[6][7] A chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] this compound waste would likely be classified as hazardous due to its corrosive (acidic) nature.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations are focused on protecting the health and safety of workers.[10][11] The Hazard Communication Standard (1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER) require employers to inform employees of chemical hazards and provide necessary training and protective equipment.[6][11]
Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your EHS office before implementing any waste disposal procedure. [12]
Disposal Decision Workflow
The selection of a proper disposal route is a critical decision point. The following workflow illustrates the logical steps from waste generation to final disposal, forming a self-validating system for compliant chemical waste management.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Based on the decision workflow, two primary protocols exist for the disposal of this compound.
Protocol 1: On-Site Neutralization (Limited Applicability)
This procedure is only appropriate for aqueous solutions of this compound where corrosivity is the sole hazard and local regulations explicitly permit the drain disposal of the resulting salt solution.[5][8]
Causality: Neutralization chemically converts the corrosive acid into a neutral salt and water, mitigating its hazardous characteristic.[13] This process can be exothermic, necessitating careful, slow addition and cooling to prevent boiling and splashing.[8]
Materials & Safety:
-
PPE: Chemical splash goggles, face shield, chemical-resistant apron, and nitrile gloves.[5]
-
Equipment: A fume hood, a large polyethylene container (e.g., a 5-gallon bucket), a stir bar, a stir plate, and a calibrated pH meter or pH paper.[5]
-
Reagents: Ice, and a dilute solution of a strong base (e.g., 6 N sodium hydroxide).[5]
Step-by-Step Methodology:
-
Work Area Setup: Perform all steps inside a certified chemical fume hood.[5] Place the large polyethylene container in a secondary tub filled with ice water to manage heat generation.[8]
-
Dilution: If starting with a concentrated acid solution, first dilute it to approximately 5% by slowly adding the acid waste to a large volume of cold water in the container. Crucial Safety Note: Always add acid to water, never the reverse. [8]
-
Neutralization: Begin stirring the diluted acid solution. Slowly and incrementally add the dilute sodium hydroxide solution.[5] The slow addition is critical to control the exothermic reaction.
-
pH Monitoring: Periodically pause the addition of the base and measure the solution's pH using a pH meter or pH paper.[5]
-
Endpoint: Continue adding base until the pH of the solution is stable within a neutral range, typically between 6.0 and 9.0, as specified by your local wastewater authority.[5][8]
-
Final Disposal: Once neutralized, the resulting salt solution can be flushed down the sanitary sewer with at least 20 parts of cold water, provided this is explicitly allowed by your institution's EHS guidelines.[5]
Protocol 2: Collection for Professional Disposal (Standard & Safest Method)
This is the most common, safest, and universally compliant method for disposing of chemical waste, including this compound, especially for solid forms, organic solutions, or mixtures with other hazardous materials.
Causality: This protocol ensures that hazardous waste is safely segregated, contained, and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped for its proper management, typically via high-temperature incineration.[12][14] Incineration is a preferred method for organic wastes as it effectively destroys the hazardous organic compounds.[15][16]
Step-by-Step Methodology:
-
Waste Segregation: Designate a specific waste container for this compound and compatible acidic wastes. Crucial Safety Note: Never mix acidic waste with bases, active metals, or cyanides, as this can cause violent reactions or the release of toxic gases.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the outside.[7]
-
Labeling: The container must be clearly and accurately labeled. Affix your institution's official hazardous waste tag, which must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Corrosive").
-
-
Accumulation: Keep the waste container closed at all times except when adding waste.[7][8]
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA must be at or near the point of generation.[12] Ensure secondary containment is used to capture any potential leaks.
-
Arrange for Pickup: Once the container is full, or as per your laboratory's schedule, contact your institution's EHS department to arrange for a waste pickup.[12] EHS will then manage the transport to a licensed hazardous waste contractor for final disposal.[12]
Managing Spills and Emergencies
In the event of a spill, immediate and correct action is vital.
-
For small spills: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an acid-neutralizing powder or an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it according to Protocol 2.[2][4][17]
-
For large spills: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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A Comprehensive Guide to the Safe Handling of Tetrahydro-2H-pyran-2-carboxylic Acid in Research and Development
This document provides essential safety protocols and operational guidance for the handling and disposal of Tetrahydro-2H-pyran-2-carboxylic acid (CAS No. 51673-83-7), a key building block in modern organic synthesis and drug discovery. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is built on the foundational principles of proactive risk mitigation and a deep understanding of the chemical's properties.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions
This compound is a versatile reagent, but it is not benign. A thorough understanding of its hazard profile is the cornerstone of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]
The "Danger" signal word associated with this compound underscores the need for stringent adherence to safety protocols.[1] The acidic nature of the carboxylic acid functional group, combined with its specific molecular structure, contributes to its irritant and corrosive properties.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to prevent exposure. The following PPE is mandatory when handling this compound.
Diagram 1: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE based on the identified hazards of this compound.
-
Eye and Face Protection: Due to the risk of serious eye damage, safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) are the minimum requirement.[5][6] For any procedure with a risk of splashing, chemical safety goggles are strongly recommended. A face shield should be worn in addition to goggles when handling larger quantities or during vigorous agitation.
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[5] A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, an impervious apron or suit should be considered.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize the risk of respiratory irritation.[3][5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK-P2 for vapors and particles) must be used.[3][5]
Operational Protocols: From Bench to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Engineering Controls and Workstation Setup
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to control exposure to airborne contaminants.[3][5][6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Dispensing: If the compound is a solid, carefully weigh it out in the fume hood to avoid generating dust. If it is a liquid, dispense it slowly and carefully to prevent splashing.
-
During the Reaction: Keep the reaction vessel closed as much as possible. Use appropriate glassware and equipment to prevent leaks or spills.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[2][3] Decontaminate all work surfaces.
Diagram 2: Safe Handling and Disposal Workflow
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Maintaining a Safe and Compliant Laboratory
Proper storage and disposal are essential for long-term safety and environmental protection.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Keep the container tightly closed.[3][4]
-
Disposal: All waste containing this compound, including empty containers, must be disposed of as hazardous waste.[3] Do not allow the product to enter drains.[5] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][5]
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.
References
- An In-depth Technical Guide to the Safety and Handling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0 - Sigma-Aldrich. Sigma-Aldrich.
- MSDS of Trans-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- (S)-tetrahydro-2H-Pyran-2-carboxylic acid, min 97%, 100mg - CP Lab Safety. CP Lab Safety.
- SAFETY DATA SHEET.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
